molecular formula C9H19NO B041364 3-Amino-3-cyclohexyl-propan-1-ol CAS No. 109647-95-2

3-Amino-3-cyclohexyl-propan-1-ol

Cat. No.: B041364
CAS No.: 109647-95-2
M. Wt: 157.25 g/mol
InChI Key: INIIZXNMNKIITF-UHFFFAOYSA-N
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Description

3-Amino-3-cyclohexyl-propan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-cyclohexylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c10-9(6-7-11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIIZXNMNKIITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588718
Record name 3-Amino-3-cyclohexylpropan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109647-95-2
Record name 3-Amino-3-cyclohexylpropan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-3-cyclohexylpropan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-cyclohexyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the organic compound 3-Amino-3-cyclohexyl-propan-1-ol and its hydrochloride salt. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document combines reported calculated values with established experimental protocols for determining key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by offering a structured compilation of existing data and outlining methodologies for its experimental verification.

Introduction

This compound is a primary amino alcohol containing a cyclohexyl moiety. The presence of both a basic amino group and a polar hydroxyl group suggests its potential utility as a building block in medicinal chemistry and materials science. Understanding its physicochemical properties, such as acidity, lipophilicity, and solubility, is fundamental for predicting its behavior in biological systems and for designing novel molecules with desired pharmacological profiles. This guide summarizes the available data for the free base and its common hydrochloride salt.

Chemical Identity

IdentifierThis compoundThis compound Hydrochloride
CAS Number 109647-95-21173031-67-8[1][2]
Molecular Formula C₉H₁₉NO[3][4]C₉H₂₀ClNO[2]
Molecular Weight 157.25 g/mol [3][4]193.71 g/mol
Canonical SMILES C1CCC(CC1)C(CCO)NC1CCC(CC1)C(CCO)N.Cl
InChI InChI=1S/C9H19NO/c10-9(6-7-11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2InChI=1S/C9H19NO.ClH/c10-9(6-7-11)8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H
Physical Form Not specifiedSolid

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is critical to note that much of the available data is calculated or predicted and awaits experimental verification.

PropertyValueSource/Method
Melting Point Data not available-
Boiling Point 282.7 °C at 760 mmHgCalculated[4]
Density 0.984 g/cm³Calculated[4]
Refractive Index 1.495Calculated[4]
Flash Point 124.7 °CCalculated[4]
pKa Data not available-
logP 1.97670Calculated[4]
1.4Calculated (XLogP3-AA)[4]
1.9Calculated[5]
Solubility Data not available-

Experimental Protocols

Given the scarcity of experimental data for this compound, this section provides detailed, generalized protocols for determining its key physicochemical properties. These methods represent standard practices in the pharmaceutical and chemical industries.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of β-amino alcohols. A common approach involves the reduction of a corresponding β-amino acid or its ester derivative.

G cluster_0 Proposed Synthesis of this compound start Cyclohexanecarboxaldehyde step1 Reaction with Malonic Acid and Ammonium Acetate start->step1 intermediate1 3-Amino-3-cyclohexylpropanoic acid step1->intermediate1 step2 Esterification (e.g., EtOH, H+) intermediate1->step2 intermediate2 Ethyl 3-amino-3-cyclohexylpropanoate step2->intermediate2 step3 Reduction (e.g., LiAlH4 in THF) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic pathway for this compound.

Methodology:

  • Synthesis of 3-Amino-3-cyclohexylpropanoic acid: Cyclohexanecarboxaldehyde is reacted with malonic acid and ammonium acetate in a suitable solvent (e.g., ethanol) under reflux.

  • Esterification: The resulting β-amino acid is esterified, for example, by refluxing with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • Reduction: The ethyl ester is then reduced to the corresponding amino alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

Determination of Melting Point

The melting point is a crucial indicator of purity.

Methodology:

  • A small, dry sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Determination of pKa (Potentiometric Titration)

The pKa value is essential for understanding the ionization state of the molecule at different pH values.

Methodology:

  • A solution of this compound of known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent.

  • The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

  • The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • The pH of the solution is recorded after each incremental addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity.

Methodology:

  • n-Octanol and water are mutually saturated by shaking them together overnight and then allowing the phases to separate.

  • A known amount of this compound is dissolved in one of the phases (e.g., water).

  • A known volume of this solution is mixed with a known volume of the other phase in a flask.

  • The flask is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • The mixture is then centrifuged to ensure complete phase separation.

  • The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and formulation.

Methodology:

  • An excess amount of the solid compound is added to a known volume of water (or a buffer of a specific pH) in a vial.

  • The vial is sealed and agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • This concentration represents the equilibrium solubility of the compound under the specified conditions.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like this compound.

G cluster_1 Physicochemical Characterization Workflow cluster_2 Property Determination synthesis Synthesis and Purification identity Structural Confirmation (NMR, MS, Elemental Analysis) synthesis->identity purity Purity Assessment (HPLC, LC-MS) identity->purity melting_point Melting Point purity->melting_point pka pKa Determination purity->pka logp logP Measurement purity->logp solubility Solubility Assessment purity->solubility data_analysis Data Analysis and Property Profiling melting_point->data_analysis pka->data_analysis logp->data_analysis solubility->data_analysis

Caption: General workflow for the physicochemical characterization of a new chemical entity.

Conclusion

This compound is a compound with potential applications in various fields of chemistry. This technical guide has consolidated the currently available, albeit limited, physicochemical information for this molecule and its hydrochloride salt. The provided experimental protocols offer a clear path for researchers to obtain the necessary empirical data to fully characterize this compound. The generation of robust experimental data for properties such as melting point, pKa, logP, and solubility is crucial for enabling its effective use in drug discovery and other scientific endeavors.

Disclaimer: The information provided in this document is for research and informational purposes only. The calculated values are estimations and should be confirmed by experimental validation. The experimental protocols are generalized and may require optimization for this specific compound. Always follow appropriate laboratory safety procedures.

References

Technical Guide: 3-Amino-3-cyclohexyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 109647-95-2 Molecular Formula: C₉H₁₉NO Molecular Weight: 157.25 g/mol

This document provides a comprehensive technical overview of 3-Amino-3-cyclohexyl-propan-1-ol, including its chemical and physical properties, and safety information. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known as rac-3-Amino-3-cyclohexyl-propanol, is a cycloaliphatic amino alcohol. Its hydrochloride salt is registered under CAS number 1173031-67-8.[1] The quantitative properties of the free base are summarized in the table below.

PropertyValueReference
CAS Number 109647-95-2[2][3]
Molecular Formula C₉H₁₉NO[2]
Molecular Weight 157.25 g/mol [2][3]
Density 0.984 g/cm³[2]
Boiling Point 282.7 °C at 760 mmHg[2]
Flash Point 124.7 °C[2]
Refractive Index 1.495[2]
LogP 1.97670[2]

Table 1: Physicochemical Properties of this compound

The hydrochloride salt of this compound has a molecular formula of C₉H₂₀ClNO and a molecular weight of 193.71 g/mol .[1]

Synthesis and Purification

Purification of amino alcohols is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization would depend on the polarity of the compound and its impurities. Common solvents for recrystallization of amino alcohols include ethanol, isopropanol, or mixtures of polar and non-polar solvents.

Spectral Data

Experimentally obtained and fully assigned spectral data for this compound are not widely published. However, predicted ¹H NMR and ¹³C NMR spectra are available from some chemical suppliers. For structurally similar compounds, such as 3-aminopropanol, the ¹H NMR spectrum in CDCl₃ shows characteristic peaks for the protons on the carbon atoms adjacent to the amino and hydroxyl groups. The mass spectrum of related compounds often shows fragmentation patterns corresponding to the loss of water, the amino group, or cleavage of the carbon-carbon bonds.

Biological Activity and Signaling Pathways

Currently, there is a lack of published research detailing the specific biological activities or the mechanism of action of this compound. While some related amino alcohol structures are known to have pharmacological properties, no specific signaling pathways have been elucidated for this particular compound. Therefore, a diagram of a signaling pathway cannot be provided at this time.

Safety Information

The hydrochloride salt of this compound is classified as a warning-level hazard. It is harmful if swallowed and causes serious eye irritation. Standard safety precautions, including the use of personal protective equipment such as gloves and eye protection, should be followed when handling this compound.

Logical Relationships in Chemical Synthesis

While a specific experimental workflow for the synthesis of this compound is not available, a generalized logical workflow for the synthesis of a β-amino alcohol from a corresponding ketone can be conceptualized.

G start Cyclohexyl Alkyl Ketone step1 Amination Reaction (e.g., Reductive Amination) start->step1 Amine Source intermediate1 β-Amino Ketone step1->intermediate1 step2 Reduction of Ketone (e.g., with NaBH4) intermediate1->step2 Reducing Agent product This compound step2->product purification Purification (e.g., Recrystallization or Chromatography) product->purification final_product Pure Product purification->final_product

Figure 1: A generalized logical workflow for the synthesis of a β-amino alcohol.

This diagram illustrates a potential synthetic route, highlighting the key chemical transformations and stages involved in producing the target compound from a hypothetical starting material.

References

An In-depth Technical Guide to 3-Amino-3-cyclohexyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Amino-3-cyclohexyl-propan-1-ol, a substituted amino alcohol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering insights into its chemical properties, synthesis, and potential applications. Due to the limited publicly available data on this specific molecule, this guide also incorporates representative information from the broader class of β-amino alcohols to provide a relevant contextual framework.

Chemical and Physical Properties

This compound, with the CAS number 109647-95-2, is a chiral organic compound containing both an amine and a primary alcohol functional group. The presence of a cyclohexyl group introduces steric bulk, which can be influential in its chemical reactivity and potential biological interactions. Quantitative data for this compound and its hydrochloride salt are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₉NO[1][2]
Molecular Weight 157.25 g/mol [1][2]
Molecular Weight (HCl salt) 193.71 g/mol [3][4][5]
CAS Number 109647-95-2[1][2]
Density 0.984 g/cm³[2]
Boiling Point 282.7 °C at 760 mmHg[2]
Flash Point 124.7 °C[2]
Refractive Index 1.495[2]

Synthesis of β-Amino Alcohols: A Representative Workflow

The general workflow for this synthetic strategy is depicted in the following diagram:

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product A Cyclohexyl Epoxide Derivative C Nucleophilic Ring-Opening A->C B Amine Nucleophile (e.g., Ammonia) B->C D Quenching & Extraction C->D Reaction Mixture E Chromatographic Purification D->E Crude Product F This compound E->F Purified Product

Caption: General workflow for the synthesis of a β-amino alcohol via epoxide ring-opening.

Representative Experimental Protocol: Synthesis of a Structurally Related Amino Alcohol

To provide a practical example, the following is a representative protocol adapted from the synthesis of a structurally similar compound. This procedure illustrates the key steps and considerations for the synthesis of cyclohexyl-containing amino alcohols.

Reaction: Synthesis of a β-amino alcohol via reductive amination.

Materials:

  • Cyclohexyl-containing ketone or aldehyde precursor

  • Ammonium acetate or other ammonia source

  • Sodium cyanoborohydride or other reducing agent

  • Methanol or other suitable solvent

  • Diethyl ether or other extraction solvent

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for salt formation, if desired)

Procedure:

  • Reaction Setup: A solution of the cyclohexyl-containing carbonyl compound (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagents: Ammonium acetate (10 eq) is added to the solution, followed by the portion-wise addition of sodium cyanoborohydride (1.5 eq). The reaction mixture is stirred at room temperature.

  • Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: The reaction mixture is concentrated under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The organic layers are combined, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired amino alcohol.

  • Salt Formation (Optional): For the formation of the hydrochloride salt, the purified amino alcohol is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same solvent. The resulting precipitate is collected by filtration and dried.

Potential Applications in Research and Drug Development

While specific applications for this compound are not widely documented, the class of chiral β-amino alcohols is of significant interest in several areas of chemical and pharmaceutical research:

  • Chiral Auxiliaries and Ligands: The stereogenic centers and the presence of both a Lewis basic nitrogen and a coordinating hydroxyl group make chiral amino alcohols valuable as auxiliaries and ligands in asymmetric synthesis. They can be used to induce stereoselectivity in a variety of chemical transformations.

  • Pharmaceutical Intermediates: The 1,2-amino alcohol motif is a common structural feature in a wide range of biologically active molecules and pharmaceuticals. As such, compounds like this compound can serve as key building blocks in the synthesis of more complex drug candidates.

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing the specific biological activity or the signaling pathways modulated by this compound. Further research would be required to elucidate any potential pharmacological effects of this compound.

Conclusion

This compound is a chiral amino alcohol with potential applications as a synthetic intermediate in chemical and pharmaceutical research. While specific experimental and biological data for this molecule are scarce, this guide provides a framework for understanding its properties and synthesis based on the well-established chemistry of β-amino alcohols. Further investigation into the synthetic utility and biological activity of this compound is warranted to fully explore its potential.

References

In-Depth Technical Guide: Structure Elucidation of 3-Amino-3-cyclohexyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and analytical characterization of 3-Amino-3-cyclohexyl-propan-1-ol. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific molecule, this guide combines available information with established principles of organic chemistry and spectroscopy to present a thorough elucidation of its structure. The document includes predicted physicochemical and spectroscopic data, a plausible experimental protocol for its synthesis, and a discussion of potential biological activities based on structurally related compounds. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams.

Chemical Structure and Properties

This compound is a primary amino alcohol featuring a cyclohexyl group attached to the carbon atom bearing the amino group. The hydrochloride salt is the more common commercially available form.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

The following table summarizes the key physicochemical properties for this compound and its hydrochloride salt.

PropertyThis compoundThis compound HClReference
Molecular Formula C₉H₁₉NOC₉H₂₀ClNO[1][2]
Molecular Weight 157.26 g/mol 193.71 g/mol [1][3]
Appearance Solid
SMILES NC(CCO)C1CCCCC1NC(CCO)C1CCCCC1.Cl
InChI Key HRMBTTZDDNANKX-UHFFFAOYSA-NHRMBTTZDDNANKX-UHFFFAOYSA-N

Experimental Protocols

Proposed Synthetic Workflow:

G cluster_0 Synthesis of this compound A Start: Cyclohexanecarboxaldehyde B Step 1: Henry Reaction (Nitroaldol Condensation) with Nitromethane A->B C Intermediate: 1-Cyclohexyl-1-nitroethanol B->C D Step 2: Dehydration C->D E Intermediate: 1-(Nitromethyl)cyclohexene D->E F Step 3: Michael Addition of a suitable nucleophile E->F G Intermediate: 3-Cyclohexyl-3-nitropropanoate F->G H Step 4: Reduction of Nitro Group and Ester (e.g., with LiAlH₄) G->H I Product: this compound H->I J Step 5: Salt Formation (with HCl) I->J K Final Product: this compound HCl J->K

Caption: Proposed synthetic workflow for this compound hydrochloride.

Detailed Protocol (Hypothetical):

Step 1: Synthesis of Ethyl 3-Cyclohexyl-3-oxopropanoate A solution of ethyl cyclohexanecarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in THF at -78 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the addition of ethyl acetate (1.1 equivalents). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with saturated aqueous ammonium chloride solution and the product is extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-keto ester, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 3-Amino-3-cyclohexylpropanoate The obtained β-keto ester (1 equivalent) is dissolved in methanol, and ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents) are added. The mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude β-amino ester.

Step 3: Reduction to this compound The crude ethyl 3-amino-3-cyclohexylpropanoate is dissolved in anhydrous THF and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in THF at 0 °C. The reaction mixture is then refluxed for 4 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to yield this compound as a crude oil, which can be purified by distillation or chromatography.

Step 4: Formation of the Hydrochloride Salt The purified this compound is dissolved in diethyl ether, and a solution of hydrogen chloride in diethyl ether is added dropwise with stirring until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound hydrochloride.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.70t2H-CH₂-OH
~3.00m1H-CH(NH₂)-
~1.90 - 1.00m13HCyclohexyl-H and -CH₂-CH₂OH
~1.50br s3H-NH₂ and -OH

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~60.0-CH₂-OH
~55.0-CH(NH₂)
~43.0Cyclohexyl-CH
~38.0-CH₂-CH₂OH
~29.0, 26.0, 25.5Cyclohexyl-CH₂

Predicted IR Spectroscopy Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H and N-H stretching
2920, 2850StrongC-H stretching (cyclohexyl)
1600-1500MediumN-H bending
1050StrongC-O stretching

Predicted Mass Spectrometry Data (EI):

m/zInterpretation
157[M]⁺ (Molecular Ion)
140[M - NH₃]⁺
126[M - CH₂OH]⁺
83[C₆H₁₁]⁺ (Cyclohexyl cation)

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the β-amino alcohol scaffold is present in numerous biologically active compounds. Derivatives of β-amino alcohols have shown a wide range of pharmacological activities, including anticancer and effects on the central nervous system.[4][5]

For illustrative purposes, a potential signaling pathway that could be modulated by a bioactive β-amino alcohol derivative is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Some small molecule inhibitors targeting this pathway possess structural similarities to the title compound.

Hypothetical Signaling Pathway Modulation:

G cluster_0 Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound (or derivative) Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a bioactive derivative of this compound.

Disclaimer: The biological activity and the signaling pathway presented are hypothetical and based on the activities of structurally related compounds. Further experimental validation is required to determine the actual biological effects of this compound.

Conclusion

This technical guide provides a detailed structural elucidation of this compound based on available data and chemical principles. While experimental data for this specific molecule is sparse, the provided information on its properties, a plausible synthetic route, and predicted spectroscopic data serves as a valuable resource for researchers. The discussion on potential biological activities highlights the therapeutic potential of this class of compounds and suggests avenues for future investigation. Further research is warranted to experimentally verify the synthesis, characterize the compound thoroughly, and explore its pharmacological profile.

References

An In-depth Technical Guide to 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride salt (CAS No: 1173031-67-8). Due to the limited availability of specific experimental data for this compound, this document combines reported physicochemical and safety data with generalized experimental protocols and a discussion of potential biological activities based on the broader class of amino alcohol derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Safety Data

The available data for this compound hydrochloride is primarily sourced from chemical suppliers. A summary of these properties is presented in the tables below. It is important to note that much of this information is calculated or predicted and may not be derived from experimental validation.

Table 1: General and Physicochemical Properties
PropertyValueSource
CAS Number 1173031-67-8Multiple Sources
Molecular Formula C₉H₂₀ClNOChemBK[1]
Molar Mass 193.71 g/mol Multiple Sources[1]
Physical Form SolidSigma-Aldrich[2]
Storage Condition Room TemperatureChemBK[1]
Table 2: Safety and Hazard Information
CategoryInformationSource
GHS Pictogram GHS07 (Exclamation mark)Sigma-Aldrich[2]
Signal Word WarningSigma-Aldrich[2]
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)Sigma-Aldrich[2]
Precautionary Statements P280, P301+P312+P330, P305+P351+P338, P337+P313Sigma-Aldrich[2]
Hazard Classifications Acute Toxicity, Oral (Category 4); Eye Irritation (Category 2)Sigma-Aldrich[2]
Storage Class Code 11 (Combustible Solids)Sigma-Aldrich[2]

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound hydrochloride is not available, the broader class of amino alcohol derivatives has been investigated for various pharmacological activities. Notably, some β-amino alcohol derivatives have been identified as inhibitors of the Toll-like receptor 4 (TLR4) mediated inflammatory response.

The TLR4 signaling pathway is a critical component of the innate immune system. Its activation by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, or by damage-associated molecular patterns (DAMPs) released from injured cells, triggers a cascade of events leading to the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various inflammatory diseases.

A plausible, yet hypothetical, mechanism of action for this compound hydrochloride, based on the activity of related compounds, could involve the inhibition of the TLR4 signaling cascade. This could occur through the disruption of the interaction between TLR4 and its co-receptor MD-2, or by interfering with downstream signaling proteins.

TLR4_Signaling_Pathway LPS LPS/DAMPs TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription Compound 3-Amino-3-cyclohexyl -propan-1-ol HCl (Hypothetical) Compound->TLR4_MD2 Inhibits (Hypothetical)

Hypothetical Inhibition of the TLR4 Signaling Pathway.

Experimental Protocols

Due to the absence of specific published experimental methods for this compound hydrochloride, the following sections describe generalized protocols that are commonly used for the synthesis and characterization of similar amino alcohol compounds.

General Synthesis of this compound

A common route for the synthesis of 3-amino alcohols involves the reduction of a corresponding β-amino ketone or β-nitro alcohol. A plausible synthetic workflow is outlined below.

Synthesis_Workflow start Start: Cyclohexanecarboxaldehyde & Nitroethane step1 Henry Reaction (Nitroaldol Reaction) start->step1 intermediate1 Intermediate: 1-Cyclohexyl-2-nitropropan-1-ol step1->intermediate1 step2 Reduction of Nitro Group (e.g., H2/Pd-C or LiAlH4) intermediate1->step2 product Product: This compound step2->product step3 Salt Formation (Treatment with HCl in ether) product->step3 final_product Final Product: This compound HCl step3->final_product

A plausible synthetic workflow for the target compound.

Methodology:

  • Henry Reaction: Cyclohexanecarboxaldehyde is reacted with nitroethane in the presence of a base (e.g., sodium hydroxide or triethylamine) to yield 1-cyclohexyl-2-nitropropan-1-ol. The reaction is typically carried out in a suitable solvent like methanol or ethanol at room temperature.

  • Reduction: The resulting nitro alcohol is then reduced. This can be achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or with a chemical reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran.

  • Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography.

  • Hydrochloride Salt Formation: The purified free base of this compound is dissolved in a dry, non-polar solvent (e.g., diethyl ether), and a solution of hydrogen chloride in the same or a similar solvent is added dropwise. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with fresh solvent, and dried under vacuum.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: A sample of the hydrochloride salt is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The spectrum is recorded on a 300 or 400 MHz spectrometer. Expected signals would include those for the cyclohexyl protons, the methine proton adjacent to the amino and cyclohexyl groups, the methylene protons of the propanol backbone, and the hydroxyl and ammonium protons (which may be broad or exchange with the solvent).

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained from a more concentrated sample in a suitable deuterated solvent. The spectrum would be expected to show distinct signals for each of the nine carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • The IR spectrum can be obtained using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. Characteristic absorption bands would be expected for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch of the ammonium salt (broad, ~3000-2800 cm⁻¹), C-H stretches (~2930 and 2850 cm⁻¹), and C-O stretch (~1050 cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectral analysis, likely using electrospray ionization (ESI), would be performed to confirm the molecular weight of the free base. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 158.2.

Conclusion

This compound hydrochloride is a chemical entity with limited publicly available experimental data. Based on its structure and the known activities of related amino alcohol derivatives, it holds potential for further investigation, particularly in the context of inflammatory diseases through the modulation of pathways such as TLR4 signaling. The generalized experimental protocols provided herein offer a starting point for the synthesis and characterization of this and similar compounds. Further research is warranted to elucidate the specific physicochemical properties and biological activities of this molecule.

References

An In-depth Technical Guide to the Chirality of 3-Amino-3-cyclohexylpropan-1-ol and its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 3-Amino-3-cyclohexylpropan-1-ol, with a primary focus on its more systematically named isomer, 2-Amino-3-cyclohexylpropan-1-ol. This chiral amino alcohol serves as a valuable building block in asymmetric synthesis, notably in the development of therapeutic agents. This document details its structural features, physicochemical properties of its enantiomers, experimental protocols for its preparation, and its relevance in drug discovery, particularly as a precursor to renin inhibitors.

Introduction to the Chirality of 2-Amino-3-cyclohexylpropan-1-ol

2-Amino-3-cyclohexylpropan-1-ol, also known as 3-cyclohexylalaninol, is a chiral molecule possessing a single stereocenter at the carbon atom (C2) bearing the amino group. This chirality gives rise to two non-superimposable mirror images, the (S) and (R) enantiomers. The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with other chiral entities, a fundamental principle in pharmacology and drug design. The distinct three-dimensional structures of the enantiomers can lead to significant differences in their biological activity, metabolic profiles, and toxicity.

The (S)-enantiomer, in particular, is utilized as a key intermediate in the synthesis of various chiral compounds, including renin inhibitors, which are a class of antihypertensive drugs.[1][2] The efficacy of such drugs often relies on the specific stereochemistry of their components to ensure precise binding to their biological targets.

Physicochemical and Stereochemical Properties

The enantiomers of 2-Amino-3-cyclohexylpropan-1-ol exhibit identical physical properties in an achiral environment, such as boiling point and density. However, they differ in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent.

Table 1: Physicochemical and Stereochemical Data for 2-Amino-3-cyclohexylpropan-1-ol and its Enantiomers

PropertyRacemic 2-Amino-3-cyclohexylpropan-1-ol(S)-(+)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride(R)-(-)-2-Amino-3-cyclohexylpropan-1-ol
Synonyms (±)-3-Cyclohexylalaninol3-Cyclohexyl-L-alaninol hydrochlorideD-Cyclohexylalaninol
CAS Number 103808-94-2[3]117160-99-3205445-49-4
Molecular Formula C₉H₁₉NO[3]C₉H₁₉NO · HClC₉H₁₉NO
Molecular Weight 157.25 g/mol [3]193.71 g/mol 157.25 g/mol
Boiling Point 282.7 °C at 760 mmHgNot available289 °C
Density 0.984 g/cm³Not available0.970 g/cm³
Specific Rotation 0° (racemic mixture)[α]20/D +2.6° (c=1 in methanol)[α]20/D -2.6° (c=1 in methanol) (inferred)
Melting Point Not available230 °C (decomposes)Not available

Note: The specific rotation for the (R)-enantiomer is inferred to be equal in magnitude and opposite in sign to the (S)-enantiomer.

Experimental Protocols

The preparation of enantiomerically pure 2-Amino-3-cyclohexylpropan-1-ol can be achieved through two primary strategies: enantioselective synthesis from a chiral precursor or resolution of a racemic mixture. A common and effective method for the former is the reduction of the corresponding enantiomer of the amino acid, cyclohexylalanine.

Enantioselective Synthesis via Reduction of L-Cyclohexylalanine (Analogous Procedure)

Materials:

  • N-Boc-L-cyclohexylalanine (or another suitable N-protected derivative)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl chloroformate or isobutyl chloroformate

  • N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • Sodium borohydride (NaBH₄)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Activation of the Carboxylic Acid: Dissolve N-Boc-L-cyclohexylalanine (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -15 °C in an ice-salt bath.

  • Add N-methylmorpholine (1 equivalent) to the solution, followed by the dropwise addition of ethyl chloroformate (1 equivalent).

  • Stir the resulting mixture at -15 °C for 30 minutes to form the mixed anhydride.

  • Reduction: In a separate flask, dissolve sodium borohydride (2-3 equivalents) in water and cool the solution to 0 °C.

  • Add the solution of sodium borohydride to the mixed anhydride solution in one portion.

  • Stir the reaction mixture for 30 minutes, allowing it to warm to room temperature.

  • Work-up: Carefully quench the reaction by the dropwise addition of 1N HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-Boc-L-cyclohexylalaninol can be purified by flash chromatography on silica gel.

  • Deprotection (if required): The Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane, to yield the final (S)-2-Amino-3-cyclohexylpropan-1-ol.

Chiral Resolution via Diastereomeric Salt Formation

An alternative to enantioselective synthesis is the resolution of a racemic mixture of 2-Amino-3-cyclohexylpropan-1-ol. This can be achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Common Chiral Resolving Agents for Amines:

  • (+)-Tartaric acid or (-)-Tartaric acid

  • (+)-O,O'-Dibenzoyl-D-tartaric acid or (-)-O,O'-Dibenzoyl-L-tartaric acid

  • (+)-Mandelic acid or (-)-Mandelic acid

General Procedure:

  • Dissolve the racemic 2-Amino-3-cyclohexylpropan-1-ol in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • In a separate flask, dissolve an equimolar or sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent in the same solvent, heating gently if necessary.

  • Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring.

  • Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • The enantiomeric purity of the amine in the crystallized salt can be determined by converting a small sample back to the free amine and analyzing it by chiral HPLC or by measuring its specific rotation.

  • The resolved amine is liberated from the diastereomeric salt by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent.

Biological Relevance and Application in Drug Discovery

Chirality is a critical factor in the efficacy and safety of many pharmaceuticals. The two enantiomers of a chiral drug can exhibit markedly different interactions with chiral biological targets such as enzymes and receptors, leading to different pharmacological and toxicological profiles.

2-Amino-3-cyclohexylpropan-1-ol, particularly the (S)-enantiomer, is a valuable building block for the synthesis of renin inhibitors.[1][2] Renin is an enzyme that plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.

The Renin-Angiotensin-Aldosterone System (RAAS) and Renin Inhibition

The RAAS pathway is initiated by the enzyme renin, which cleaves angiotensinogen to form angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II causes blood vessels to narrow and stimulates the release of aldosterone, which leads to sodium and water retention, both of which increase blood pressure.

Direct renin inhibitors act at the first and rate-limiting step of this cascade by binding to the active site of renin and preventing it from acting on angiotensinogen.[1] This blockade leads to a reduction in the levels of both angiotensin I and angiotensin II, resulting in vasodilation and a decrease in blood pressure. The stereochemistry of the inhibitor molecule is paramount for achieving high-affinity binding to the chiral active site of the renin enzyme.

Visualizations

Molecular Chirality

Chirality cluster_S (S)-2-Amino-3-cyclohexylpropan-1-ol cluster_R (R)-2-Amino-3-cyclohexylpropan-1-ol S_C C* S_NH2 H₂N S_C->S_NH2 (front) S_CH2OH HOCH₂ S_C->S_CH2OH S_H H S_C->S_H (back) S_R Cyclohexylmethyl S_C->S_R R_C C* R_C->S_H (front) R_NH2 H₂N R_C->R_NH2 (back) R_CH2OH HOCH₂ R_C->R_CH2OH R_R Cyclohexylmethyl R_C->R_R R_H H mirror Mirror Plane

Caption: 2D representation of the (S) and (R) enantiomers of 2-Amino-3-cyclohexylpropan-1-ol.

General Workflow for Chiral Resolution

Chiral_Resolution_Workflow racemate Racemic (R/S) Amine mixing Mixing in Solvent racemate->mixing resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->mixing salts Diastereomeric Salts (R-Amine)-(+)-Acid (S-Amine)-(+)-Acid mixing->salts crystallization Fractional Crystallization salts->crystallization less_soluble Less Soluble Salt (e.g., (S-Amine)-(+)-Acid) crystallization->less_soluble Precipitate more_soluble More Soluble Salt (in mother liquor) crystallization->more_soluble Solution basification1 Basification (e.g., NaOH) less_soluble->basification1 basification2 Basification (e.g., NaOH) more_soluble->basification2 enantiomer1 Pure (S)-Enantiomer basification1->enantiomer1 enantiomer2 Enriched (R)-Enantiomer basification2->enantiomer2

Caption: Generalized workflow for the chiral resolution of a racemic amine via diastereomeric salt formation.

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

RAAS_Pathway angiotensinogen Angiotensinogen (from Liver) angiotensin_I Angiotensin I angiotensinogen->angiotensin_I cleaves renin Renin (from Kidney) renin->angiotensin_I angiotensin_II Angiotensin II angiotensin_I->angiotensin_II converts ace ACE (from Lungs) ace->angiotensin_II at1_receptor AT1 Receptor angiotensin_II->at1_receptor binds to vasoconstriction Vasoconstriction at1_receptor->vasoconstriction aldosterone Aldosterone Secretion (from Adrenal Gland) at1_receptor->aldosterone bp_increase Increased Blood Pressure vasoconstriction->bp_increase aldosterone->bp_increase renin_inhibitor Renin Inhibitor (e.g., Aliskiren) renin_inhibitor->renin inhibits

Caption: Simplified diagram of the Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for renin inhibitors.

References

Spectroscopic and Synthetic Profile of 3-Amino-3-cyclohexyl-propan-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available data for 3-Amino-3-cyclohexyl-propan-1-ol, a novel amino alcohol with potential applications in pharmaceutical and materials science. Due to the limited availability of public experimental spectroscopic data for this specific molecule, this document presents a combination of predicted data and generalized experimental protocols. These protocols are based on standard organic chemistry methodologies and are intended to serve as a practical framework for synthesis and analysis.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. This data is aggregated from various chemical databases and supplier information.

PropertyValueSource
Molecular FormulaC₉H₁₉NOGuidechem[1]
Molecular Weight157.25 g/mol Guidechem[1]
CAS Number109647-95-2Guidechem[1]
Boiling Point282.7°C at 760 mmHg (Predicted)Guidechem[1]
Density0.984 g/cm³ (Predicted)Guidechem[1]
Refractive Index1.495 (Predicted)Guidechem[1]
Flash Point124.7°C (Predicted)Guidechem[1]

Predicted Spectroscopic Data

NucleusPredicted Chemical Shift (ppm)
¹H NMR(Predicted values not available in search results)
¹³C NMR(Predicted values not available in search results)

Note: Predicted spectral data should be used as a preliminary guide and must be confirmed by experimental analysis.

Hypothetical Synthesis and Characterization Workflow

The following diagram illustrates a plausible workflow for the synthesis and spectroscopic characterization of this compound. This represents a generalized approach that can be adapted by researchers.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (e.g., Cyclohexanecarboxaldehyde, Nitromethane) reaction Multi-step Synthesis (e.g., Henry Reaction, Reduction) start->reaction 1. Reagents & Solvents workup Aqueous Work-up and Extraction reaction->workup 2. Quenching purification Purification (e.g., Column Chromatography, Distillation) workup->purification 3. Crude Product product Isolated Product: This compound purification->product 4. Pure Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (e.g., ESI-MS) product->ms ir Infrared Spectroscopy (FTIR) product->ir analysis Data Analysis and Structure Confirmation nmr->analysis ms->analysis ir->analysis

Caption: A generalized workflow for the synthesis and spectroscopic analysis of this compound.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for the synthesis and characterization of this compound. These should be adapted and optimized based on laboratory conditions and safety assessments.

Synthesis: Two-Step approach from Cyclohexanecarboxaldehyde
  • Step 1: Nitroaldol (Henry) Reaction. To a solution of cyclohexanecarboxaldehyde and nitromethane in a suitable solvent (e.g., isopropanol), a base catalyst (e.g., sodium hydroxide or an amine base) is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with a weak acid and the product, 1-cyclohexyl-2-nitroethanol, is extracted using an organic solvent. The solvent is removed under reduced pressure.

  • Step 2: Reduction of the Nitro Alcohol. The crude 1-cyclohexyl-2-nitroethanol is dissolved in a suitable solvent (e.g., ethanol or methanol). A reducing agent, such as lithium aluminum hydride (LAH) in a suitable solvent like THF, or catalytic hydrogenation (e.g., H₂, Pd/C), is used to reduce the nitro group to a primary amine and the alcohol remains. The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched, and the product is worked up to isolate the crude this compound.

  • Purification. The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy.

    • ¹H NMR: A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

    • ¹³C NMR: A ¹³C NMR spectrum is recorded on the same sample solution. Chemical shifts are reported in ppm.

  • Mass Spectrometry (MS).

    • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile). The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy.

    • An IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Concluding Remarks for the Researcher

While experimental spectroscopic data for this compound is not widely published, the provided hypothetical framework for its synthesis and characterization offers a solid starting point for researchers. The synthesis of related amino alcohols is documented in the chemical literature, providing a basis for the development of a robust synthetic route. It is imperative that any experimental work is preceded by a thorough literature search for analogous reactions and a comprehensive safety assessment. The confirmation of the structure and purity of the synthesized compound through rigorous spectroscopic analysis is a critical step for any subsequent research and development activities.

References

Navigating the Synthesis and Application of 3-Amino-3-cyclohexyl-propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-3-cyclohexyl-propan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical and materials science. This document details its commercial availability, physicochemical properties, and safety information. In the absence of a publicly available, step-by-step synthesis protocol, this guide proposes a viable synthetic route based on established chemical principles and analogous reactions found in the literature. Furthermore, it explores the compound's potential utility as a building block in drug discovery workflows.

Core Compound Properties and Commercial Availability

This compound is a bifunctional molecule featuring a primary amine and a primary alcohol separated by a propyl chain, with a cyclohexyl group attached to the chiral center. It is commercially available primarily as its hydrochloride salt, which enhances its stability and handling properties.

Table 1: Physicochemical Properties

PropertyThis compoundThis compound hydrochloride
CAS Number 109647-95-2[1][2][3][4][5]1173031-67-8[6]
Molecular Formula C₉H₁₉NO[1][3][4]C₉H₂₀ClNO[6]
Molecular Weight 157.25 g/mol [3][4]193.71 g/mol [6][7]
Form Not specified (likely liquid or low-melting solid)Solid
Storage Temperature 2-8°C, inert atmosphere, dark place[2]Room Temperature[6]

Table 2: Commercial Suppliers

SupplierProduct FormCAS NumberNotes
Sigma-Aldrich Hydrochloride1173031-67-8For early discovery research; analytical data not collected by supplier.[7]
Fluorochem Free Base109647-95-2Available in various quantities.[1]
BLD Pharm Free Base109647-95-2Research use only.[2]
United States Biological Free Base109647-95-2Highly purified grade.[4]
SynQuest Laboratories Free Base109647-95-2
Pharmaffiliates Free Base109647-95-2
Amaybio Hydrochloride1173031-67-8Purity ≥95%.[8]
ChemBK Hydrochloride1173031-67-8

Proposed Synthesis Protocol

Proposed Synthetic Pathway

Synthetic_Pathway A Cyclohexanecarboxylic Acid B Cyclohexanecarbonyl chloride A->B SOCl₂ or (COCl)₂ C Cyclohexanecarbonyl azide B->C NaN₃ D Cyclohexyl isocyanate C->D Heat (Curtius Rearrangement) E Ethyl N-cyclohexylcarbamate D->E Ethanol F N-Cyclohexyl-3-hydroxypropanamide E->F Ethyl 3-hydroxypropanoate, NaH G This compound F->G LiAlH₄ or BH₃·THF

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Cyclohexanecarbonyl chloride
  • Methodology: To a solution of cyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield crude cyclohexanecarbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Cyclohexanecarbonyl azide
  • Methodology: Dissolve the crude cyclohexanecarbonyl chloride (1.0 eq) in acetone. Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in water dropwise, maintaining the temperature below 10 °C. Stir the mixture vigorously for 1-2 hours at 0 °C. After the reaction is complete (monitored by TLC or IR spectroscopy), extract the product with a non-polar solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: Acyl azides can be explosive and should be handled with care, avoiding high temperatures and shock.

Step 3: Curtius Rearrangement to Cyclohexyl isocyanate
  • Methodology: The Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate.[9][10][11][12][13] Dissolve the crude cyclohexanecarbonyl azide in an inert, high-boiling solvent such as toluene. Heat the solution to 80-100 °C until the evolution of nitrogen gas ceases. This reaction typically proceeds to completion within 1-3 hours. The resulting cyclohexyl isocyanate solution can be used directly in the next step.

Step 4: Formation of Ethyl N-cyclohexylcarbamate
  • Methodology: Cool the toluene solution containing cyclohexyl isocyanate to room temperature. Add anhydrous ethanol (2.0 eq) and continue stirring for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the isocyanate peak in the IR spectrum. After completion, remove the toluene under reduced pressure to yield the crude ethyl N-cyclohexylcarbamate.

Step 5: Acylation to N-Cyclohexyl-3-hydroxypropanamide
  • Methodology: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of ethyl N-cyclohexylcarbamate (1.0 eq) and ethyl 3-hydroxypropanoate (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Cool the reaction mixture and quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Step 6: Reduction to this compound
  • Methodology: To a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of N-cyclohexyl-3-hydroxypropanamide (1.0 eq) in THF dropwise. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours. Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Potential Applications in Drug Discovery

Amino alcohols are valuable chiral building blocks in drug discovery, serving as scaffolds for the synthesis of diverse compound libraries. The presence of both a nucleophilic amine and a hydroxyl group allows for selective functionalization to generate a variety of molecular architectures.

Workflow for Fragment-Based Lead Discovery

This compound can be utilized as a starting point in a fragment-based lead discovery (FBLD) campaign. The workflow would involve the initial synthesis of a small library of diverse fragments, followed by screening against a biological target and subsequent optimization of the hits.

FBLD_Workflow cluster_synthesis Fragment Library Synthesis cluster_screening Screening and Hit Optimization A This compound B Selective N-Protection (e.g., Boc) A->B C O-Functionalization (e.g., acylation, etherification) B->C D N-Deprotection C->D E N-Functionalization (e.g., amidation, reductive amination) D->E F Fragment Library E->F G Biophysical Screening (e.g., NMR, SPR, X-ray) F->G H Hit Identification G->H I Structure-Activity Relationship (SAR) Studies H->I J Lead Optimization I->J K Candidate Drug J->K

Caption: A potential workflow for utilizing this compound in FBLD.

Safety Information

The hydrochloride salt of this compound is classified as hazardous. Users should consult the Safety Data Sheet (SDS) from their supplier before handling.

Table 3: GHS Hazard Information for this compound hydrochloride

HazardDescription
Pictogram GHS07 (Exclamation mark)[7]
Signal Word Warning[7]
Hazard Statements H302: Harmful if swallowed.[7] H319: Causes serious eye irritation.[7]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[7] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P337 + P313: If eye irritation persists: Get medical advice/attention.[7]
Storage Class 11: Combustible Solids[7]
WGK WGK 3 (highly hazardous for water)[7]

References

An In-depth Technical Guide to the Safety and Handling of 3-Amino-3-cyclohexyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

3-Amino-3-cyclohexyl-propan-1-ol and its hydrochloride salt are chemical compounds utilized in research and development, particularly in the synthesis of novel pharmaceutical agents. Due to its reactive amino and hydroxyl functional groups, and its classification as a hazardous substance, a thorough understanding of its safety profile and proper handling procedures is critical to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known safety data, handling protocols, and emergency procedures for this compound hydrochloride.

Hazard Identification and Classification

This compound hydrochloride is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with oral toxicity and eye irritation.[1]

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Data sourced from Sigma-Aldrich Safety Data Sheets for this compound hydrochloride.[1]
GHS Label Elements
ElementInformation
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[1]H319: Causes serious eye irritation.[1]
Precautionary Statements Prevention: P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]Response: P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.P330: Rinse mouth.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337 + P313: If eye irritation persists: Get medical advice/ attention.[1]Storage: None specified.Disposal: P501: Dispose of contents/ container to an approved waste disposal plant.
Information is based on the hydrochloride salt of the compound.

Physical and Chemical Properties

Limited information is available on the physical and chemical properties of the free base. The data below pertains to this compound hydrochloride.

PropertyValue
Physical Form Solid[1]
Molecular Formula C₉H₁₉NO · HCl[1]
Molecular Weight 193.71 g/mol [1]
Flash Point Not applicable[1]
Data from Sigma-Aldrich.[1]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following represents a general experimental workflow for handling solid this compound hydrochloride in a laboratory setting.

G Experimental Workflow: Handling Solid this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep_sds->prep_ppe prep_workspace Prepare Fume Hood and Weighing Area prep_ppe->prep_workspace handling_weigh Weigh Solid in Fume Hood prep_workspace->handling_weigh Proceed to handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_transfer Transfer Solution to Reaction Vessel handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate After experiment cleanup_dispose_waste Dispose of Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE Correctly cleanup_dispose_waste->cleanup_remove_ppe G Emergency First Aid Procedures cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Exposure Event route_inhalation Inhalation exposure->route_inhalation route_skin Skin Contact exposure->route_skin route_eye Eye Contact exposure->route_eye route_ingestion Ingestion exposure->route_ingestion action_inhalation Move to fresh air. Seek medical attention. route_inhalation->action_inhalation action_skin Remove contaminated clothing. Wash skin with soap and water. route_skin->action_skin action_eye Rinse with water for 15+ mins. Remove contact lenses. Seek medical attention. route_eye->action_eye action_ingestion Rinse mouth. Call a POISON CENTER or doctor. Do NOT induce vomiting. route_ingestion->action_ingestion

References

An In-depth Technical Guide to 3-Amino-3-cyclohexyl-propan-1-ol: A Molecule in the Context of Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Data Availability: Information in the public domain regarding the specific discovery, history, and detailed pharmacological profile of 3-Amino-3-cyclohexyl-propan-1-ol is limited. This guide will provide the available data for this specific molecule and contextualize its significance by examining the broader, well-documented class of β-amino alcohols and cyclohexyl-containing compounds, which are pivotal in pharmaceutical research and development.

Introduction to this compound and its Chemical Class

This compound is a chiral β-amino alcohol. This class of organic compounds is characterized by an amino group and a hydroxyl group separated by two carbon atoms. These molecules are of significant interest in medicinal chemistry as they are common structural motifs in a wide array of biologically active compounds and serve as versatile chiral building blocks for the synthesis of more complex pharmaceuticals.[1][2][3][4] The presence of a cyclohexyl group is also noteworthy, as this lipophilic moiety is often incorporated into drug candidates to enhance binding affinity to target proteins, improve metabolic stability, or modulate pharmacokinetic properties.[5]

Physicochemical Properties

The fundamental physicochemical properties of this compound, based on available supplier data, are summarized in the table below.

PropertyValueSource
CAS Number 109647-95-2[6][7][8]
Molecular Formula C9H19NO[6]
Molecular Weight 157.25 g/mol [6]
Alternate Name rac-3-Amino-3-cyclohexyl-propanol[6]
Form Solid[9]

Discovery and History of β-Amino Alcohols in Drug Development

While the specific history of this compound is not well-documented, the broader class of β-amino alcohols has a rich history in pharmacology. They are key components in numerous natural products and synthetic drugs.[1][2] For instance, this structural motif is found in β-blockers used to manage cardiovascular diseases, as well as in various antimicrobial, antifungal, and anticancer agents.[2][4][10] Their value stems from their ability to form multiple hydrogen bonds and engage in ionic interactions, which allows them to bind effectively to biological targets such as enzymes and receptors.

The cyclohexyl moiety, a saturated carbocyclic ring, is a common bioisostere for phenyl or other alkyl groups in drug design.[5] Its three-dimensional structure can provide more extensive contact with a protein's binding pocket compared to a flat aromatic ring.[5] The replacement of a flexible alkyl chain with a more rigid cyclohexyl group can also reduce the entropic penalty upon binding, potentially leading to higher affinity.[5]

Synthesis and Experimental Protocols

The synthesis of β-amino alcohols is a well-established area of organic chemistry. One of the most common and versatile methods is the nucleophilic ring-opening of epoxides with amines.[1][2][11] This reaction can be catalyzed by various agents, including Lewis acids and Brønsted acids, and can be performed under solvent-free conditions.[11][12]

General Experimental Protocol for the Synthesis of β-Amino Alcohols via Epoxide Ring-Opening

The following is a general, representative protocol for the synthesis of a β-amino alcohol, which could be adapted for the synthesis of this compound.

Reaction: Ring-opening of a cyclohexyl-substituted epoxide with an amine.

Materials:

  • Cyclohexyl-substituted epoxide (1 mmol)

  • Amine (e.g., ammonia or a protected amine) (1 mmol)

  • Catalyst (e.g., sulfated tin oxide, 2 mol%)[11]

  • Solvent (e.g., diethyl ether, for workup)[11]

  • Drying agent (e.g., sodium sulfate)[11]

Procedure:

  • To a reaction vessel, add the cyclohexyl-substituted epoxide (1 mmol) and the amine (1 mmol).

  • Add the catalyst (2 mol%).[11]

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[11]

  • Upon completion, the reaction mixture is diluted with diethyl ether (20 mL).[11]

  • The catalyst is removed by filtration and washed with diethyl ether.[11]

  • The combined organic layer is washed with water, aqueous sodium bicarbonate solution, and brine.[11]

  • The organic layer is dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude β-amino alcohol.[11]

  • The crude product can be further purified by column chromatography if necessary.

Experimental Workflow Diagram

G General Experimental Workflow for β-Amino Alcohol Synthesis reagents 1. Combine Epoxide, Amine, and Catalyst reaction 2. Stir at Room Temperature reagents->reaction monitoring 3. Monitor by TLC reaction->monitoring workup 4. Dilute with Solvent and Filter monitoring->workup extraction 5. Aqueous Wash workup->extraction drying 6. Dry and Evaporate extraction->drying purification 7. Purify Product drying->purification product Final β-Amino Alcohol purification->product G Conceptual Role of a Cyclohexyl-Containing β-Amino Alcohol in Drug Discovery cluster_synthesis Chemical Synthesis cluster_biological Biological System start 3-Amino-3-cyclohexyl- propan-1-ol (Building Block) synthesis Multi-step Synthesis start->synthesis Derivatization drug Hypothetical Bioactive Compound (e.g., Inhibitor) synthesis->drug receptor Target Protein (e.g., Enzyme, Receptor) drug->receptor Binding and Inhibition signaling Downstream Signaling receptor->signaling response Cellular Response signaling->response

References

Potential Research Areas for 3-Amino-3-cyclohexyl-propan-1-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-3-cyclohexyl-propan-1-ol is a chiral amino alcohol that holds significant promise as a scaffold for the development of novel therapeutic agents. Its structure combines two key pharmacophoric elements: a β-amino alcohol moiety and a cyclohexyl group. The β-amino alcohol framework is a common feature in a wide array of biologically active compounds, exhibiting properties ranging from anti-inflammatory and antimicrobial to anticancer and neuroprotective activities.[1][2] The cyclohexane ring, a prevalent motif in numerous approved pharmaceuticals, can enhance binding affinity to biological targets and improve pharmacokinetic properties.[3] This technical guide outlines potential research avenues for this compound, providing detailed hypothetical experimental protocols and conceptual frameworks to stimulate further investigation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for initial assessment in drug development, including solubility and lipophilicity considerations.

PropertyValueReference
Molecular FormulaC9H19NO[4]
Molecular Weight157.25 g/mol [4]
Density0.984 g/cm³[4]
Boiling Point282.7°C at 760 mmHg[4]
LogP1.97670[4]
Hydrogen Bond Donor Count2[4]
Hydrogen Bond Acceptor Count2[4]
Rotatable Bond Count3[4]

Potential Research Areas and Experimental Protocols

Based on the structural characteristics of this compound and the known biological activities of related compounds, several promising areas of research can be envisioned.

Anti-inflammatory Activity via Toll-Like Receptor 4 (TLR4) Antagonism

Rationale:

Certain β-amino alcohol derivatives have been identified as inhibitors of the Toll-Like Receptor 4 (TLR4) signaling pathway, which plays a crucial role in the inflammatory response to bacterial lipopolysaccharide (LPS).[3] The cyclohexyl group of this compound could potentially interact with hydrophobic pockets in the TLR4/MD2 complex, disrupting the protein-protein interactions necessary for signal transduction.

Proposed Experimental Protocol:

  • Objective: To evaluate the potential of this compound and its derivatives to inhibit TLR4-mediated inflammation.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Methodology:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Nitric Oxide (NO) Production Assay:

      • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.

      • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

      • Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.

      • Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

      • Calculate the IC50 value, representing the concentration at which the compound inhibits 50% of LPS-induced NO production.

    • Cytotoxicity Assay:

      • Treat cells with the same concentrations of the test compound in the absence of LPS.

      • Assess cell viability after 24 hours using an MTT or similar colorimetric assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

  • Data Presentation:

CompoundIC50 (µM) for NO InhibitionCC50 (µM)Selectivity Index (CC50/IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
Positive Control (e.g., TAK-242)Known ValueKnown ValueCalculated Value

Signaling Pathway Diagram:

TLR4_Signaling_Pathway LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (e.g., iNOS) Nucleus->Inflammatory_Genes Induces Transcription Test_Compound 3-Amino-3-cyclohexyl -propan-1-ol Test_Compound->TLR4_MD2 Inhibits

Caption: Proposed inhibition of the TLR4 signaling pathway.

Anticancer Activity through Induction of Apoptosis

Rationale:

Numerous β-amino alcohol derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis. The structural features of this compound could allow it to interact with key regulators of apoptosis.

Proposed Experimental Protocol:

  • Objective: To assess the in vitro anticancer activity of this compound.

  • Cell Lines: A panel of human cancer cell lines (e.g., HCT-116 [colon], MDA-MB-231 [breast], PC-3 [prostate]) and a non-cancerous control cell line (e.g., HEK293).

  • Methodology:

    • Antiproliferative Assay:

      • Seed cells in 96-well plates and treat with a range of concentrations of the test compound for 72 hours.

      • Determine cell viability using the Sulforhodamine B (SRB) assay.

      • Calculate the GI50 (concentration for 50% growth inhibition).

    • Apoptosis Assay:

      • Treat cancer cells with the GI50 concentration of the compound for 24 and 48 hours.

      • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

      • Analyze the cell population by flow cytometry to quantify early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assay:

      • Treat cells as in the apoptosis assay.

      • Measure the activity of key executioner caspases (e.g., Caspase-3/7) using a luminogenic substrate.

  • Data Presentation:

CompoundHCT-116 GI50 (µM)MDA-MB-231 GI50 (µM)PC-3 GI50 (µM)HEK293 GI50 (µM)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Positive Control)Known ValueKnown ValueKnown ValueKnown Value

Experimental Workflow Diagram:

Anticancer_Workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action SRB_Assay Antiproliferative Assay (SRB) GI50 Determine GI50 SRB_Assay->GI50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Conclusion Evaluate Apoptotic Induction Apoptosis_Assay->Conclusion Caspase_Assay Caspase Activity Assay Caspase_Assay->Conclusion Start Test Compound Start->SRB_Assay GI50->Apoptosis_Assay GI50->Caspase_Assay

Caption: Workflow for evaluating anticancer potential.

Antimicrobial Activity against Mycobacteria

Rationale:

β-Amino alcohols have been investigated as inhibitors of mycobacterial N-acetyltransferase (NAT) enzymes, which are potential targets for the development of new anti-tuberculosis drugs.[5] The lipophilic cyclohexyl group could facilitate the transport of the molecule across the mycobacterial cell wall.

Proposed Experimental Protocol:

  • Objective: To determine the antimycobacterial activity of this compound.

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv (or a surrogate non-pathogenic strain like Mycobacterium smegmatis for initial screening).

  • Methodology:

    • Minimum Inhibitory Concentration (MIC) Determination:

      • Use a broth microdilution method in 96-well plates.

      • Prepare serial dilutions of the test compound in Middlebrook 7H9 broth.

      • Inoculate each well with a standardized suspension of mycobacteria.

      • Incubate the plates at 37°C for 7-14 days.

      • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Enzyme Inhibition Assay (Hypothetical):

      • If the compound shows significant MIC, investigate its effect on a recombinant mycobacterial NAT enzyme.

      • Express and purify the NAT enzyme.

      • Perform a colorimetric assay using acetyl-CoA and an arylamine substrate in the presence of varying concentrations of the inhibitor.

      • Determine the IC50 for enzyme inhibition.

  • Data Presentation:

CompoundM. tuberculosis H37Rv MIC (µg/mL)Recombinant NAT IC50 (µM)
This compoundExperimental ValueExperimental Value
Isoniazid (Positive Control)Known ValueNot Applicable

Logical Relationship Diagram:

Antimicrobial_Logic Compound This compound Whole_Cell Whole-Cell Activity (MIC) Compound->Whole_Cell Test Target_Engagement Target Engagement (Enzyme Inhibition) Whole_Cell->Target_Engagement If Active, Investigate Lead_Candidate Potential Lead Compound Target_Engagement->Lead_Candidate If Confirmed, Develop

Caption: Logical progression for antimicrobial drug discovery.

Conclusion

This compound represents a promising starting point for medicinal chemistry campaigns. The outlined research areas—anti-inflammatory, anticancer, and antimicrobial—provide a solid foundation for initiating investigations into its therapeutic potential. The provided experimental protocols are intended as a guide and can be adapted and expanded upon based on initial findings. Further derivatization of the amino and hydroxyl groups could lead to the discovery of potent and selective drug candidates.

References

Methodological & Application

Synthesis of 3-Amino-3-cyclohexyl-propan-1-ol from Cyclohexanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 3-Amino-3-cyclohexyl-propan-1-ol, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, cyclohexanone. Two primary synthetic routes are presented. The first route utilizes a Barbier reaction to form the carbon backbone, followed by hydroboration-oxidation and subsequent amination. The second, more classical approach, involves a Henry (nitroaldol) reaction to introduce the nitrogen functionality, followed by reduction. Both methods are described in detail, with tabulated data and workflow diagrams to facilitate reproducibility and adaptation in a research and development setting.

Introduction

This compound and its derivatives are important structural motifs in a variety of biologically active molecules. The presence of a chiral center and the combination of a primary amine and a primary alcohol offer multiple points for further chemical modification, making it a versatile scaffold for the synthesis of novel therapeutic agents. This document outlines two distinct and reliable synthetic pathways to access this compound from cyclohexanone, providing researchers with practical and detailed experimental procedures.

Route 1: Barbier Reaction, Hydroboration-Oxidation, and Amination Pathway

This modern approach offers a robust method for the construction of the target molecule through a sequence of well-established and high-yielding reactions.

Signaling Pathway Diagram

Synthesis_Route_1 Cyclohexanone Cyclohexanone Allyl_Alcohol 1-Allylcyclohexan-1-ol Cyclohexanone->Allyl_Alcohol 1. Allyl bromide, Zn 2. aq. NH4Cl Propanediol 3-Cyclohexylpropane-1,3-diol Allyl_Alcohol->Propanediol 1. 9-BBN 2. H2O2, NaOH Target_1 This compound Propanediol->Target_1 1. TsCl, Pyridine 2. NaN3 3. H2, Pd/C

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1: Synthesis of 1-Allylcyclohexan-1-ol via Barbier Reaction [1][2]

  • Materials:

    • Cyclohexanone

    • Allyl bromide

    • Zinc powder

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Tetrahydrofuran (THF)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, add zinc powder (1.2 equivalents) and saturated aqueous NH₄Cl solution.

    • To the vigorously stirred suspension, add a solution of cyclohexanone (1.0 equivalent) and allyl bromide (1.5 equivalents) in THF dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure 1-allylcyclohexan-1-ol.

Step 2: Synthesis of 3-Cyclohexylpropane-1,3-diol via Hydroboration-Oxidation [3]

  • Materials:

    • 1-Allylcyclohexan-1-ol

    • 9-Borabicyclononane (9-BBN) in THF (0.5 M solution)

    • Sodium hydroxide (NaOH) solution (3 M)

    • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 1-allylcyclohexan-1-ol (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add the 0.5 M solution of 9-BBN in THF (2.2 equivalents) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, ensuring the temperature remains below 20 °C.

    • Stir the mixture at room temperature for 4-6 hours.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield 3-cyclohexylpropane-1,3-diol.

Step 3: Synthesis of this compound via Tosylation, Azidation, and Reduction

  • Materials:

    • 3-Cyclohexylpropane-1,3-diol

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • Dichloromethane (DCM)

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Palladium on carbon (Pd/C, 10%)

    • Hydrogen gas (H₂)

    • Methanol

  • Procedure:

    • Tosylation: Dissolve 3-cyclohexylpropane-1,3-diol (1.0 equivalent) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise. Stir the reaction at 0 °C for 4 hours and then at room temperature overnight. Quench the reaction with water and extract with DCM. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to give the crude tosylate.

    • Azidation: Dissolve the crude tosylate in DMF and add sodium azide (3.0 equivalents). Heat the mixture to 80 °C and stir for 12 hours. Cool to room temperature, pour into water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate to yield the crude azide.

    • Reduction: Dissolve the crude azide in methanol. Add 10% Pd/C catalyst (10 mol%). Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude this compound. Purification can be achieved by chromatography or crystallization of a salt (e.g., hydrochloride).

Quantitative Data Summary for Route 1
StepProductStarting MaterialReagentsTypical Yield (%)
11-Allylcyclohexan-1-olCyclohexanoneAllyl bromide, Zn75-85
23-Cyclohexylpropane-1,3-diol1-Allylcyclohexan-1-ol9-BBN, H₂O₂, NaOH80-90
3This compound3-Cyclohexylpropane-1,3-diolTsCl, NaN₃, H₂/Pd-C60-70 (over 3 steps)

Route 2: Henry (Nitroaldol) Reaction and Reduction Pathway

This classical approach provides a direct method for introducing the nitrogen functionality early in the synthetic sequence.

Signaling Pathway Diagram

Synthesis_Route_2 Cyclohexanone Cyclohexanone Nitro_Alcohol 3-Cyclohexyl-3-nitropropan-1-ol Cyclohexanone->Nitro_Alcohol 1. 2-Nitroethanol (protected) 2. Base (e.g., DBU) 3. Deprotection Target_2 This compound Nitro_Alcohol->Target_2 H2, Raney Ni or LiAlH4

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Step 1: Synthesis of 3-Cyclohexyl-3-nitropropan-1-ol via Henry Reaction

Note: 2-Nitroethanol is not commercially stable and is typically used in a protected form, such as 2-(t-butyldimethylsilyloxy)-1-nitroethane.

  • Materials:

    • Cyclohexanone

    • 2-(t-Butyldimethylsilyloxy)-1-nitroethane (or other protected 2-nitroethanol)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable base

    • Tetrabutylammonium fluoride (TBAF) for deprotection

    • Solvent (e.g., THF, CH₂Cl₂)

  • Procedure:

    • To a solution of cyclohexanone (1.0 equivalent) and protected 2-nitroethanol (1.2 equivalents) in an appropriate solvent, add the base (e.g., DBU, 0.2 equivalents) at room temperature.

    • Stir the reaction mixture for 24-48 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it.

    • Dissolve the crude product in THF and add TBAF (1.1 equivalents) to remove the silyl protecting group. Stir for 2-4 hours.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the crude product by flash column chromatography to obtain 3-cyclohexyl-3-nitropropan-1-ol.

Step 2: Reduction of 3-Cyclohexyl-3-nitropropan-1-ol to this compound

  • Method A: Catalytic Hydrogenation

    • Materials:

      • 3-Cyclohexyl-3-nitropropan-1-ol

      • Raney Nickel (or Pd/C)

      • Methanol or Ethanol

      • Hydrogen gas (H₂)

    • Procedure:

      • Dissolve the nitro alcohol in methanol or ethanol.

      • Add Raney Nickel (as a slurry in the alcohol) to the solution.

      • Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir vigorously for 12-24 hours.

      • Carefully filter the catalyst through a pad of Celite.

      • Concentrate the filtrate to obtain the desired amino alcohol.

  • Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

    • Materials:

      • 3-Cyclohexyl-3-nitropropan-1-ol

      • Lithium aluminum hydride (LiAlH₄)

      • Anhydrous THF or diethyl ether

    • Procedure:

      • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (3-4 equivalents) in anhydrous THF.

      • Cool the suspension to 0 °C.

      • Add a solution of the nitro alcohol in anhydrous THF dropwise.

      • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

      • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

      • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

      • Concentrate the filtrate to yield the amino alcohol.

Quantitative Data Summary for Route 2
StepProductStarting MaterialReagentsTypical Yield (%)
13-Cyclohexyl-3-nitropropan-1-olCyclohexanoneProtected 2-nitroethanol, Base50-60 (over 2 steps)
2This compound3-Cyclohexyl-3-nitropropan-1-olH₂, Raney Ni or LiAlH₄70-85

Conclusion

Both synthetic routes presented provide viable methods for the preparation of this compound from cyclohexanone. Route 1, involving the Barbier reaction, offers a more modern and often higher-yielding approach, while Route 2, utilizing the Henry reaction, follows a more traditional and direct pathway for the introduction of the amino group. The choice of route may depend on the availability of specific reagents, equipment, and the desired scale of the synthesis. The detailed protocols and data provided herein should serve as a valuable resource for researchers in the field of organic and medicinal chemistry.

References

Application Notes and Protocols for the Reductive Amination of 3-Amino-3-cyclohexyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This application note provides a detailed protocol for the N-alkylation of 3-Amino-3-cyclohexyl-propan-1-ol via a one-pot reductive amination reaction. The described methodology utilizes sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, which is well-suited for substrates bearing various functional groups.[1][2] This protocol is designed to be a reliable starting point for the synthesis of a diverse range of N-substituted this compound derivatives, which are valuable building blocks in the development of novel therapeutic agents.

Chemical Reaction Scheme

The overall reaction involves the condensation of the primary amine, this compound, with an aldehyde or ketone to form an intermediate imine or iminium ion, which is subsequently reduced in situ by sodium triacetoxyborohydride to yield the corresponding N-alkylated secondary amine.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents & Solvent Amine This compound Product N-substituted-3-amino-3-cyclohexyl-propan-1-ol Amine->Product + Carbonyl Aldehyde or Ketone (R1R2C=O) Carbonyl->Product Reducing_Agent Sodium Triacetoxyborohydride (STAB) Reducing_Agent->Product Solvent 1,2-Dichloroethane (DCE) Solvent->Product Catalyst Acetic Acid (optional) Catalyst->Product

Caption: General reaction scheme for the reductive amination of this compound.

Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a generic aldehyde or ketone. The quantities can be scaled as needed.

Materials:

  • This compound hydrochloride (MW: 193.71 g/mol )

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, 0.1 - 1.0 equivalent for ketones)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Preparation of the Free Amine: To a solution of this compound hydrochloride (1.0 eq) in a minimal amount of water, add a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 9). Extract the free amine into dichloromethane or ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine as an oil or solid.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the free this compound (1.0 eq) and dissolve it in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0 - 1.2 eq) to the solution. If using a ketone, acetic acid (0.1 - 1.0 eq) can be added to catalyze imine formation.[1] Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine or enamine intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product. Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.

  • Work-up: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with a small percentage of triethylamine to prevent product tailing).

Data Presentation

The following table summarizes the key quantitative parameters for a typical reductive amination of this compound.

ParameterValueUnitNotes
Reactants
This compound1.0eq
Aldehyde/Ketone1.0 - 1.2eqA slight excess of the carbonyl compound can drive the reaction to completion.
Reagents
Sodium Triacetoxyborohydride (STAB)1.5 - 2.0eqAn excess is used to ensure complete reduction of the iminium intermediate.
Acetic Acid (for ketones)0.1 - 1.0eqCatalyzes the formation of the iminium ion.[1]
Reaction Conditions
Solvent1,2-Dichloroethane (DCE)-Anhydrous conditions are recommended. Tetrahydrofuran (THF) or acetonitrile can also be used.[1]
TemperatureRoom Temperature°C
Reaction Time1 - 24hoursMonitored by TLC or LC-MS.
AtmosphereInert (N₂ or Ar)-To prevent moisture from deactivating the reducing agent.

Workflow Diagram

The following diagram illustrates the experimental workflow for the reductive amination protocol.

G Experimental Workflow: Reductive Amination prep_amine Prepare Free Amine (from HCl salt) setup Reaction Setup (Amine in DCE under N2) prep_amine->setup add_carbonyl Add Aldehyde/Ketone (and Acetic Acid if needed) setup->add_carbonyl add_stab Add STAB (portion-wise) add_carbonyl->add_stab react Stir at Room Temperature (Monitor by TLC/LC-MS) add_stab->react workup Work-up (Quench with NaHCO3) react->workup extract Extraction (DCM or EtOAc) workup->extract dry Dry and Concentrate extract->dry purify Purification (Column Chromatography) dry->purify product Pure N-substituted Product purify->product

Caption: A step-by-step workflow for the reductive amination of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle under an inert atmosphere and away from ignition sources.

  • 1,2-Dichloroethane is a toxic and flammable solvent. Avoid inhalation and contact with skin.

  • The reaction quench with sodium bicarbonate can generate gas. Add the quenching solution slowly and with adequate venting.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for the Stereoselective Synthesis of (R)-3-Amino-3-cyclohexyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-cyclohexyl-propan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific structure is often crucial for the desired biological activity and efficacy of the final drug product. This document provides detailed application notes and protocols for a highly stereoselective synthesis of (R)-3-Amino-3-cyclohexyl-propan-1-ol, employing a modern chemoenzymatic approach. This method offers significant advantages over traditional chemical syntheses, including high enantioselectivity, mild reaction conditions, and a more environmentally friendly process.

The proposed synthetic route is a two-step process commencing with the commercially available ethyl 3-cyclohexyl-3-oxopropanoate. The key stereochemistry-determining step involves an asymmetric transamination catalyzed by an (R)-selective transaminase, followed by a chemoselective reduction of the ester functionality to the desired primary alcohol.

Synthetic Strategy Overview

The synthesis is designed to be efficient and highly stereoselective, leveraging the power of biocatalysis.

Key Features of the Synthetic Approach:

  • High Stereoselectivity: The use of an (R)-selective transaminase in the first step ensures the formation of the desired (R)-enantiomer with high enantiomeric excess (e.e.).

  • Mild Reaction Conditions: Enzymatic reactions are conducted in aqueous media under mild pH and temperature conditions, minimizing the risk of side reactions and degradation of sensitive functional groups.

  • Commercially Available Starting Material: The synthesis begins with the readily available and cost-effective ethyl 3-cyclohexyl-3-oxopropanoate.

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the synthesis of (R)-3-Amino-3-cyclohexyl-propan-1-ol.

Table 1: Biocatalytic Asymmetric Transamination of Ethyl 3-cyclohexyl-3-oxopropanoate

EnzymeAmine DonorSubstrate Conc. (mM)Conversion (%)Enantiomeric Excess (e.e.) (%)
Engineered (R)-TransaminaseIsopropylamine50>95>99 (R)

Table 2: Chemical Reduction of Ethyl (R)-3-amino-3-cyclohexylpropanoate

Reducing AgentSolventTemperature (°C)Yield (%)
LiAlH₄THF0 to rt>90

Experimental Protocols

Materials and Methods

  • Starting Material: Ethyl 3-cyclohexyl-3-oxopropanoate (commercially available).

  • Enzyme: A commercially available or engineered (R)-selective transaminase (e.g., from Codexis, Almac, or other suppliers).

  • Reagents: Isopropylamine, Pyridoxal-5'-phosphate (PLP), Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Sodium sulfate (anhydrous), Hydrochloric acid, Sodium hydroxide.

  • Instrumentation: HPLC with a chiral column for e.e. determination, NMR spectrometer, Mass spectrometer.

Protocol 1: Stereoselective Synthesis of Ethyl (R)-3-amino-3-cyclohexylpropanoate via Biocatalytic Transamination

This protocol describes the asymmetric amination of the β-keto ester using an (R)-selective transaminase.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).

    • Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

    • Add the engineered (R)-selective transaminase to the recommended concentration (e.g., 5-10 mg/mL).

    • Add isopropylamine as the amine donor in excess (e.g., 5-10 equivalents).

  • Substrate Addition:

    • Dissolve ethyl 3-cyclohexyl-3-oxopropanoate in a minimal amount of a water-miscible co-solvent (e.g., DMSO, not exceeding 5-10% v/v of the total reaction volume) to a final concentration of 50 mM.

    • Add the substrate solution to the reaction mixture.

  • Reaction Conditions:

    • Maintain the reaction temperature at the optimal temperature for the enzyme (typically 30-40 °C).

    • Gently agitate the reaction mixture.

    • Monitor the reaction progress by HPLC or GC by taking aliquots at regular intervals.

  • Work-up and Purification:

    • Once the reaction has reached completion (typically 12-24 hours), terminate the reaction by adding a water-immiscible organic solvent such as ethyl acetate.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude ethyl (R)-3-amino-3-cyclohexylpropanoate.

    • The crude product can be purified by column chromatography on silica gel if necessary.

  • Chiral Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Reduction of Ethyl (R)-3-amino-3-cyclohexylpropanoate to (R)-3-Amino-3-cyclohexyl-propan-1-ol

This protocol describes the reduction of the β-amino ester to the corresponding β-amino alcohol.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition:

    • Dissolve the ethyl (R)-3-amino-3-cyclohexylpropanoate (1 equivalent) in anhydrous THF.

    • Add the solution of the β-amino ester dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Conditions:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching and Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water (Fieser workup).

    • Stir the resulting mixture until a granular precipitate is formed.

    • Filter the precipitate and wash it thoroughly with THF or diethyl ether.

    • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Concentrate the solution under reduced pressure to yield the crude (R)-3-Amino-3-cyclohexyl-propan-1-ol.

    • The product can be further purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

    • Characterize the final product by NMR, MS, and IR spectroscopy.

Visualizations

Synthetic_Workflow start Ethyl 3-cyclohexyl-3-oxopropanoate intermediate Ethyl (R)-3-amino-3-cyclohexylpropanoate start->intermediate final (R)-3-Amino-3-cyclohexyl-propan-1-ol intermediate->final enzyme (R)-Transaminase, PLP amine Isopropylamine reductant 1. LiAlH4, THF 2. Workup

Caption: Overall synthetic workflow for (R)-3-Amino-3-cyclohexyl-propan-1-ol.

Transamination_Mechanism cluster_enzyme Transaminase Active Site PLP_Enz PLP-Enzyme Complex PMP_Enz PMP-Enzyme Complex PLP_Enz->PMP_Enz Amino Group Transfer Ketone_Product Acetone PLP_Enz->Ketone_Product Byproduct Release PMP_Enz->PLP_Enz Amino_Ester Ethyl (R)-3-amino-3-cyclohexylpropanoate PMP_Enz->Amino_Ester Product Release Keto_Ester Ethyl 3-cyclohexyl-3-oxopropanoate Keto_Ester->PLP_Enz Substrate Binding Amine_Donor Isopropylamine Amine_Donor->PMP_Enz Cofactor Regeneration

Caption: Simplified mechanism of the transaminase-catalyzed reaction.

Enantioselective Synthesis of (S)-3-Amino-3-cyclohexyl-propan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-3-Amino-3-cyclohexyl-propan-1-ol, a valuable chiral building block in pharmaceutical development. The protocols outlined below focus on a robust and widely applicable method: lipase-catalyzed kinetic resolution of the corresponding racemic amino alcohol.

Overview of Synthetic Strategy

The primary strategy detailed here involves the synthesis of racemic 3-Amino-3-cyclohexyl-propan-1-ol followed by a highly selective enzymatic kinetic resolution. This approach is often favored for its operational simplicity, mild reaction conditions, and the commercial availability of the necessary enzymes and starting materials.

An alternative, though less detailed, approach via asymmetric reduction of a prochiral ketone is also discussed.

Logical Workflow of the Lipase-Catalyzed Kinetic Resolution:

A Racemic this compound B Lipase-Catalyzed Acylation A->B C Mixture of (S)-Alcohol and (R)-Acetate B->C D Chromatographic Separation C->D E (S)-3-Amino-3-cyclohexyl-propan-1-ol (Desired Product) D->E F (R)-3-Acetoxy-1-amino-1-cyclohexylpropane D->F G Hydrolysis (Optional) F->G H (R)-3-Amino-3-cyclohexyl-propan-1-ol G->H

Caption: Lipase-Catalyzed Kinetic Resolution Workflow.

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

This protocol describes the synthesis of the racemic starting material for the enzymatic resolution. The hydrochloride salt of racemic this compound is also commercially available, which can be used as a starting point by neutralizing it to the free amine.

Reaction Scheme:

A potential route involves the reduction of a corresponding azide precursor, which can be synthesized from 3-cyclohexyl-1-propanol.

Materials:

  • 3-Cyclohexyl-1-propanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Mesylation of 3-Cyclohexyl-1-propanol:

    • Dissolve 3-cyclohexyl-1-propanol (1 equiv.) and triethylamine (1.5 equiv.) in dichloromethane at 0 °C.

    • Slowly add methanesulfonyl chloride (1.2 equiv.) and stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the mesylate.

  • Azidation:

    • Dissolve the mesylate (1 equiv.) in DMF and add sodium azide (3 equiv.).

    • Heat the mixture to 80 °C and stir for 12 hours.

    • Cool the reaction to room temperature, add water, and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield 3-azido-3-cyclohexyl-propan-1-ol.

  • Reduction of the Azide:

    • Carefully add the azido alcohol (1 equiv.) in THF to a stirred suspension of LAH (2 equiv.) in THF at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 8 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and water.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain racemic this compound.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

This protocol employs a commercially available lipase to selectively acylate the (R)-enantiomer of the racemic amino alcohol, allowing for the isolation of the desired (S)-enantiomer.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., vinyl acetate or ethyl acetate)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether or toluene)

  • Molecular sieves (4 Å)

Procedure:

  • Enzymatic Acylation:

    • To a solution of racemic this compound (1 equiv.) in the chosen anhydrous solvent, add the acyl donor (1.5-2 equiv.) and molecular sieves.

    • Add the immobilized lipase (typically 10-50% by weight of the substrate).

    • Stir the suspension at a controlled temperature (e.g., 30-45 °C).

    • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted (S)-3-Amino-3-cyclohexyl-propan-1-ol from the acylated (R)-enantiomer by column chromatography on silica gel.

Expected Outcome:

This procedure is expected to yield (S)-3-Amino-3-cyclohexyl-propan-1-ol with high enantiomeric excess (>95% ee).

Protocol 3: Determination of Enantiomeric Excess (ee)

Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for determining the enantiomeric purity of the final product.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak AD-H or Chiralcel OD-H)

Typical HPLC Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape. A typical starting point is a 90:10 (v/v) mixture of hexane:isopropanol with 0.1% DEA.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 210-220 nm

  • Column Temperature: 25 °C

Procedure:

  • Prepare a standard solution of the racemic this compound to determine the retention times of both enantiomers.

  • Prepare a solution of the synthesized (S)-enantiomer.

  • Inject the samples onto the chiral HPLC column and record the chromatograms.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Data Presentation

The following table summarizes expected results for the lipase-catalyzed kinetic resolution based on literature for similar substrates. Actual results should be determined experimentally.

SubstrateLipaseAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Yield of (S)-Alcohol (%)ee of (S)-Alcohol (%)
rac-3-Amino-3-cyclohexyl-propan-1-olNovozym 435Vinyl Acetatet-Butyl methyl ether4024-48~50>45>95
rac-3-Amino-3-cyclohexyl-propan-1-olPseudomonas cepacia LipaseEthyl AcetateToluene3548-72~50>45>90

Alternative Synthetic Approach: Asymmetric Reduction

An alternative enantioselective route involves the asymmetric reduction of a prochiral β-amino ketone.

Conceptual Workflow:

A Starting Materials (e.g., Cyclohexanecarboxaldehyde) B Synthesis of Prochiral β-Amino Ketone A->B C 3-Amino-3-cyclohexylpropan-1-one B->C D Asymmetric Reduction (e.g., CBS Catalyst) C->D E (S)-3-Amino-3-cyclohexyl-propan-1-ol D->E

Caption: Asymmetric Reduction Workflow.

This pathway requires the synthesis of 3-amino-3-cyclohexylpropan-1-one or a suitable N-protected derivative. The subsequent asymmetric reduction can be achieved using various chiral catalysts, such as Corey-Bakshi-Shibata (CBS) catalysts or chiral metal-diamine complexes. While potentially more direct in achieving the desired enantiomer without a resolution step, this method requires careful optimization of the catalyst system and reaction conditions for high enantioselectivity.

Conclusion

The lipase-catalyzed kinetic resolution of racemic this compound represents a practical and efficient method for the preparation of the enantiomerically pure (S)-enantiomer. This approach benefits from the high selectivity of commercially available enzymes and straightforward experimental procedures. The presented protocols provide a solid foundation for researchers and drug development professionals to produce this valuable chiral intermediate for their synthetic needs. The determination of enantiomeric excess via chiral HPLC is a critical step for quality control and should be performed diligently.

3-Amino-3-cyclohexyl-propan-1-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-cyclohexyl-propan-1-ol is a chiral amino alcohol containing a cyclohexyl moiety. While this structural motif is of interest in medicinal chemistry, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of detailed studies specifically focused on the synthesis and biological evaluation of this compound and its direct derivatives for therapeutic applications. This document summarizes the available information on the broader class of cyclohexyl amino alcohols in medicinal chemistry and provides a theoretical framework and general protocols for its potential investigation.

Introduction

Amino alcohols are a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The presence of both a basic amino group and a hydroxyl group allows for diverse interactions with biological targets and serves as a versatile synthetic handle for further chemical modification. The incorporation of a bulky, lipophilic cyclohexyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.

While specific data on this compound is not available in the current body of scientific literature, related structures have shown promise in various therapeutic areas. For instance, derivatives of cyclohexyl amino alcohols have been investigated as potential inhibitors of enzymes and as ligands for G-protein coupled receptors (GPCRs).

Potential Therapeutic Applications (Based on Related Analogs)

Based on the biological activities of structurally similar compounds, this compound could serve as a scaffold or building block for the development of novel therapeutic agents in areas such as:

  • Oncology: As a backbone for the synthesis of novel cytotoxic agents or enzyme inhibitors.

  • Neuroscience: As a starting point for ligands targeting GPCRs or ion channels in the central nervous system.

  • Infectious Diseases: As a template for the design of new antibacterial or antiviral compounds.

Experimental Protocols

The following are generalized protocols that could be adapted for the synthesis and evaluation of derivatives of this compound.

General Synthetic Protocol for N-acylation

This protocol describes a general method for the acylation of the primary amine of this compound to generate a library of amide derivatives.

Materials:

  • This compound hydrochloride

  • Desired carboxylic acid (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 3 equivalents)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP, 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound hydrochloride in anhydrous DCM, add DIPEA and stir for 10 minutes at room temperature.

  • Add the desired carboxylic acid and PyBOP to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for In Vitro Biological Evaluation (Example: Kinase Inhibition Assay)

This protocol provides a general framework for screening this compound derivatives for their ability to inhibit a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (at Km concentration for the specific kinase)

  • Synthesized compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

As no specific quantitative data for this compound is available, the following table is a template for how such data could be structured if obtained from a screening campaign.

Compound IDR-Group (Acyl Moiety)Kinase X IC₅₀ (µM)Cytotoxicity (CC₅₀ in HeLa cells, µM)
1 Acetyl> 100> 100
2 Benzoyl25.450.1
3 4-Chlorobenzoyl10.235.8
4 Furan-2-carbonyl15.742.3

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the synthesis and evaluation of a library of derivatives based on the this compound scaffold.

Synthesis_Workflow start This compound reaction N-acylation Reaction start->reaction reagents Carboxylic Acids (R-COOH) Coupling Reagents (e.g., PyBOP) Base (e.g., DIPEA) reagents->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization library Library of Amide Derivatives characterization->library

Caption: General workflow for the synthesis of a library of amide derivatives.

Screening_Cascade cluster_0 In Vitro Evaluation cluster_1 Hit Progression primary_screen Primary Screen (e.g., Single-point kinase assay @ 10 µM) dose_response Dose-Response Assay (IC50 determination) primary_screen->dose_response Active Compounds selectivity Selectivity Profiling (Panel of related kinases) dose_response->selectivity cellular_assay Cell-based Assay (e.g., Target engagement, Cytotoxicity) selectivity->cellular_assay sar Structure-Activity Relationship (SAR) Analysis cellular_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical screening cascade for hit identification and validation.

Conclusion

While this compound itself has not been the subject of detailed medicinal chemistry studies, its structural features suggest it could be a valuable starting point for the design of novel bioactive molecules. The provided general protocols and conceptual frameworks are intended to guide researchers in the potential exploration of this and related chemical scaffolds. Future work is required to synthesize and evaluate derivatives of this compound to determine its potential in drug discovery.

Application Notes and Protocols: Trans-4-Aminocyclohexane Derivatives as Building Blocks for Potent and Selective NPY Y1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a crucial role in a wide array of physiological processes, including the regulation of food intake, mood, and blood pressure. Its effects are mediated through a family of G-protein coupled receptors (GPCRs), with the Y1 receptor subtype being a significant target for therapeutic intervention in conditions such as obesity, anxiety, and certain types of cancer. The development of non-peptidic, small-molecule antagonists for the NPY Y1 receptor is a key objective in drug discovery. While the specific building block 3-Amino-3-cyclohexyl-propan-1-ol is not widely documented in the synthesis of NPY Y1 antagonists, a structurally related motif, the trans-4-aminocyclohexane scaffold, has proven to be a valuable component in the design of potent and selective antagonists.

This document provides detailed application notes and protocols for the synthesis and characterization of NPY Y1 antagonists derived from a trans-4-aminocyclohexylmethylamine core. We will focus on a representative series of compounds to illustrate the synthetic strategies, structure-activity relationships (SAR), and the key pharmacological assays used in their evaluation.

Data Presentation

The following tables summarize the quantitative data for a representative series of NPY Y1 antagonists built around a central scaffold.

Table 1: In Vitro Binding Affinity of Representative Antagonists at Human NPY Receptors

Compound IDModificationY1 Ki (nM)Y2 Ki (nM)Y4 Ki (nM)Y5 Ki (nM)Y1 Selectivity (fold vs. Y2/Y4/Y5)
1a R = H15.2>1000>1000>1000>65 / >65 / >65
1b R = 4-Cl5.8>1000>1000>1000>172 / >172 / >172
1c R = 4-OCH310.1>1000>1000>1000>99 / >99 / >99
1d R = 3-Cl8.3>1000>1000>1000>120 / >120 / >120
BIBP3226 Reference1.179108>100072 / 98 / >909

Table 2: Functional Antagonism in a Calcium Mobilization Assay

Compound IDNPY Y1 IC50 (nM)
1a 25.6
1b 8.9
1c 18.4
1d 12.1
BIBP3226 2.7

Experimental Protocols

Protocol 1: General Synthesis of trans-4-Aminocyclohexane-based NPY Y1 Antagonists

This protocol describes a general synthetic route for the preparation of NPY Y1 antagonists incorporating a trans-4-aminocyclohexylmethylamine core.

Materials:

  • trans-4-(Boc-aminomethyl)cyclohexylamine

  • Substituted benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Appropriate aldehyde or ketone for reductive amination

  • Sodium triacetoxyborohydride

  • Methanol (MeOH)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Amide Coupling: To a solution of trans-4-(Boc-aminomethyl)cyclohexylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add the desired substituted benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the Boc-protected amide intermediate.

  • Boc-Deprotection: Dissolve the purified intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid. Stir at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure to yield the primary amine as a TFA salt.

  • Reductive Amination: To a solution of the primary amine TFA salt (1.0 eq) and the appropriate aldehyde or ketone (1.2 eq) in methanol, add sodium triacetoxyborohydride (1.5 eq) portion-wise. Stir the reaction at room temperature for 16-24 hours.

  • Final Work-up and Purification: Quench the reaction by the addition of saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound by silica gel chromatography or preparative HPLC.

Protocol 2: NPY Y1 Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of test compounds for the human NPY Y1 receptor.

Materials:

  • Membranes from HEK293 cells stably expressing the human NPY Y1 receptor.

  • [¹²⁵I]-PYY (Peptide YY, a high-affinity radioligand for Y1 receptors).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds and unlabeled NPY (for non-specific binding).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester and gamma counter.

Procedure:

  • Assay Setup: In a 96-well plate, add 25 µL of assay buffer, 25 µL of test compound at various concentrations (or unlabeled NPY for non-specific binding), and 50 µL of [¹²⁵I]-PYY (final concentration ~25-50 pM).

  • Reaction Initiation: Add 100 µL of the cell membrane suspension (10-20 µg of protein per well) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate for 90-120 minutes at room temperature with gentle agitation.

  • Termination and Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol describes a functional assay to measure the antagonist activity of test compounds by monitoring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing the human NPY Y1 receptor.

  • Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • NPY (agonist).

  • Test compounds.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the HEK293-hY1 cells into black-walled, clear-bottom 96-well plates and allow them to attach overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM (2-5 µM) in assay buffer for 60 minutes at 37°C.

  • Washing: Wash the cells twice with assay buffer to remove excess dye.

  • Antagonist Incubation: Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Stimulation: Inject NPY (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the inhibitory effect of the test compounds on the NPY-induced increase in fluorescence. Calculate the IC50 value, which represents the concentration of antagonist that inhibits 50% of the agonist's response.

Mandatory Visualizations

NPY_Y1_Signaling_Pathway NPY NPY Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Binds to Gq Gαq Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Vasoconstriction, Cell Growth) Ca2_release->Cellular_Response PKC->Cellular_Response Antagonist Y1 Antagonist Antagonist->Y1R Blocks

Caption: NPY Y1 Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Pharmacological Screening cluster_analysis Data Analysis start Start with trans-4-aminocyclohexane derivative step1 Amide Coupling start->step1 step2 Deprotection step1->step2 step3 Reductive Amination step2->step3 end_synthesis Purified Antagonist step3->end_synthesis binding_assay Radioligand Binding Assay (Determine Ki) end_synthesis->binding_assay functional_assay Calcium Mobilization Assay (Determine IC50) binding_assay->functional_assay selectivity_assay Binding at Y2, Y4, Y5 (Determine Selectivity) functional_assay->selectivity_assay sar_analysis Structure-Activity Relationship (SAR) selectivity_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for NPY Y1 Antagonist Development.

Logical_Relationship Building_Block trans-4-Aminocyclohexane Building Block Core_Scaffold Core Scaffold for NPY Y1 Antagonists Building_Block->Core_Scaffold Forms SAR_Exploration Structure-Activity Relationship (SAR) Exploration Core_Scaffold->SAR_Exploration Enables Potent_Antagonist Potent & Selective NPY Y1 Antagonist SAR_Exploration->Potent_Antagonist Leads to

Caption: Role of the Building Block in Drug Discovery.

Application Notes: Hydroxyl Group Protection Strategies for 3-Amino-3-cyclohexyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the selective protection of the primary hydroxyl group in 3-Amino-3-cyclohexyl-propan-1-ol. Given the bifunctional nature of this molecule, containing both a primary amine and a primary alcohol, selective protection is crucial for synthetic routes that require modification of the amino group. This guide focuses on two robust and widely used protecting groups: the tert-butyldimethylsilyl (TBDMS) ether and the benzyl (Bn) ether. We present a comparative analysis, detailed reaction protocols, and data to aid researchers, scientists, and drug development professionals in selecting and implementing the optimal protection strategy.

Introduction

In multi-step organic synthesis, particularly in the development of pharmaceutical intermediates, the use of protecting groups is a fundamental strategy to temporarily mask a reactive functional group.[1] The molecule this compound presents a common synthetic challenge: how to selectively perform reactions on the primary amine without interference from the primary hydroxyl group. The hydroxyl group's acidity and nucleophilicity can interfere with many reactions targeting the amine, such as amide bond formation, alkylation, or reductive amination.[2] Therefore, a temporary and selective protection of the alcohol is essential.

The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the reaction conditions planned for the amine functionality.

  • Readily removable under mild conditions that do not affect the rest of the molecule.[3]

This note details strategies employing silyl ethers and benzyl ethers, which are among the most common and reliable choices for alcohol protection.[4][5]

Challenge: Selective Protection in a Bifunctional Molecule

The primary challenge lies in the similar reactivity of the primary amine and primary alcohol. While amines are generally more nucleophilic than alcohols, silylating agents exhibit a high affinity for oxygen (oxophilicity), allowing for selective protection of the hydroxyl group.[6] For other protecting groups, reaction conditions must be carefully chosen to favor O-functionalization over N-functionalization.

dot

G start This compound protect Selective Protection of Primary -OH start->protect intermediate Protected Amino Alcohol (e.g., O-TBDMS or O-Bn) protect->intermediate modify_amine Reaction at -NH2 group intermediate->modify_amine protected_product N-Functionalized Protected Alcohol modify_amine->protected_product deprotect Deprotection of -OH protected_product->deprotect final_product Final N-Functionalized Amino Alcohol deprotect->final_product

Caption: General workflow for the synthesis of N-functionalized amino alcohols.

Recommended Protection Strategies

Silyl ethers are the most common protecting groups for alcohols.[2] The tert-butyldimethylsilyl (TBDMS) group is particularly advantageous due to its steric bulk, which allows for the highly selective protection of primary alcohols.[7] It is stable to a wide range of non-acidic and non-fluoride reaction conditions, including organometallic reagents, many oxidizing agents, and basic hydrolysis.[2][7]

Key Features:

  • High Selectivity: The steric hindrance of TBDMS chloride (TBDMS-Cl) ensures preferential reaction with the less hindered primary alcohol over the amine.[7]

  • Robust Stability: TBDMS ethers are stable across a broad pH range and to many common reagents.

  • Mild Deprotection: Cleavage is typically achieved under very mild conditions using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[5]

The benzyl ether is another robust and widely used protecting group for alcohols.[8] It is known for its high stability under both acidic and basic conditions.[5][8] This makes it suitable for synthetic routes involving harsh reagents.

Key Features:

  • High Stability: Benzyl ethers are stable to strong bases, acids, and many oxidizing/reducing agents.[1][8]

  • Orthogonal Deprotection: The most common method for deprotection is catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a neutral and mild process.[4][9] This deprotection method is orthogonal to silyl ethers, esters, and many other protecting groups.[1]

  • Alternative Deprotection: Cleavage is also possible using strong acids or Birch reduction conditions (Na, NH₃(l)), though these methods are less common and substrate-dependent.[1]

Comparison of Protection Strategies

The choice between TBDMS and Benzyl protection depends on the planned subsequent reaction steps. The following table summarizes the key characteristics of each group to facilitate this decision.

Featuretert-Butyldimethylsilyl (TBDMS) EtherBenzyl (Bn) Ether
Protection Reagents TBDMS-Cl, Imidazole, DMF[7]Benzyl bromide (BnBr), NaH, THF[10]
Typical Yields >95%>90%
Stability (Stable to) Strong bases, nucleophiles, most oxidizing/reducing agents.[1]Strong acids & bases, nucleophiles, many oxidizing/reducing agents.[8]
Stability (Labile to) Acids, Fluoride ion sources (TBAF, HF).[11]Catalytic hydrogenation (H₂, Pd/C), strong Lewis acids, dissolving metal reduction.[1][4]
Deprotection Reagents TBAF in THF; or AcOH/H₂O/THF.[7][12]H₂, Pd/C in EtOH or MeOH.[9]
Orthogonality Orthogonal to groups cleaved by hydrogenolysis (e.g., Benzyl, Cbz).Orthogonal to groups cleaved by fluoride (silyl ethers) or mild acid/base hydrolysis.[8]

dot

G start Choose a Protecting Group for the Hydroxyl Group q1 Downstream reaction involves reductive conditions (H2, Pd/C)? start->q1 q2 Downstream reaction involves fluoride ions (e.g., HF, TBAF)? q1->q2  No avoid_benzyl Avoid Benzyl Ether q1->avoid_benzyl  Yes q3 Downstream reaction requires high stability to acid/base? q2->q3  No avoid_silyl Avoid Silyl Ethers q2->avoid_silyl  Yes tbdms Use TBDMS (or other silyl ethers) q3->tbdms  No (TBDMS is moderately stable) benzyl Use Benzyl Ether q3->benzyl  Yes avoid_benzyl->q2 avoid_silyl->q3

Caption: Decision tree for selecting an appropriate hydroxyl protecting group.

Experimental Protocols

This protocol describes a general procedure for the selective silylation of the primary alcohol in this compound.[7]

Materials:

  • This compound (1.0 eq.)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq.)

  • Imidazole (2.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) and imidazole (2.2 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMS-Cl (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the O-TBDMS protected amino alcohol.

This protocol provides a standard method for the cleavage of a TBDMS ether.[8]

Materials:

  • O-TBDMS protected amino alcohol (1.0 eq.)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF.

  • Add the TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. Deprotection is typically complete within 1-4 hours.[13]

  • Once the reaction is complete, quench by adding water.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

This protocol describes the formation of a benzyl ether using sodium hydride to form the alkoxide.[10]

Materials:

  • This compound (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)

  • Benzyl bromide (BnBr) (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate under reduced pressure and purify by silica gel column chromatography.

This protocol describes the cleavage of a benzyl ether under neutral, reductive conditions.[8][9]

Materials:

  • O-Bn protected amino alcohol (1.0 eq.)

  • 10% Palladium on carbon (Pd/C) (5-10 mol% by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the benzyl-protected alcohol in methanol or ethanol in a flask suitable for hydrogenation.

  • Add the 10% Pd/C catalyst.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete in 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Note and Protocol: Purification of 3-Amino-3-cyclohexyl-propan-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-3-cyclohexyl-propan-1-ol is a valuable building block in medicinal chemistry and drug development, often requiring high purity for subsequent synthetic steps and biological screening. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is designed to efficiently remove common impurities, such as starting materials and reaction byproducts.

Data Presentation

The following table summarizes the key parameters and expected results for the column chromatography purification of this compound.

ParameterValue/Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions Diameter: 4 cm, Length: 40 cm
Mobile Phase (Eluent) Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA)
Gradient Elution:
- 98:2:0.5 (v/v/v) for initial elution
- Gradient to 90:10:0.5 (v/v/v) to elute the product
Flow Rate Approximately 10-15 mL/min
Sample Loading Dry loading on silica gel
Crude Sample Amount 2.5 g
Expected Yield 85-95%
Purity (Post-Column) >98% (as determined by ¹H NMR and LC-MS)
TLC Analysis Mobile Phase: DCM:MeOH:TEA (90:10:0.5)
Visualization: Ninhydrin stain
Expected Rf of pure product: ~0.4

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound by flash column chromatography.

1. Materials and Reagents

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Ninhydrin staining solution

  • Glass chromatography column (4 cm diameter, 40 cm length)

  • Cotton or glass wool

  • Sand, washed and dried

  • Collection tubes or flasks

  • Rotary evaporator

2. Column Preparation (Slurry Method)

  • Securely clamp the chromatography column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it covers the outlet.

  • Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (DCM:MeOH:TEA, 98:2:0.5). For a 4 cm diameter column, approximately 150-200 g of silica gel will be needed.

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height (approx. 30 cm) is reached. Crucially, do not let the top of the silica bed run dry.

  • Once the silica has settled, add a protective layer of sand (approx. 1 cm) on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Preparation and Loading (Dry Loading)

  • Dissolve 2.5 g of the crude this compound in a minimal amount of methanol.

  • Add approximately 5-7 g of silica gel to this solution.

  • Concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained.

  • Carefully add the silica gel with the adsorbed crude product to the top of the prepared column.

  • Gently tap the column to create a level surface.

4. Elution and Fraction Collection

  • Carefully add the initial mobile phase (DCM:MeOH:TEA, 98:2:0.5) to the column, ensuring not to disturb the top layer of sand and the sample.

  • Open the stopcock and begin collecting fractions (e.g., 20 mL per fraction). Apply gentle air pressure to the top of the column to maintain a steady flow rate (flash chromatography).

  • Monitor the elution of compounds by TLC. Spot a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate in a chamber with the monitoring mobile phase (DCM:MeOH:TEA, 90:10:0.5).

  • Visualize the spots by dipping the TLC plate in a ninhydrin solution and gently heating. The amino alcohol will appear as a colored spot.

  • After eluting less polar impurities with the initial solvent system, gradually increase the polarity of the mobile phase to 90:10:0.5 (DCM:MeOH:TEA) to elute the desired product.

  • Combine the fractions that contain the pure this compound (as determined by TLC).

5. Product Isolation

  • Transfer the combined pure fractions to a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Further dry the resulting oil or solid under high vacuum to remove any residual solvent.

  • Determine the final yield and characterize the purified product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS, and FT-IR).

Mandatory Visualization

Purification_Workflow prep Column Preparation loading Sample Loading prep->loading sample_prep Sample Preparation (Dry Loading) sample_prep->loading elution Elution & Fraction Collection loading->elution tlc TLC Analysis elution->tlc Monitor combine Combine Pure Fractions elution->combine tlc->elution Guide Elution evaporation Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: Workflow for the purification of this compound.

recrystallization method for 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An effective recrystallization method for purifying 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride is crucial for its use in research and drug development. This document provides detailed application notes and protocols for the recrystallization of this compound, drawing upon established methods for analogous amine hydrochlorides. The primary goal of recrystallization is to dissolve the impure compound in a suitable solvent at an elevated temperature and then allow it to crystallize in a purer form as the solution cools, leaving impurities behind in the solvent.

Theoretical Basis

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system. An ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will exhibit high solubility at its boiling point. Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For amine hydrochlorides like this compound hydrochloride, which are salts, polar solvents are generally the most effective for dissolution.[1]

Two primary methods are commonly employed for the recrystallization of amine hydrochlorides: single-solvent and two-solvent (solvent/anti-solvent) recrystallization.

Data Presentation: Solvent Selection

Recrystallization Method Solvent/Solvent System Rationale/Suitability
Single-SolventEthanol, Isopropanol, MethanolThese polar protic solvents are often effective for dissolving amine hydrochlorides at elevated temperatures.[1]
Single-SolventWater or Water/Ethanol MixtureWater is a highly polar solvent suitable for dissolving many salts. A mixture with ethanol can help to modulate the solubility to achieve a good yield.
Two-SolventEthanol/Diethyl EtherEthanol acts as the solvent in which the compound is highly soluble, while diethyl ether acts as the anti-solvent in which it is poorly soluble.[1]
Two-SolventMethanol/TolueneSimilar to the ethanol/ether system, methanol is the solvent and toluene is the anti-solvent.[1]

Experimental Protocols

The following are detailed protocols for the single-solvent and two-solvent recrystallization of this compound hydrochloride. Researchers should perform small-scale trials to determine the optimal solvent system and conditions.

Protocol 1: Single-Solvent Recrystallization

This method is preferred when a single solvent is identified that effectively dissolves the compound at a high temperature and from which the compound readily crystallizes upon cooling.

Materials:

  • Crude this compound hydrochloride

  • Selected solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a small amount of the selected solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid completely dissolves. It is critical to use the minimum amount of hot solvent to ensure a saturated solution and maximize the yield.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size; slower cooling generally results in larger, purer crystals. The flask should be covered to prevent solvent evaporation.

  • Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath to maximize the precipitation of the product.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove any residual solvent.[1]

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is employed when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.[1]

Materials:

  • Crude this compound hydrochloride

  • Solvent (e.g., ethanol, methanol)

  • Anti-solvent (e.g., diethyl ether, toluene)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and flask

  • Filter paper

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent" (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still warm, slowly add the "anti-solvent" (e.g., diethyl ether) dropwise with swirling until the solution becomes faintly cloudy (the point of saturation).

  • Re-dissolution: If the solution becomes too cloudy, add a few drops of the hot "solvent" until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath to complete the crystallization process.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent or a mixture of the solvent and anti-solvent.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator.

Visualizations

The following diagrams illustrate the experimental workflows for the described recrystallization methods.

Recrystallization_Workflow cluster_single Single-Solvent Recrystallization s1 Dissolve Crude Compound in Minimum Hot Solvent s2 Hot Filtration (Optional) s1->s2 s3 Slow Cooling to Room Temperature s2->s3 s4 Ice Bath Cooling s3->s4 s5 Vacuum Filtration s4->s5 s6 Wash with Cold Solvent s5->s6 s7 Dry Crystals s6->s7

Caption: Workflow for Single-Solvent Recrystallization.

Two_Solvent_Recrystallization_Workflow cluster_two Two-Solvent Recrystallization t1 Dissolve in Minimum Hot 'Solvent' t2 Add 'Anti-Solvent' till Cloudy t1->t2 t3 Slow Cooling to Room Temperature t2->t3 t4 Ice Bath Cooling t3->t4 t5 Vacuum Filtration t4->t5 t6 Wash with Cold Anti-Solvent t5->t6 t7 Dry Crystals t6->t7

Caption: Workflow for Two-Solvent Recrystallization.

References

Application Note: 1H and 13C NMR Analysis of 3-Amino-3-cyclohexyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Amino-3-cyclohexyl-propan-1-ol possesses a chiral center and functional groups that make it an attractive scaffold for the synthesis of novel therapeutic agents. NMR spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. This application note serves as a practical guide for researchers utilizing NMR for the characterization of this compound and its derivatives.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on established chemical shift values for similar structural motifs, such as cyclohexyl groups and aminopropanol chains.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1~3.7 - 3.9m-2H
H-2~1.6 - 1.8m-2H
H-3~2.8 - 3.0m-1H
H-1'~1.0 - 1.4m-1H
H-2', H-6' (axial)~1.0 - 1.2m-2H
H-2', H-6' (equatorial)~1.6 - 1.8m-2H
H-3', H-5' (axial)~0.8 - 1.0m-2H
H-3', H-5' (equatorial)~1.6 - 1.8m-2H
H-4' (axial)~0.8 - 1.0m-1H
H-4' (equatorial)~1.6 - 1.8m-1H
-NH₂~1.5 - 2.5br s-2H
-OH~2.0 - 3.0br s-1H

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Signal AssignmentChemical Shift (δ, ppm)
C-1~60 - 65
C-2~35 - 40
C-3~55 - 60
C-1'~40 - 45
C-2', C-6'~28 - 33
C-3', C-5'~25 - 30
C-4'~24 - 28

Experimental Protocols

The following are detailed protocols for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). For enhanced signal resolution, especially for the exchangeable -NH₂ and -OH protons, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

¹H NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: Set an acquisition time of at least 3 seconds.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of all protons.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K.

¹³C NMR Data Acquisition
  • Instrument Setup: Tune and shim the spectrometer for ¹³C observation.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Set a spectral width of approximately 240 ppm, centered around 100 ppm.

    • Acquisition Time: Set an acquisition time of 1-2 seconds.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

    • Number of Scans: Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Decoupling: Use broadband proton decoupling to simplify the spectrum to single lines for each carbon.

Data Processing and Interpretation

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas to determine the relative ratios of the different types of protons.

  • Signal Assignment: Assign the observed signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignments.

Visualizations

The following diagrams illustrate the molecular structure and the general workflow for NMR analysis.

Figure 1. Molecular structure and atom numbering of this compound.

NMR_Workflow A Sample Preparation B NMR Data Acquisition (1H and 13C) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking, Integration) C->D E Structure Elucidation & Verification D->E

Figure 2. General workflow for NMR analysis of this compound.

Application Note: Mass Spectrometry Fragmentation Analysis of 3-Amino-3-cyclohexyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the theoretical fragmentation pattern of 3-Amino-3-cyclohexyl-propan-1-ol when analyzed by mass spectrometry, specifically under electron ionization (EI) conditions. Due to the presence of both an amino and a hydroxyl group, as well as a cyclohexyl ring, the molecule is expected to undergo characteristic fragmentation pathways including alpha-cleavage adjacent to the nitrogen and oxygen atoms, and loss of small neutral molecules. Understanding these fragmentation patterns is crucial for the structural elucidation and identification of this compound and its metabolites in various matrices. A detailed protocol for sample preparation and analysis is also provided.

Introduction

This compound is a bifunctional molecule containing a primary amine and a primary alcohol, with a cyclohexyl substituent at the stereocenter. Its structural features suggest several predictable fragmentation pathways in mass spectrometry, which are essential for its characterization in pharmaceutical development and metabolic studies. The molecular formula is C9H19NO, with a monoisotopic mass of 157.15 g/mol .[1]

Predicted Mass Spectrometry Fragmentation

Upon electron ionization, this compound is expected to form a molecular ion ([M]•+) at m/z 157. However, for primary amines and alcohols, the molecular ion peak may be weak or absent due to rapid fragmentation.[2][3] The primary fragmentation mechanisms anticipated are alpha-cleavage and dehydration.[4][5]

Key Fragmentation Pathways:

  • Alpha-Cleavage at the C-C bond adjacent to the Nitrogen: This is a dominant fragmentation pathway for amines.[3][4] Cleavage of the bond between the chiral carbon and the cyclohexyl group would result in a resonance-stabilized cation at m/z 74 . This is expected to be a prominent peak.

  • Alpha-Cleavage at the C-C bond adjacent to the Oxygen: Alcohols also undergo alpha-cleavage.[3][4] Cleavage of the C2-C3 bond would lead to the formation of a resonance-stabilized oxonium ion at m/z 31 ([CH2OH]+).

  • Loss of Water (Dehydration): The elimination of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols, leading to a fragment at m/z 139 .[2][4]

  • Loss of Ammonia: Elimination of ammonia (17 Da) can occur, resulting in a fragment at m/z 140 .

  • Loss of the Cyclohexyl Ring: Cleavage of the bond connecting the cyclohexyl ring to the main chain can result in the formation of a cyclohexyl radical and a charged fragment at m/z 74 , or a cyclohexyl cation at m/z 83 .

Quantitative Data Summary

The following table summarizes the predicted key fragment ions and their relative abundances for this compound under EI-MS. Please note that these are theoretical values and actual abundances may vary based on experimental conditions.

m/zProposed Fragment IonPredicted Relative AbundanceFragmentation Pathway
157[C9H19NO]•+ (Molecular Ion)LowIonization
140[M - NH3]•+ModerateLoss of Ammonia
139[M - H2O]•+ModerateDehydration
83[C6H11]+ModerateLoss of the amino-propanol side chain
74[CH(NH2)CH2CH2OH]+High (likely base peak)Alpha-cleavage at the cyclohexyl-C bond
31[CH2OH]+ModerateAlpha-cleavage at the C2-C3 bond

Experimental Protocol

This protocol provides a general procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Serially dilute the stock solution with methanol to prepare working standards of desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Derivatization (Optional but Recommended): To improve volatility and thermal stability for GC analysis, derivatization of the amine and alcohol groups is recommended. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • To 100 µL of the sample or standard, add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 30 - 400.

3. Data Analysis:

  • Acquire the mass spectrum of the analyte peak.

  • Identify the molecular ion (if present) and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL) working 2. Prepare Working Standards stock->working derivatization 3. Derivatization (Silylation) working->derivatization injection 4. Inject Sample (1 µL) derivatization->injection separation 5. GC Separation injection->separation ionization 6. EI Ionization (70 eV) separation->ionization detection 7. Mass Detection (m/z 30-400) ionization->detection acquisition 8. Spectrum Acquisition detection->acquisition analysis 9. Fragmentation Analysis acquisition->analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

fragmentation_pathway cluster_frags Primary Fragment Ions mol This compound (m/z 157) frag1 [M - NH3]•+ m/z 140 mol->frag1 - NH3 frag2 [M - H2O]•+ m/z 139 mol->frag2 - H2O frag3 [C6H11]+ m/z 83 mol->frag3 Side chain cleavage frag4 [CH(NH2)CH2CH2OH]+ m/z 74 mol->frag4 α-cleavage (N) frag5 [CH2OH]+ m/z 31 mol->frag5 α-cleavage (O)

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-cyclohexyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Amino-3-cyclohexyl-propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this valuable amino alcohol intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two primary synthetic strategies are commonly employed for the synthesis of 3-amino-3-substituted-propan-1-ols:

  • Reduction of a β-hydroxynitrile: This involves the synthesis of 3-cyclohexyl-3-hydroxypropanenitrile, followed by the reduction of the nitrile group to a primary amine using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

  • Mannich-type reaction followed by reduction: This route involves the condensation of cyclohexanecarboxaldehyde, formaldehyde, and an amine, followed by the reduction of the resulting β-amino ketone.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: The impurity profile largely depends on the chosen synthetic route.

  • From Nitrile Reduction:

    • Unreacted starting material: Residual 3-cyclohexyl-3-hydroxypropanenitrile.

    • Over-reduction products: In some cases, the hydroxyl group might be susceptible to hydrogenolysis, leading to the formation of 3-cyclohexylpropan-1-amine.

    • Secondary and tertiary amines: During catalytic hydrogenation, the initially formed primary amine can react with intermediate imines to form secondary and tertiary amine byproducts.

  • From Mannich-type Reaction:

    • Unreacted starting materials: Residual cyclohexanecarboxaldehyde, formaldehyde, or the amine source.

    • Byproducts from the Mannich reaction: Self-condensation products of the aldehyde or ketone.

    • Incomplete reduction: Residual β-amino ketone.

Q3: How can I best purify the final product?

A3: Purification of this compound typically involves the following steps:

  • Acid-base extraction: To separate the basic amino alcohol from neutral or acidic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then the aqueous layer is basified to liberate the free amine, which is then extracted with an organic solvent.

  • Crystallization: The hydrochloride or other salt of the amino alcohol can often be purified by crystallization from a suitable solvent system like ethanol/ether.

  • Column chromatography: Silica gel chromatography can be used to separate the final product from closely related impurities. A solvent system such as dichloromethane/methanol with a small amount of ammonium hydroxide is often effective.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Amino Alcohol
Potential CauseTroubleshooting StepsExpected Outcome
Incomplete Reaction - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient duration.- For reductions, ensure the reducing agent is active and used in sufficient molar excess.Increased conversion of starting material to product.
Side Reactions - For nitrile reductions: Use a less reactive reducing agent if over-reduction is an issue. For catalytic hydrogenation, the addition of ammonia can help suppress the formation of secondary and tertiary amines.- For Mannich reactions: Optimize the reaction temperature and stoichiometry of the reactants to minimize self-condensation.Minimized formation of byproducts and increased yield of the desired product.
Product Loss During Workup - Ensure complete extraction of the product by performing multiple extractions with an appropriate solvent.- Avoid the formation of stable emulsions during acid-base extraction. If emulsions form, the addition of brine or filtration through celite can help break them.- Optimize the pH during the basification step to ensure the complete precipitation or extraction of the free amine.Improved recovery of the final product.
Problem 2: Presence of Significant Impurities in the Final Product
Impurity TypeIdentification MethodMitigation Strategy
Unreacted Starting Nitrile GC-MS, IR (presence of a nitrile peak around 2240 cm⁻¹)- Ensure sufficient equivalents and reactivity of the reducing agent.- Increase reaction time or temperature as appropriate.- Purify via acid-base extraction, as the nitrile is not basic.
Secondary/Tertiary Amines LC-MS, GC-MS (higher molecular weight peaks with characteristic fragmentation)- During catalytic hydrogenation, add ammonia to the reaction mixture.- Use a chemical reducing agent like LiAlH₄ instead of catalytic hydrogenation.- Purify via column chromatography.
Aldol/Condensation Byproducts NMR, LC-MS- Optimize reaction conditions (temperature, addition rate) for the Mannich reaction.- Purify via column chromatography.

Experimental Protocols

Disclaimer: The following protocols are based on established procedures for structurally similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Synthesis via Reduction of 3-Cyclohexyl-3-hydroxypropanenitrile with LiAlH₄
  • Preparation of 3-Cyclohexyl-3-hydroxypropanenitrile:

    • To a solution of cyclohexanecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane), add trimethylsilyl cyanide (1.1 eq) and a catalytic amount of a Lewis acid (e.g., ZnI₂).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Quench the reaction with an aqueous acid solution (e.g., 1 M HCl) and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin.

  • Reduction of the Nitrile:

    • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

    • Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere and cool to 0 °C.

    • Slowly add a solution of 3-cyclohexyl-3-hydroxypropanenitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser work-up).

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer such as ammonium formate or phosphate at a pH of around 3-7.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or a charged aerosol detector (CAD) for compounds without a strong chromophore.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.

Protocol 3: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection.

  • Temperature Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to elute all components.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV.

  • Sample Preparation: The free base of the amino alcohol is typically volatile enough for GC-MS analysis. Derivatization with a silylating agent (e.g., BSTFA) can improve peak shape and volatility.

Visualizations

G cluster_0 Troubleshooting Workflow start Synthesis of this compound issue Problem Encountered? (e.g., Low Yield, Impurities) start->issue check_reaction Verify Reaction Conditions (Temp, Time, Reagents) issue->check_reaction Low Yield analyze_product Analyze Crude Product (TLC, LC-MS, NMR) issue->analyze_product Impurities Detected optimize_synthesis Optimize Synthetic Step check_reaction->optimize_synthesis identify_impurity Identify Impurity Structure (GC-MS, NMR) analyze_product->identify_impurity identify_impurity->optimize_synthesis Side Reaction Product optimize_purification Optimize Purification (Extraction, Crystallization, Chromatography) identify_impurity->optimize_purification Starting Material or Closely Related Impurity optimize_synthesis->start Re-run Synthesis success Pure Product Obtained optimize_purification->success

Caption: A logical workflow for troubleshooting common issues during the synthesis.

G cluster_1 Potential Impurity Formation Pathways (Nitrile Reduction Route) start_nitrile 3-Cyclohexyl-3-hydroxypropanenitrile reduction Reduction (e.g., LiAlH4 or H2/Catalyst) start_nitrile->reduction product This compound (Desired Product) reduction->product Complete Reduction incomplete_reduction Incomplete Reduction (Unreacted Nitrile) reduction->incomplete_reduction Insufficient Reducing Agent/Time imine_intermediate Imine Intermediate reduction->imine_intermediate secondary_amine Secondary Amine Impurity tertiary_amine Tertiary Amine Impurity secondary_amine->tertiary_amine Further Reaction imine_intermediate->product Further Reduction imine_intermediate->secondary_amine Reaction with Product

Caption: Potential pathways for impurity formation during the nitrile reduction synthesis route.

Technical Support Center: Synthesis of 3-Amino-3-cyclohexyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-cyclohexyl-propan-1-ol.

Troubleshooting Guide

Low yields and product impurity are common challenges in multi-step organic syntheses. This guide addresses potential side reactions and provides systematic solutions for the synthesis of this compound.

A plausible and common synthetic route to β-amino alcohols like this compound is the reduction of a β-amino ketone. The following sections are based on a hypothesized two-step synthesis:

  • Step 1: Mannich Reaction to form the β-amino ketone intermediate, 3-(dimethylamino)-1-cyclohexylpropan-1-one.

  • Step 2: Ketone Reduction to yield the final product, this compound.

Issue 1: Low Yield of the β-Amino Ketone Intermediate

Possible Cause: Competing side reactions during the Mannich reaction.

Troubleshooting Steps:

  • Formation of a bis-Mannich product: The enolizable ketone can react with two molecules of the iminium ion. To minimize this, use a stoichiometric amount of the amine and formaldehyde.

  • Self-condensation of the starting ketone: Base-catalyzed self-condensation (aldol condensation) of cyclohexyl methyl ketone can occur. Ensure the reaction is not overly basic and maintain a controlled temperature.

  • Polymerization of formaldehyde: Use paraformaldehyde and crack it just before use or use a fresh, high-quality formaldehyde solution.

ParameterRecommended ConditionPotential Side Reaction if Deviated
Stoichiometry Ketone:Amine:Formaldehyde = 1:1.1:1.1Formation of bis-Mannich adduct
Temperature 80-100 °C (reflux in ethanol)Increased self-condensation at higher temperatures
pH Slightly acidic to neutralPolymerization of formaldehyde in basic conditions
Issue 2: Impurities in the Final Product after Reduction

Possible Cause: Incomplete reaction or formation of byproducts during the reduction of the β-amino ketone.

Troubleshooting Steps:

  • Unreacted β-amino ketone: The presence of the starting material in the final product suggests incomplete reduction. Increase the reaction time or the amount of reducing agent.

  • Formation of a diol: Over-reduction is a possibility with strong reducing agents, though less likely for this specific substrate.

  • Epimerization: If the reaction conditions are harsh, epimerization at the carbon bearing the amino group could occur, leading to a mixture of diastereomers.

Reducing AgentTypical SolventKey Considerations
Sodium borohydride (NaBH₄) Methanol, EthanolMild and selective for ketones.
Lithium aluminum hydride (LAH) Tetrahydrofuran (THF), Diethyl etherPowerful but less selective. Requires anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions depend on the synthetic route. For a Mannich reaction followed by reduction, key side reactions include the formation of bis-Mannich adducts, self-condensation of the starting ketone, and polymerization of formaldehyde during the Mannich step. During the reduction step, incomplete reduction can leave unreacted β-amino ketone.

Q2: How can I minimize the formation of the bis-Mannich adduct?

A2: Careful control of stoichiometry is crucial. Using a slight excess of the amine and formaldehyde relative to the ketone can help, but a large excess should be avoided. Running the reaction at a moderate temperature and for a controlled duration can also limit the formation of this byproduct.

Q3: My NMR spectrum shows a mixture of diastereomers. What could be the cause?

A3: The reduction of the β-amino ketone creates a new stereocenter at the carbon bearing the hydroxyl group. The use of a non-stereoselective reducing agent like sodium borohydride will typically result in a mixture of diastereomers. If the starting β-amino ketone is chiral and enantiomerically pure, diastereoselectivity might be influenced by the existing stereocenter.

Q4: What is the best method to purify the final product?

A4: Purification of this compound can typically be achieved by column chromatography on silica gel. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent the product from streaking on the silica gel is often effective. Alternatively, crystallization of the hydrochloride salt can be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of 3-(dimethylamino)-1-cyclohexylpropan-1-one (Mannich Reaction)
  • To a round-bottom flask, add cyclohexyl methyl ketone (1.0 eq), dimethylamine hydrochloride (1.1 eq), and paraformaldehyde (1.1 eq).

  • Add ethanol as the solvent and a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove unreacted ketone.

  • Basify the aqueous layer with sodium hydroxide to pH > 10 and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude β-amino ketone.

Protocol 2: Synthesis of this compound (Ketone Reduction)
  • Dissolve the crude 3-(dimethylamino)-1-cyclohexylpropan-1-one (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in portions.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Ketone Reduction Start Cyclohexyl methyl ketone, Dimethylamine HCl, Paraformaldehyde Reaction1 Reflux in Ethanol with cat. HCl Start->Reaction1 Workup1 Aqueous Workup and Extraction Reaction1->Workup1 Intermediate 3-(dimethylamino)-1- cyclohexylpropan-1-one Workup1->Intermediate Reduction NaBH4 in Methanol Intermediate->Reduction Workup2 Quench and Extraction Reduction->Workup2 Purification Column Chromatography Workup2->Purification FinalProduct 3-Amino-3-cyclohexyl- propan-1-ol Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Side_Reactions cluster_main Desired Reaction cluster_side Potential Side Reactions Ketone Cyclohexyl Methyl Ketone Iminium Iminium Ion Ketone->Iminium Mannich_Adduct β-Amino Ketone Ketone->Mannich_Adduct + Iminium Ion Aldol Aldol Condensation Product Ketone->Aldol + Ketone (base) Iminium->Mannich_Adduct Formaldehyde_Polymer Polyformaldehyde Iminium->Formaldehyde_Polymer Self-reaction Bis_Mannich bis-Mannich Adduct Mannich_Adduct->Bis_Mannich + Iminium Ion

Caption: Potential side reactions during the Mannich reaction step.

optimizing reaction conditions for 3-Amino-3-cyclohexyl-propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Amino-3-cyclohexyl-propan-1-ol. The following information is based on common synthetic routes and potential challenges encountered during the process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: A prevalent and effective method is a two-step process involving an initial carbon-carbon bond formation to create a keto-alcohol precursor, followed by a reductive amination to introduce the amino group. A common starting material is cyclohexanecarboxaldehyde.

Q2: I am observing a low yield in my reaction. What are the likely causes?

A2: Low yields can stem from several factors, including incomplete reaction, the formation of side products, or loss of product during purification. Specific troubleshooting for low yields is addressed in the guide below.

Q3: What are the critical parameters to control during the reductive amination step?

A3: The critical parameters for successful reductive amination include temperature, pressure (if using catalytic hydrogenation), the choice of reducing agent, and the concentration of the ammonia source. Careful control of these variables is necessary to prevent over-reduction or the formation of secondary and tertiary amine byproducts.

Q4: How can I effectively purify the final product?

A4: Purification of this compound can be challenging due to its polarity. Column chromatography on silica gel is a common method. Given that the product is an amino alcohol, it can be converted to its hydrochloride salt to facilitate crystallization and purification.

Q5: What are the main safety precautions to consider during this synthesis?

A5: This synthesis involves handling flammable solvents, reactive organometallic reagents (if applicable), and ammonia. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The final product, particularly in its hydrochloride salt form, should be handled with care, as it may be an irritant.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of the Keto-Alcohol Precursor
Potential Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is stirred efficiently and allowed to run for a sufficient amount of time.- If using a Grignard reaction, ensure all glassware is rigorously dried to prevent quenching of the reagent.
Side Product Formation - Control the reaction temperature carefully; use an ice bath if the reaction is exothermic.- Add reagents dropwise to maintain a low concentration of the reactive species and minimize side reactions.
Product Loss During Workup - Ensure the pH of the aqueous layer is optimized for the extraction of your product.- Perform multiple extractions with the organic solvent to maximize recovery.
Problem 2: Poor Conversion or Side Reactions During Reductive Amination
Potential Cause Suggested Solution
Incomplete Imine/Enamine Formation - Use a suitable dehydrating agent or a Dean-Stark apparatus to remove water formed during imine formation, driving the equilibrium towards the product.
Formation of Secondary/Tertiary Amines - Use a large excess of the ammonia source to favor the formation of the primary amine.- Control the stoichiometry of the reactants carefully.
Over-reduction of the Carbonyl Group - Choose a milder reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH3CN).
Low Reactivity of the Reducing Agent - Ensure the reducing agent is fresh and has been stored under appropriate conditions.- If using catalytic hydrogenation, ensure the catalyst is active and not poisoned.

Experimental Protocols

A plausible synthetic route for this compound is outlined below.

Step 1: Synthesis of 1-Cyclohexyl-3-hydroxy-propan-1-one (Keto-alcohol Precursor)

This step can be achieved through various methods, including an aldol-type reaction.

Materials:

  • Cyclohexanecarboxaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in ethanol at 0 °C.

  • To this solution, add a mixture of cyclohexanecarboxaldehyde and acetone dropwise while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude keto-alcohol.

Step 2: Reductive Amination to Yield this compound

Materials:

  • 1-Cyclohexyl-3-hydroxy-propan-1-one (from Step 1)

  • Ammonia (in methanol or as ammonium acetate)

  • Sodium cyanoborohydride (NaBH3CN) or Raney Nickel and Hydrogen

  • Methanol

  • Hydrochloric acid (for salt formation)

  • Diethyl ether

Procedure:

  • Dissolve the crude keto-alcohol in methanol.

  • Add a solution of ammonia in methanol or ammonium acetate.

  • Stir the mixture at room temperature to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise.

  • Alternatively, for catalytic hydrogenation, subject the mixture to a hydrogen atmosphere in the presence of a Raney Nickel catalyst.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction carefully with water and remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent.

  • Dry the organic layer and concentrate to yield the crude amino alcohol.

  • For purification, the crude product can be purified by column chromatography or converted to its hydrochloride salt by treating the free base with a solution of HCl in diethyl ether, followed by recrystallization.

Data Presentation

Parameter Step 1: Keto-Alcohol Synthesis Step 2: Reductive Amination
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours12-24 hours
Key Reagents Cyclohexanecarboxaldehyde, Acetone, NaOHKeto-alcohol, Ammonia source, Reducing agent
Typical Yield 60-80%50-70%
Purification Method Extraction, Column ChromatographyColumn Chromatography, Crystallization (as HCl salt)

Visualizations

experimental_workflow cluster_step1 Step 1: Keto-Alcohol Synthesis cluster_step2 Step 2: Reductive Amination start1 Cyclohexanecarboxaldehyde + Acetone react1 Aldol Condensation (NaOH, Ethanol) start1->react1 workup1 Neutralization & Extraction react1->workup1 product1 1-Cyclohexyl-3-hydroxy-propan-1-one workup1->product1 start2 Keto-alcohol product1->start2 react2 Imine Formation (Ammonia Source) start2->react2 reduction Reduction (e.g., NaBH3CN) react2->reduction workup2 Quenching & Extraction reduction->workup2 purification Purification (Chromatography/Crystallization) workup2->purification product2 This compound purification->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products Present? start->side_products purification_loss Loss During Purification? start->purification_loss solution1 Increase Reaction Time/ Monitor with TLC incomplete_rxn->solution1 solution2 Optimize Temperature/ Control Reagent Addition side_products->solution2 solution3 Optimize Extraction pH/ Perform Multiple Extractions purification_loss->solution3

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Chiral Separation of 3-Amino-3-cyclohexyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chiral separation of 3-Amino-3-cyclohexyl-propan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Encountering issues during the chiral separation of this compound is common. This guide provides a systematic approach to resolving the most frequent challenges.

Q1: I am seeing poor resolution or no separation of the enantiomers. What should I do?

Poor resolution is the most common challenge. Here are the steps to address it, starting with the most impactful factors.

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. For primary amino alcohols like this compound, polysaccharide-based CSPs are often the most successful.

    • Recommendation: Start with columns such as those derived from amylose or cellulose (e.g., Chiralpak® IA, AD-H; Chiralcel® OD-H, OJ-H). These phases are known to resolve a wide range of racemates, including amino alcohols.

  • Mobile Phase Optimization (Normal Phase): Normal phase chromatography is frequently more effective for the chiral separation of amino alcohols on polysaccharide-based CSPs.

    • Solvent Composition: A typical mobile phase consists of a non-polar solvent (like n-hexane or heptane) and an alcohol modifier (e.g., ethanol, isopropanol, or n-butanol). The ratio of these components is a key parameter for optimizing selectivity.

    • Basic Additive: To improve peak shape and potentially enhance resolution for a basic compound, add a small amount of a basic modifier to the mobile phase. Diethylamine (DEA) or triethylamine (TEA) at concentrations of 0.1% to 0.5% (v/v) are commonly used.

  • Temperature: Lowering the column temperature can increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution. Try reducing the temperature in increments of 5-10°C.

  • Flow Rate: Reducing the flow rate can provide more time for the enantiomers to interact with the stationary phase, which can improve separation. Try decreasing the flow rate from a standard 1.0 mL/min to 0.5-0.7 mL/min.

Q2: My peaks are broad and/or tailing. How can I improve the peak shape?

Peak tailing is often observed for basic compounds like primary amines.

  • Cause: Secondary interactions between the basic amino group of the analyte and acidic silanol groups on the silica support of the CSP are a common cause of peak tailing.

  • Solution: The most effective solution is to add a basic additive to your mobile phase.

    • Start with 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • If tailing persists, you can incrementally increase the concentration up to 0.5%.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.

Q3: I'm experiencing high backpressure in my HPLC system. What are the likely causes and solutions?

High backpressure can indicate a blockage in the system.

  • Systematic Check:

    • First, remove the column and run the pump to see if the pressure is still high. If it is, the blockage is in the HPLC system (tubing, injector, etc.).

    • If the pressure is normal without the column, the issue is with the column itself.

  • Column Blockage:

    • Inlet Frit: The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase. Try back-flushing the column (reversing the flow direction) at a low flow rate.

    • Contamination: If the column is contaminated, flushing with a strong solvent may help. For polysaccharide columns, always refer to the manufacturer's instructions for recommended cleaning solvents.

  • Prevention: Always filter your samples and mobile phases to prevent particulate matter from entering the system. Using a guard column before your analytical column is also highly recommended to protect it from contaminants.

Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase chromatography for the chiral separation of this compound?

While reversed-phase methods are common in achiral HPLC, normal-phase chromatography is often more successful for chiral separations of amino alcohols on polysaccharide-based CSPs. The organic solvents used in normal-phase typically provide better selectivity for chiral recognition of these compounds.

Q2: Is derivatization of the amino group necessary?

Derivatization is not always necessary but can be a powerful tool if direct separation is challenging. Converting the primary amine to a carbamate, amide, or urea derivative can:

  • Enhance interactions with the CSP, leading to better resolution.

  • Improve detection if a chromophore or fluorophore is introduced.

  • Reduce peak tailing by masking the basic amine.

Common derivatizing agents include benzoyl chloride, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).

Q3: How do I choose between different alcohol modifiers in the mobile phase?

The choice of alcohol modifier (e.g., ethanol, isopropanol, n-butanol) can significantly impact the separation. Different alcohols have varying abilities to form hydrogen bonds and engage in dipole-dipole interactions with the analyte and the CSP, which can alter the enantioselectivity. It is recommended to screen different alcohol modifiers during method development. A common starting point is ethanol, followed by isopropanol.

Q4: Can Supercritical Fluid Chromatography (SFC) be used for this separation?

Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster and uses less organic solvent. Polysaccharide-based chiral columns are also widely used in SFC. The mobile phase typically consists of supercritical CO2 with a polar co-solvent, such as methanol or ethanol, and a basic additive like DEA.

Quantitative Data Summary

The following table summarizes typical starting conditions for the chiral separation of compounds structurally similar to this compound. These should be used as a starting point for method development.

ParameterHPLC Method 1 (Normal Phase)SFC Method (Screening)
Analyte Form N-Benzoyl derivativeUnderivatized
Chiral Column Chiralpak® IA (Amylose-based)Chiralpak® IA or similar
Dimensions 250 x 4.6 mm, 5 µm150 x 4.6 mm, 3 µm
Mobile Phase n-Hexane / Ethanol / ChloroformCO2 / Methanol with 0.2% DEA
Composition Gradient or isocratic (e.g., 80:15:5)Gradient (e.g., 5-40% Methanol)
Flow Rate 0.7 - 1.0 mL/min2.0 - 3.0 mL/min
Temperature 25 °C40 °C
Back Pressure Variable~150 bar
Detection UV at 254 nm (for derivative)UV at 220 nm

Experimental Protocols

Example Protocol: Chiral HPLC of a Structurally Similar N-Benzoylated Amino Alcohol

This protocol is based on a successful separation of a vicinal amino alcohol with a cyclohexane skeleton and serves as a robust starting point for this compound after N-benzoylation.

1. Derivatization (N-Benzoylation):

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add an excess of a non-nucleophilic base (e.g., triethylamine).

  • Slowly add benzoyl chloride at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with a mild acid, base, and brine, then dry and concentrate to obtain the N-benzoyl derivative.

2. HPLC Method:

  • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, ethanol, and chloroform. Start with a ratio of 80:15:5 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

3. Optimization:

  • If resolution is insufficient, systematically vary the ratio of ethanol and chloroform. Increasing the alcohol content generally reduces retention time.

  • Evaluate other alcohol modifiers like isopropanol in place of ethanol.

Visualizations

G start Poor or No Resolution check_csp Verify CSP Selection (Polysaccharide-based) start->check_csp optimize_mp Optimize Mobile Phase (Normal Phase) adjust_temp Adjust Temperature adjust_flow Adjust Flow Rate consider_deriv Consider Derivatization check_csp->optimize_mp CSP is appropriate success Resolution Achieved check_csp:e->success:w optimize_mp->adjust_temp Resolution still low optimize_mp:e->success:w adjust_temp->adjust_flow Further optimization needed adjust_temp:e->success:w adjust_flow->consider_deriv No improvement adjust_flow:e->success:w consider_deriv->optimize_mp Re-optimize with derivative consider_deriv:e->success:w

Caption: Troubleshooting workflow for poor chiral resolution.

G start Peak Tailing Observed cause Primary Cause: Secondary interactions of basic amine with acidic silanols start->cause solution1 Add Basic Modifier to Mobile Phase (e.g., 0.1% DEA) cause->solution1 check_overload Check for Column Overload solution1->check_overload Tailing persists success Improved Peak Shape solution1->success Tailing resolved solution2 Reduce Injection Volume or Dilute Sample check_overload->solution2 solution2->success

Caption: Logic diagram for troubleshooting peak tailing issues.

Technical Support Center: Synthesis of 3-Amino-3-cyclohexyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-cyclohexyl-propan-1-ol. The following information is designed to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the most likely causes?

Low yields can often be attributed to several factors throughout the synthetic process. Key areas to investigate include incomplete reaction at the β-amino ketone formation stage, suboptimal conditions during the ketone reduction, and product loss during workup and purification. It is also crucial to ensure the purity of starting materials and the use of anhydrous reaction conditions where necessary.

Q2: I am observing multiple spots on my TLC plate after the reduction of the β-amino ketone intermediate. What are these byproducts?

The presence of multiple spots could indicate incomplete reduction, where the starting β-amino ketone is still present. It could also suggest the formation of diastereomers (syn and anti-isomers) of the desired 1,3-amino alcohol. The relative ratio of these diastereomers is often dependent on the reducing agent and the nature of the N-protecting group.[1] Other possibilities include side reactions such as dehydration or rearrangement, particularly under harsh acidic or basic conditions during workup.

Q3: How can I improve the diastereoselectivity of the ketone reduction to obtain the desired isomer of this compound?

The stereochemical outcome of the reduction of β-amino ketones can be influenced by the choice of reducing agent and the steric bulk of any protecting groups on the amine.[1] For instance, certain reducing agents may favor chelation control, leading to the syn-isomer, while others may favor a non-chelated transition state, yielding the anti-isomer. It is advisable to screen different reducing agents and protecting groups to optimize for the desired diastereomer.

Q4: My purified this compound appears as a viscous oil that is difficult to handle. Is this normal?

While the hydrochloride salt is a solid, the free base of many amino alcohols can be viscous oils or low-melting solids.[2][3] If a solid product is desired for ease of handling and storage, conversion to a stable salt, such as the hydrochloride, is recommended.[2][4]

Q5: During purification by column chromatography, my product streaks badly on the silica gel. How can I resolve this?

The basic nature of the amino group in this compound can lead to strong interactions with the acidic silica gel, causing tailing and poor separation.[5] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, can be added to the eluent.[5] Alternatively, using a different stationary phase, like neutral or basic alumina, can be effective.[5]

Troubleshooting Guides

Problem 1: Low Yield in the Mannich-Type Reaction to form the β-Amino Ketone Intermediate
Potential CauseTroubleshooting StepsExpected Outcome
Inefficient Catalyst Screen different Lewis or Brønsted acid catalysts to find one that is optimal for your specific substrates. Ensure the catalyst is not deactivated by impurities.Improved reaction rate and conversion to the desired β-amino ketone.[6][7]
Side Reactions (e.g., Self-Condensation) Adjust the reaction temperature and concentration. Slower addition of one of the reactants can also minimize side reactions.Reduced formation of byproducts and an increased yield of the target intermediate.[6]
Unfavorable Reaction Equilibrium If the reaction is reversible, consider using a Dean-Stark trap or other methods to remove water and drive the reaction to completion.A shift in equilibrium towards the product side, leading to a higher yield.
Problem 2: Poor Selectivity or Incomplete Conversion in the Reduction of the β-Amino Ketone
Potential CauseTroubleshooting StepsExpected Outcome
Inappropriate Reducing Agent The choice of reducing agent can significantly impact diastereoselectivity. Screen various hydride sources (e.g., NaBH₄, LiAlH₄, SmI₂) to optimize for the desired isomer.[1]Enhanced diastereomeric ratio in favor of the target syn or anti 1,3-amino alcohol.
Influence of N-Protecting Group The steric and electronic properties of the amine protecting group can direct the stereochemical outcome of the reduction. Consider evaluating different protecting groups in conjunction with various reducing agents.[1]Improved control over the stereoselectivity of the reduction.
Insufficient Reducing Agent Ensure that a sufficient molar excess of the reducing agent is used to account for any reducible functional groups and to drive the reaction to completion.Complete consumption of the starting β-amino ketone and improved yield of the amino alcohol.
Reaction Temperature Temperature can affect the selectivity of the reduction. Running the reaction at lower temperatures often enhances stereoselectivity.Increased diastereomeric excess of the desired product.
Problem 3: Product Loss or Decomposition During Workup and Purification
Potential CauseTroubleshooting StepsExpected Outcome
Emulsion Formation During Extraction Add brine to the aqueous layer to increase its ionic strength, which can help to break up emulsions. Alternatively, filter the mixture through a pad of Celite.Cleaner separation of the organic and aqueous layers, minimizing product loss.
Degradation under Acidic/Basic Conditions Minimize the exposure of the product to harsh pH conditions during workup. Use buffered solutions where possible.Reduced decomposition of the target compound and higher recovery.
Co-elution of Impurities Optimize the mobile phase for column chromatography. If tailing is an issue, add a basic modifier to the eluent.[5] Consider derivatization to a salt to alter chromatographic behavior.[5]Improved separation and higher purity of the isolated product.
Product Volatility If the product is somewhat volatile, avoid excessive heating or high vacuum during solvent removal.Minimized loss of product due to evaporation.

Experimental Protocols

A common synthetic route to this compound involves the formation of a β-amino ketone intermediate followed by its reduction.

1. Synthesis of the β-Amino Ketone Intermediate (Mannich-type Reaction)

  • To a stirred solution of a cyclohexyl ketone, an appropriate aldehyde (e.g., formaldehyde or its equivalent), and a secondary amine (which will be deprotected later) in a suitable solvent (e.g., ethanol or acetonitrile), add a catalytic amount of a Lewis or Brønsted acid.

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous workup, typically involving extraction with an organic solvent and washing with brine.

  • Purify the crude product by column chromatography to yield the β-amino ketone.

2. Reduction of the β-Amino Ketone to this compound

  • Dissolve the β-amino ketone in a suitable anhydrous solvent (e.g., methanol, ethanol, or THF) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., 0 °C or -78 °C).

  • Slowly add a solution of the chosen reducing agent (e.g., sodium borohydride in methanol).

  • Allow the reaction to stir at low temperature for a specified time, monitoring its progress by TLC.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography, adding a basic modifier to the eluent if necessary.[5]

Visualizations

experimental_workflow Synthesis Workflow for this compound cluster_0 Step 1: β-Amino Ketone Synthesis cluster_1 Step 2: Reduction to Amino Alcohol Start Cyclohexyl Ketone + Aldehyde + Amine Mannich_Reaction Mannich-type Reaction (Acid Catalyst) Start->Mannich_Reaction Workup_1 Aqueous Workup & Extraction Mannich_Reaction->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Intermediate β-Amino Ketone Purification_1->Intermediate Reduction Ketone Reduction (e.g., NaBH4) Intermediate->Reduction Workup_2 Quenching & Aqueous Workup Reduction->Workup_2 Purification_2 Column Chromatography (with base modifier) Workup_2->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: A typical two-step synthesis workflow for this compound.

troubleshooting_logic Troubleshooting Low Yield cluster_step1 Step 1 Issues cluster_step2 Step 2 Issues cluster_purification Purification Issues Low_Yield Low Final Yield Check_Step1 Analyze Step 1: β-Amino Ketone Formation Low_Yield->Check_Step1 Check_Step2 Analyze Step 2: Ketone Reduction Low_Yield->Check_Step2 Check_Purification Analyze Workup & Purification Low_Yield->Check_Purification Incomplete_Reaction1 Incomplete Reaction? Check_Step1->Incomplete_Reaction1 Side_Reactions1 Side Reactions? Check_Step1->Side_Reactions1 Incomplete_Reaction2 Incomplete Reduction? Check_Step2->Incomplete_Reaction2 Poor_Selectivity Poor Diastereoselectivity? Check_Step2->Poor_Selectivity Emulsion Emulsion Formation? Check_Purification->Emulsion Streaking Streaking on Column? Check_Purification->Streaking Optimize_Catalyst Optimize Catalyst Incomplete_Reaction1->Optimize_Catalyst Adjust_Conditions Adjust Temp./Conc. Side_Reactions1->Adjust_Conditions Screen_Reductants Screen Reducing Agents Incomplete_Reaction2->Screen_Reductants Check_Protecting_Group Evaluate N-Protecting Group Poor_Selectivity->Check_Protecting_Group Use_Brine Add Brine/Celite Emulsion->Use_Brine Modify_Eluent Add Base to Eluent Streaking->Modify_Eluent

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

stability issues of 3-Amino-3-cyclohexyl-propan-1-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Amino-3-cyclohexyl-propan-1-ol under acidic conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound in acidic environments.

Issue/Observation Potential Cause Recommended Action
Loss of parent compound over time in acidic solution. Acid-catalyzed degradation. The primary alcohol may undergo dehydration, or other acid-catalyzed reactions could be occurring.Perform a forced degradation study to identify the degradation products and pathway.[1][2][3] Consider adjusting the pH to a less acidic condition if the experimental parameters allow. The pH of maximum stability for similar compounds can be around pH 4.[4]
Appearance of new, less polar peaks in HPLC analysis. Formation of elimination or cyclization products. Acid-catalyzed dehydration is a common reaction for alcohols, leading to the formation of alkenes or cyclic ethers.[5][6][7]Characterize the new peaks using LC-MS to determine their mass and propose potential structures.[4][8] Compare the retention times with potential degradation products if standards are available.
Appearance of more polar peaks in HPLC analysis. Oxidative degradation or cleavage of the molecule. Although less common under simple acidic stress, these pathways can be initiated by other factors.Use LC-MS to identify the mass of the new peaks. Consider if any components of the formulation could be acting as oxidizing agents.
Precipitate formation in the acidic solution. The salt form of a degradation product may be insoluble in the chosen solvent system.Isolate and analyze the precipitate. Techniques like NMR, IR, and elemental analysis can help in structure elucidation.
Inconsistent results between experimental batches. Variability in starting material purity, exact pH of the solution, or temperature.Ensure consistent sourcing and purity of this compound. Calibrate pH meters regularly and control the temperature of the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic conditions?

A1: Under acidic conditions, this compound is expected to undergo degradation primarily through two pathways:

  • Protonation of the Amino Group: The primary amine will be protonated to form an ammonium salt. This is a reversible reaction but will be the predominant form in acidic solution, which can inhibit its nucleophilicity.[5]

  • Acid-Catalyzed Dehydration: The primary alcohol can be protonated by the acid, forming a good leaving group (water). This can be followed by an elimination reaction to form an alkene, or potentially an intramolecular cyclization to form a cyclic ether, although the latter is less likely for a primary alcohol without a more stable carbocation intermediate.[5][6][7]

Q2: How can I monitor the stability of this compound in my formulation?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. The method should be validated to demonstrate its specificity, linearity, accuracy, and precision.[1][8]

Q3: What analytical techniques are best for identifying the degradation products?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown degradation products.[4][8] It provides both the retention time from the chromatography and the mass-to-charge ratio of the ions, which allows for the determination of the molecular weight of the degradation products. For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required on isolated degradation products.

Q4: Are there any general strategies to improve the stability of this compound in acidic solutions?

A4: To improve stability, consider the following:

  • pH Adjustment: Determine the pH profile of degradation and work at a pH where the compound is most stable, if possible. For some compounds, a pH around 4 has been found to be optimal.[4]

  • Lower Temperature: Store solutions at lower temperatures to reduce the rate of degradation.

  • Excipient Selection: Be mindful of other excipients in the formulation that could catalyze degradation.

  • Protection from Light: Although not directly related to acid stability, photostability should also be considered as part of overall stability testing.[1][3]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions

Objective: To evaluate the stability of this compound under acidic stress and to generate potential degradation products for analytical method development.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • HPLC-UV/PDA and/or LC-MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • In separate vials, add an aliquot of the stock solution and an equal volume of 0.1 M HCl and 1 M HCl.

  • Store one set of vials at room temperature and another set at an elevated temperature (e.g., 60 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Neutralize the aliquot with an appropriate amount of NaOH solution.

  • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Initial HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%), and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a suitable wavelength (e.g., 210 nm, or scan for lambda max)

  • Injection Volume: 10 µL

Method Development Steps:

  • Inject a solution of the undegraded this compound to determine its retention time.

  • Inject samples from the forced degradation study (acid-stressed samples).

  • Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation between the parent peak and all degradation peaks.

  • The method is considered stability-indicating if all peaks are well-resolved.

Data Presentation

Table 1: Illustrative Forced Degradation Data for this compound under Acidic Conditions
Condition Time (hours) Parent Compound (%) Degradation Product 1 (%) Degradation Product 2 (%) Total Impurities (%)
0.1 M HCl, RT 0100.00.00.00.0
2498.51.20.31.5
4897.12.50.42.9
1 M HCl, RT 0100.00.00.00.0
2492.36.80.97.7
4885.612.51.914.4
0.1 M HCl, 60 °C 0100.00.00.00.0
890.78.11.29.3
2475.221.33.524.8
1 M HCl, 60 °C 0100.00.00.00.0
481.415.92.718.6
865.928.65.534.1

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

degradation_pathway cluster_main Proposed Degradation of this compound parent This compound protonated_amine Protonated Amine (Ammonium Salt) parent->protonated_amine H+ protonated_alcohol Protonated Alcohol (Oxonium Ion) parent->protonated_alcohol H+ alkene Cyclohexyl-propene (Dehydration Product) protonated_alcohol->alkene -H2O experimental_workflow cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of Compound stress Apply Acidic Stress (e.g., 0.1 M HCl, 60°C) start->stress sample Sample at Timepoints (0, 2, 4, 8, 24h) stress->sample neutralize Neutralize Sample sample->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze characterize Characterize Degradants analyze->characterize end Report Results characterize->end troubleshooting_flow cluster_troubleshooting Troubleshooting Logic rect_node rect_node start Unexpected Peak in HPLC? is_less_polar Is it less polar? start->is_less_polar Yes is_more_polar Is it more polar? is_less_polar->is_more_polar No dehydration Likely Dehydration/ Cyclization Product is_less_polar->dehydration Yes oxidation Possible Oxidation/ Cleavage Product is_more_polar->oxidation Yes lcms Analyze by LC-MS dehydration->lcms oxidation->lcms

References

troubleshooting poor resolution in the NMR spectrum of 3-Amino-3-cyclohexyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting NMR spectroscopy of 3-Amino-3-cyclohexyl-propan-1-ol. This guide provides detailed solutions and experimental protocols to address common issues related to poor spectral resolution.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad and poorly resolved?

Poor resolution in the NMR spectrum of this compound can stem from several factors, often related to its specific chemical structure. The primary causes include:

  • Sample Concentration: High concentrations can lead to intermolecular hydrogen bonding and aggregation, causing significant peak broadening.[1]

  • Chemical Exchange: The amine (-NH₂) and hydroxyl (-OH) protons can undergo rapid chemical exchange with each other and with trace amounts of water in the solvent. This process can broaden the -NH₂ and -OH signals and even adjacent C-H peaks.

  • Conformational Dynamics: The cyclohexyl ring exists in a dynamic equilibrium between different chair conformations. If the rate of this exchange is on the NMR timescale, it can lead to broadened signals for the cyclohexyl protons.

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a common instrumental reason for broad peaks.[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause severe line broadening.[2]

Q2: The signals for my -OH and -NH₂ protons are not visible or are very broad. What can I do?

This is a classic issue for molecules containing exchangeable protons.

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH and -NH₂ protons will exchange with deuterium, causing their signals to disappear.[1] This confirms their identity and removes them from the spectrum, potentially simplifying the analysis of other peaks.

  • Use a Dry Solvent: Ensure your deuterated solvent is as dry as possible to minimize exchange with water. Using a solvent from a freshly opened sealed bottle is recommended.

  • Low Temperature: Cooling the sample can slow down the rate of chemical exchange, sometimes resulting in sharper peaks for the -OH and -NH₂ protons.

Q3: My baseline is distorted and not flat. How can I fix this?

A distorted baseline can be caused by:

  • Improper Data Processing: The issue may be resolved by reapplying baseline correction algorithms during data processing.[3]

  • Very Broad Signals: Extremely broad signals (e.g., from polymers or aggregates) can appear as a rolling baseline.

  • Receiver Overload: If the sample is too concentrated, the intense solvent signal or major compound signals can overload the detector, leading to baseline artifacts. Diluting the sample or adjusting the receiver gain can help.

  • Short Acquisition Time: An acquisition time that is too short can truncate the Free Induction Decay (FID), leading to "sinc wiggles" or baseline distortions after Fourier transform.[4]

Troubleshooting Guide for Poor Resolution

This guide provides a systematic approach to diagnosing and solving poor resolution in the NMR spectrum of this compound.

Step 1: Evaluate the Sample Preparation

The quality of your spectrum is fundamentally dependent on the quality of your sample.

Problem: My sample may be too concentrated or contain particulates.

  • Solution: A common cause of broad peaks is a sample that is not homogeneous or is too concentrated.[1] Prepare a new, more dilute sample (1-5 mg in 0.6-0.7 mL of solvent is typical for ¹H NMR).[2] Ensure the compound is fully dissolved. If any solid is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube.[5]

Problem: I suspect paramagnetic impurities are present.

  • Solution: Paramagnetic impurities can be introduced from glassware, spatulas, or reagents. Wash all glassware scrupulously. If contamination is suspected, passing the sample solution through a small column of Celite or silica gel can sometimes remove the impurities.

Step 2: Optimize NMR Acquisition Parameters

Adjusting the parameters used to acquire the data can significantly impact resolution.

cluster_workflow Troubleshooting Workflow cluster_sample Sample Preparation cluster_acq Acquisition cluster_proc Processing start Poor Resolution Observed sample_prep Sample Issues start->sample_prep acquisition Acquisition Parameters start->acquisition processing Data Processing start->processing concentration Check Concentration (Dilute Sample) sample_prep->concentration Aggregation? shim Re-shim Spectrometer acquisition->shim Field Homogeneity? lb Apply Apodization (e.g., LB) processing->lb S/N vs. Resolution solvent Change Solvent (e.g., DMSO-d6) concentration->solvent Solubility? temp Variable Temp. (VT-NMR) solvent->temp Exchange? end_node Improved Resolution temp->end_node aq_time Increase Acquisition Time shim->aq_time FID Truncation? relax_delay Increase Relaxation Delay aq_time->relax_delay Saturation? relax_delay->end_node bc Baseline Correction lb->bc Distortion? bc->end_node

Caption: A logical workflow for troubleshooting poor NMR resolution.

Problem: Peaks are broad due to poor magnetic field homogeneity.

  • Solution: Shim the spectrometer carefully. If your instrument has an automatic shimming routine, use it. For challenging samples, manual shimming may be required to optimize the field homogeneity.

Problem: The Free Induction Decay (FID) does not decay to zero by the end of the acquisition.

  • Solution: Increase the acquisition time (AQ). A longer AQ allows the FID to decay fully, which translates to higher digital resolution in the spectrum.[4] A good starting point is an AQ of at least 3-4 seconds for ¹H NMR.

Step 3: Address Molecule-Specific Issues

The structure of this compound presents unique challenges.

cluster_molecule Molecular Dynamics of this compound monomer Monomer (Sharp Signals) aggregate Aggregate (Broad Signals) monomer->aggregate High Concentration Low Temperature aggregate->monomer Low Concentration High Temperature fast_exchange Fast Exchange (Averaged, Sharp Signals) intermediate_exchange Intermediate Exchange (Broad Signals) fast_exchange->intermediate_exchange Decrease Temperature slow_exchange Slow Exchange (Distinct, Sharp Signals) slow_exchange->intermediate_exchange Increase Temperature intermediate_exchange->fast_exchange Further Increase Temp. intermediate_exchange->slow_exchange Further Decrease Temp.

Caption: Factors influencing the spectral appearance of the analyte.

Problem: Signals are broad due to chemical or conformational exchange.

  • Solution 1: Change the Solvent. Sometimes, changing the NMR solvent can resolve overlapping peaks or alter exchange rates.[1] For a molecule with -OH and -NH₂ groups, a hydrogen-bond-accepting solvent like DMSO-d₆ can slow down proton exchange and often results in sharper -OH and -NH₂ signals.

  • Solution 2: Variable Temperature (VT) NMR. Acquiring spectra at different temperatures is a powerful tool.

    • Increasing Temperature: Can increase the rate of conformational exchange, moving from an intermediate exchange regime (broad peaks) to a fast exchange regime (sharp, averaged peaks).[1]

    • Decreasing Temperature: Can slow down exchange processes, potentially resolving broad peaks into distinct, sharp signals (the slow exchange regime).

Data & Parameter Summary

The following tables summarize key parameters and their effects on spectral resolution.

Table 1: Troubleshooting Summary

Symptom Potential Cause Primary Solution(s)
All peaks are uniformly broadPoor shimming, sample viscosityRe-shim the spectrometer; dilute the sample.
Only -OH and -NH₂ peaks are broadRapid chemical exchangeAdd D₂O; use a dry, aprotic solvent (e.g., DMSO-d₆); lower the temperature.
Cyclohexyl proton peaks are broadIntermediate conformational exchangeAcquire spectra at higher or lower temperatures (VT-NMR).
Poor signal-to-noise ratioInsufficient sample, too few scansIncrease the number of scans; use a higher concentration if possible.
Baseline is rolling or distortedFID truncation, receiver overloadIncrease acquisition time; use baseline correction; dilute the sample.

Table 2: Key Acquisition Parameters for Improving Resolution

Parameter Symbol Function How to Adjust for Higher Resolution
Acquisition TimeAQThe time for which the FID signal is recorded.Increase. A longer AQ provides better digital resolution, resulting in sharper lines.[4]
Number of ScansNSThe number of times the experiment is repeated and averaged.Increase. This improves the signal-to-noise ratio, making small couplings easier to resolve.
Relaxation DelayD1A delay period before the pulse to allow spins to return to equilibrium.Increase. A longer delay (e.g., 5 times the longest T₁) ensures full relaxation and can lead to sharper lines, especially for quantitative analysis.
Spectral WidthSWThe range of frequencies to be observed.Decrease. Use the narrowest possible width that encompasses all signals of interest. This improves digital resolution for a fixed number of points.[4]

Experimental Protocols

Protocol 1: Standard Sample Preparation for High-Resolution NMR
  • Weigh Sample: Accurately weigh 2-5 mg of this compound into a clean, dry vial.

  • Add Solvent: Using a calibrated pipette, add 0.6-0.7 mL of a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[6]

  • Dissolve: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any remaining solid particles.

  • Filter and Transfer: Draw the solution into a clean Pasteur pipette that has a small, tight plug of cotton or glass wool at its base. Carefully transfer the filtered solution into a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent).[5]

  • Cap and Clean: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.

  • Insert into Spinner: Place the NMR tube into the spinner turbine and adjust its depth using the spectrometer's depth gauge.

Protocol 2: D₂O Exchange Experiment
  • Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one small drop (approx. 5-10 µL) of D₂O to the tube.

  • Mix Thoroughly: Cap the tube and invert it several times to ensure thorough mixing. A brief, gentle vortex can also be used. You may observe an emulsion; allow it to settle.

  • Re-acquire Spectrum: Re-insert the sample into the spectrometer, allow the temperature to equilibrate, and re-shim if necessary. Acquire a new ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signals corresponding to the -OH and -NH₂ protons should have disappeared or significantly decreased in intensity in the second spectrum.[1]

References

Technical Support Center: Scaling Up the Synthesis of 3-Amino-3-cyclohexyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 3-Amino-3-cyclohexyl-propan-1-ol. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a recommended synthetic route for the scale-up of this compound?

A common and scalable approach for the synthesis of this compound involves a multi-step process starting from commercially available materials. A plausible route is the reductive amination of a β-hydroxy ketone, which can be synthesized from cyclohexyl magnesium bromide and a suitable three-carbon synthon. An alternative and often high-yielding method is the reduction of 3-cyclohexyl-3-oxopropanenitrile.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

When scaling up the synthesis, several parameters are critical to monitor and control to ensure safety, efficiency, and product quality. These include:

  • Temperature: Many of the reaction steps, particularly Grignard reactions and reductions, are highly exothermic. Efficient heat dissipation is crucial to prevent runaway reactions.

  • Reagent Addition Rate: Slow and controlled addition of reagents is essential to manage reaction exotherms and minimize side-product formation.

  • Agitation: Proper mixing is vital to ensure homogeneous reaction conditions, especially in heterogeneous reactions involving solids like magnesium or catalysts.

  • Inert Atmosphere: Grignard reagents and some reducing agents are sensitive to moisture and oxygen. Maintaining an inert atmosphere (e.g., nitrogen or argon) is critical.

  • Work-up and Purification: The purification of the final product can be challenging due to its physical properties. Careful selection of extraction and crystallization solvents is necessary.

Q3: How can I purify the final product, this compound, on a large scale?

Purification of this compound at scale can be achieved through several methods. Acid-base extraction is a common technique to separate the basic amine product from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous layer. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent. Subsequent distillation or recrystallization of the hydrochloride salt can provide the final, pure product.

Troubleshooting Guides

Guide 1: Grignard Reaction for Intermediate Synthesis

This guide focuses on the synthesis of the precursor 1-cyclohexyl-3-hydroxypropan-1-one via a Grignard reaction.

Problem Potential Cause(s) Suggested Solution(s)
Low or no initiation of Grignard reagent formation. - Inactive magnesium surface (oxide layer).- Wet solvent or glassware.- Impurities in the alkyl halide.- Activate magnesium turnings with a small amount of iodine, 1,2-dibromoethane, or by mechanical stirring.- Ensure all glassware is oven-dried and the solvent is anhydrous.- Use freshly distilled or high-purity alkyl halide.
Runaway reaction during Grignard reagent formation or subsequent reaction. - Addition of alkyl halide is too fast.- Inadequate cooling.- Add the alkyl halide dropwise, monitoring the internal temperature closely.- Use a larger reaction vessel to improve the surface-area-to-volume ratio for better heat transfer.- Employ a more efficient cooling bath.
Low yield of the desired keto-alcohol. - Wurtz coupling of the Grignard reagent with unreacted alkyl halide.- Formation of byproducts from reaction with the ester group of the synthon.- Maintain a low concentration of the alkyl halide by slow addition.- Use a less reactive synthon or protect the ketone functionality.
Guide 2: Reductive Amination / Nitrile Reduction

This guide addresses common issues encountered during the conversion of the keto-nitrile intermediate (3-cyclohexyl-3-oxopropanenitrile) to the final amino alcohol.

Problem Potential Cause(s) Suggested Solution(s)
Incomplete reduction of the nitrile or ketone. - Inactive or insufficient reducing agent.- Poor solubility of the substrate.- Use a fresh, high-quality reducing agent (e.g., LiAlH₄, NaBH₄/catalyst).- Increase the stoichiometry of the reducing agent.- Choose a solvent system that ensures good solubility of the starting material.
Formation of secondary amines or other over-alkylation products. - The primary amine product is more nucleophilic than ammonia and reacts further.- Use a large excess of the aminating agent (ammonia).- Control the stoichiometry of the reducing agent carefully.
Low yield of the desired amino alcohol. - Formation of byproducts such as diols or diamines.- Difficult product isolation.- Optimize the reaction conditions (temperature, pressure, catalyst) to favor the desired product.- Employ an effective purification strategy, such as forming the hydrochloride salt for easier isolation and purification.

Experimental Protocols

Proposed Synthesis of this compound via Reductive Amination of a β-Keto Nitrile

This protocol is a proposed synthetic route and should be optimized at a small scale before scaling up.

Step 1: Synthesis of 3-Cyclohexyl-3-oxopropanenitrile

  • Reaction: Acylation of acetonitrile with cyclohexanecarbonyl chloride in the presence of a strong base.

  • Reagents & Solvents: Cyclohexanecarbonyl chloride, Acetonitrile, Sodium hydride (or other suitable base), Anhydrous THF or Diethyl ether.

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere, add acetonitrile dropwise at 0 °C.

    • After the initial reaction subsides, add a solution of cyclohexanecarbonyl chloride in anhydrous THF dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC or GC).

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Reductive Amination of 3-Cyclohexyl-3-oxopropanenitrile

  • Reaction: One-pot reduction of the ketone and nitrile groups, followed by reductive amination.

  • Reagents & Solvents: 3-Cyclohexyl-3-oxopropanenitrile, Ammonia (in methanol or as a gas), Raney Nickel or a Palladium catalyst, Hydrogen gas, Methanol or Ethanol.

  • Procedure:

    • In a high-pressure reactor, dissolve 3-cyclohexyl-3-oxopropanenitrile in a solution of ammonia in methanol.

    • Add a catalytic amount of Raney Nickel (or another suitable hydrogenation catalyst).

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar).

    • Heat the reaction mixture to the appropriate temperature (e.g., 50-80 °C) and stir vigorously.

    • Monitor the reaction progress by GC or LC-MS until the starting material is consumed.

    • After cooling and carefully venting the reactor, filter off the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by distillation or by forming the hydrochloride salt and recrystallizing.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Reductive Amination Cyclohexanecarbonyl\nChloride Cyclohexanecarbonyl Chloride Acylation Acylation Reaction Cyclohexanecarbonyl\nChloride->Acylation Acetonitrile Acetonitrile Acetonitrile->Acylation Work-up & Purification_1 Work-up & Purification Acylation->Work-up & Purification_1 Intermediate 3-Cyclohexyl-3-oxopropanenitrile Work-up & Purification_1->Intermediate Reductive_Amination Reductive Amination (H₂, Catalyst, NH₃) Intermediate->Reductive_Amination Work-up & Purification_2 Work-up & Purification Reductive_Amination->Work-up & Purification_2 Final_Product This compound Work-up & Purification_2->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_Yield Low Yield of Final Product Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Purification_Losses Purification Losses Low_Yield->Purification_Losses Check_Reagents Check Reagent Quality & Stoichiometry Incomplete_Reaction->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Incomplete_Reaction->Optimize_Conditions Side_Reactions->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Side_Reactions->Analyze_Byproducts Improve_Purification Improve Purification Technique Purification_Losses->Improve_Purification

Caption: Logical workflow for troubleshooting low product yield.

preventing byproduct formation in 3-Amino-3-cyclohexyl-propan-1-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Amino-3-cyclohexyl-propan-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, focusing on a common two-step synthetic route: a Mannich reaction to form the β-amino ketone intermediate, followed by its reduction.

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Troubleshooting_Workflow cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Points cluster_solutions Potential Solutions start Start Synthesis mannich Step 1: Mannich Reaction (Formation of β-amino ketone) start->mannich reduction Step 2: Reduction (Formation of γ-amino alcohol) mannich->reduction issue_mannich Issue with Mannich Reaction? mannich->issue_mannich purification Purification reduction->purification issue_reduction Issue with Reduction Step? reduction->issue_reduction product Final Product: This compound purification->product issue_purity Purity Issues? purification->issue_purity sol_mannich Low Yield in Mannich? - Check catalyst - Optimize temperature - Vary reactant ratios issue_mannich->sol_mannich sol_reduction Poor Diastereoselectivity? - Change reducing agent - Adjust temperature - Use chiral catalyst issue_reduction->sol_reduction sol_purity Byproduct Contamination? - Recrystallization - Column chromatography - Optimize work-up issue_purity->sol_purity

Caption: Troubleshooting workflow for the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low yield of β-amino ketone (Mannich reaction) Inefficient catalysisEnsure the catalyst (e.g., Amberlyst-15) is active and used in the correct proportion.[1] Consider screening other solid acid catalysts.[2]
Unfavorable reaction temperatureOptimize the reaction temperature. While room temperature is often cited, some systems may require heating or cooling.
Incorrect stoichiometryVary the molar ratios of the aldehyde, amine, and ketone to find the optimal balance.
Side reactionsThe formation of self-condensation products of the ketone or aldehyde can occur. Consider adding the aldehyde slowly to the mixture of the amine and ketone.
Formation of diastereomers (syn and anti) in the Mannich reaction Lack of stereocontrolThe Mannich reaction can produce diastereomers. While some catalysts favor the anti-isomer, achieving high diastereoselectivity can be challenging.[1] Chiral catalysts or auxiliaries may be necessary for stereocontrol.
Low yield of this compound (Reduction step) Incomplete reductionEnsure a sufficient excess of the reducing agent (e.g., NaBH4, LiAlH4) is used. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Decomposition of the reducing agentSodium borohydride can decompose in acidic or protic solvents over time.[3] Use a suitable solvent and add the reducing agent portion-wise if the reaction is slow. LiAlH4 is highly reactive with protic solvents and must be used under anhydrous conditions.[4][5]
Formation of diastereomeric amino alcohols Non-selective reductionThe reduction of the β-amino ketone can produce syn and anti diastereomers. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio. For instance, chelation-controlled reductions may favor one diastereomer.
Presence of unreacted starting materials Incomplete reactionIncrease reaction time or temperature, or use a more potent reducing agent (e.g., LiAlH4 instead of NaBH4, if compatible with other functional groups).
Contamination with byproducts Side reactions during reductionOver-reduction or side reactions can occur. For example, using a very strong reducing agent might lead to undesired transformations.
Inefficient purificationOptimize the purification method. Recrystallization of the hydrochloride salt or column chromatography on silica gel are common methods for purifying amino alcohols.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method is a two-step process. The first step is a Mannich reaction involving cyclohexanecarboxaldehyde, an amine (like ammonia or a primary amine), and a ketone with an enolizable proton to form the β-amino ketone intermediate, 3-amino-3-cyclohexyl-propanone. The second step involves the reduction of the ketone functionality of this intermediate to a hydroxyl group, yielding the desired this compound.[6][]

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Synthetic_Pathway Reactants Cyclohexanecarboxaldehyde + Amine + Ketone Mannich Mannich Reaction Reactants->Mannich Intermediate β-Amino Ketone (3-amino-3-cyclohexyl-propanone) Mannich->Intermediate Reduction Reduction (e.g., NaBH4) Intermediate->Reduction Product γ-Amino Alcohol (this compound) Reduction->Product

Caption: General synthetic pathway for this compound.

Q2: What are the potential byproducts in the Mannich reaction step?

The primary byproducts in the Mannich reaction are often diastereomers (syn and anti isomers) of the desired β-amino ketone.[1] The stereoselectivity can sometimes be influenced by the choice of catalyst and reaction conditions. Other potential byproducts can arise from the self-condensation of the ketone or aldehyde, or from the reaction of the intermediate imine with other nucleophiles present in the reaction mixture.

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Byproduct_Formation_Mannich cluster_main Mannich Reaction cluster_byproducts Potential Byproducts Reactants Cyclohexanecarboxaldehyde + Amine + Ketone Desired_Product anti-3-amino-3-cyclohexyl-propanone Reactants->Desired_Product Major Pathway Syn_Isomer syn-3-amino-3-cyclohexyl-propanone Reactants->Syn_Isomer Minor Pathway Self_Condensation Self-Condensation Products Reactants->Self_Condensation Side Reaction

Caption: Potential byproduct formation in the Mannich reaction.

Q3: How can I control the stereochemistry during the reduction of the β-amino ketone?

The reduction of the carbonyl group in the β-amino ketone intermediate can lead to the formation of two diastereomeric γ-amino alcohols. The stereochemical outcome can be influenced by several factors:

  • Choice of Reducing Agent: Less bulky reducing agents might show different selectivity compared to bulkier ones.

  • Chelation Control: If the amino group is protected with a suitable group, it can chelate with the metal hydride, leading to preferential delivery of the hydride from one face of the carbonyl group.

  • Catalytic Asymmetric Reduction: The use of chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, can achieve high enantio- and diastereoselectivity in the hydrogenation of β-amino ketones.[8]

Reducing Agent Typical Solvent Key Considerations
Sodium Borohydride (NaBH4) Methanol, EthanolMilder reducing agent, generally safe to use. May require longer reaction times. Can sometimes lead to conjugate reduction in α,β-unsaturated ketones.[3]
Lithium Aluminum Hydride (LiAlH4) Diethyl ether, THF (anhydrous)Powerful reducing agent, reduces a wider range of functional groups. Reacts violently with protic solvents.[4][5][9]
Catalytic Hydrogenation (e.g., H2/Pd, Pt, Ni) VariesCan be effective, but may also reduce other functional groups like alkenes if present.

Q4: What are the recommended purification methods for this compound?

Due to the presence of both a basic amino group and a polar hydroxyl group, purification can be challenging. Common methods include:

  • Crystallization: The product can often be converted to its hydrochloride salt by treatment with HCl. This salt may have better crystalline properties than the free base, allowing for purification by recrystallization.

  • Column Chromatography: Silica gel chromatography can be used, but the basicity of the amine can lead to tailing. It is often beneficial to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-3-cyclohexyl-propanone (β-amino ketone) via Mannich Reaction

This protocol is a general guideline based on literature procedures for Mannich reactions.[2][10]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the ketone (1.0 eq.), the amine hydrochloride (1.1 eq.), and a suitable solvent (e.g., ethanol).

  • Addition of Aldehyde: Add cyclohexanecarboxaldehyde (1.0 eq.) to the mixture.

  • Catalyst: If required, add a catalytic amount of an acid (e.g., HCl) or a solid acid catalyst like Amberlyst-15.[1]

  • Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, neutralize the mixture with a base (e.g., saturated NaHCO3 solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may be used directly in the next step or purified by column chromatography.

Protocol 2: Reduction of 3-amino-3-cyclohexyl-propanone to this compound

This protocol provides a general procedure for the reduction of a β-amino ketone using sodium borohydride.[11]

  • Dissolution: Dissolve the crude 3-amino-3-cyclohexyl-propanone (1.0 eq.) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) (1.5 - 2.0 eq.) portion-wise to the solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C to decompose the excess NaBH4.

  • Work-up: Adjust the pH to basic (pH > 10) with an aqueous solution of NaOH. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by crystallization of its hydrochloride salt or by column chromatography.

References

Validation & Comparative

Navigating the Synthesis of 3-Amino-3-cyclohexyl-propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of chiral amino alcohols is a critical step in the discovery of novel therapeutics. One such compound of interest is 3-Amino-3-cyclohexyl-propan-1-ol, a versatile building block. This guide provides a comparative analysis of potential synthetic routes to this molecule, complete with experimental insights and data where available in the scientific literature.

Key Synthetic Strategies

Two primary synthetic pathways emerge from the literature for the construction of this compound: a route commencing with cyclohexanone and another employing a Henry (nitroaldol) reaction.

Route 1: From Cyclohexanone

This approach builds the aminopropanol sidechain from the readily available cyclohexanone. A general method for a stereoisomer, (2R)-2-Amino-3-cyclohexyl-1-propanol (also known as D-Cyclohexylalaninol), involves a multi-step sequence.[1] Although a detailed experimental protocol for the specific target molecule is not explicitly detailed in the surveyed literature, the key transformations are outlined below.

Route 2: The Henry Reaction Approach

A highly plausible and convergent route involves the Henry reaction between cyclohexanecarboxaldehyde and a suitable C2-nitro synthon, followed by reduction of the nitro group. The Henry reaction is a classic C-C bond-forming reaction that joins a nitroalkane with a carbonyl compound.[2][3][4] Subsequent reduction of the nitro group to an amine is a well-established transformation.

Comparative Analysis of Synthetic Routes

Due to the limited availability of complete, published experimental data for the synthesis of this compound, a direct quantitative comparison is challenging. However, based on analogous reactions and general principles, a qualitative and extrapolated comparison can be made.

ParameterRoute 1: From CyclohexanoneRoute 2: The Henry Reaction
Starting Materials Cyclohexanone, ammonia, sodium borohydrideCyclohexanecarboxaldehyde, Nitroethanol
Key Intermediates Cyclohexylacetone, Cyclohexylalanine3-Cyclohexyl-3-nitropropan-1-ol
Number of Steps Likely 3 or more distinct synthetic operations2 primary synthetic steps
Potential Yield Not reported for the target molecule. Multi-step syntheses often have lower overall yields.Yields for Henry reactions can be good to excellent (64-94% for analogous reactions).[5] Reduction of nitro groups are also typically high-yielding.
Stereocontrol Can potentially be controlled through the use of chiral precursors or resolving agents at the amino acid stage.The Henry reaction can be rendered asymmetric through the use of chiral catalysts, offering a direct route to enantiomerically enriched products.
Scalability May be more complex to scale up due to the number of steps.The two-step nature could be more amenable to large-scale synthesis.
Safety Considerations Use of sodium borohydride requires careful handling.Nitroalkanes are energetic compounds and require careful handling. Catalytic hydrogenation for the reduction step involves flammable hydrogen gas.

Experimental Methodologies (Based on General Procedures)

While specific protocols for this compound are not available, the following represents generalized experimental procedures for the key transformations involved.

Route 2: The Henry Reaction and Subsequent Reduction

Step 1: Synthesis of 3-Cyclohexyl-3-nitropropan-1-ol via Henry Reaction

  • Reaction Principle: A base-catalyzed condensation between cyclohexanecarboxaldehyde and nitroethanol.

  • General Protocol: To a solution of cyclohexanecarboxaldehyde and nitroethanol in a suitable solvent (e.g., an alcohol or THF), a base (e.g., an alkoxide, amine, or inorganic base) is added. The reaction is typically stirred at room temperature until completion. Work-up involves neutralization and extraction, followed by purification, likely via column chromatography.

Step 2: Reduction of 3-Cyclohexyl-3-nitropropan-1-ol

  • Reaction Principle: The nitro group of the intermediate is reduced to a primary amine.

  • General Protocol (Catalytic Hydrogenation): The nitro alcohol is dissolved in a solvent such as methanol or ethanol. A hydrogenation catalyst (e.g., Palladium on carbon, Raney Nickel) is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or in a pressure vessel) and stirred until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the crude amino alcohol, which can be further purified.

Visualizing the Synthetic Pathways

To illustrate the logical flow of these synthetic routes, the following diagrams are provided.

Synthesis_Routes cluster_0 Route 1: From Cyclohexanone cluster_1 Route 2: The Henry Reaction A1 Cyclohexanone A2 Cyclohexylacetone A1->A2 Ammonia, NaBH4 A3 Cyclohexylalanine A2->A3 Reduction A4 3-Amino-3-cyclohexyl- propan-1-ol A3->A4 Esterification/ Amidation, Reduction B1 Cyclohexanecarboxaldehyde B3 3-Cyclohexyl-3-nitropropan-1-ol B1->B3 Base (Henry Reaction) B2 Nitroethanol B2->B3 B4 3-Amino-3-cyclohexyl- propan-1-ol B3->B4 Reduction (e.g., H2/Pd-C)

References

Navigating the Structure-Activity Landscape of 3-Amino-3-cyclohexyl-propan-1-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This comparative analysis focuses on extrapolating SAR from analogs where the core 3-amino-propan-1-ol scaffold is maintained but the cyclohexyl group is either substituted or replaced by other cyclic moieties, and where modifications to the amino and hydroxyl groups have been explored. The insights are drawn from studies on compounds with similar structural motifs that have been evaluated for various biological activities.

Projected Structure-Activity Relationships

The biological activity of 3-Amino-3-cyclohexyl-propan-1-ol analogs is anticipated to be influenced by modifications at three primary positions: the cyclohexyl ring, the amino group, and the propanol backbone.

  • The Cyclohexyl Ring: The lipophilic cyclohexyl group likely plays a significant role in binding to hydrophobic pockets within a target protein. Substitutions on this ring are expected to modulate potency, selectivity, and pharmacokinetic properties. For instance, the introduction of polar groups could enhance solubility but may reduce binding affinity if the target pocket is purely hydrophobic. Conversely, adding small alkyl or halogen substituents could increase lipophilicity and potentially improve cell permeability and potency. The stereochemistry of these substituents will also be critical.

  • The Amino Group: The basicity and substitution of the amino group are critical determinants of activity. Primary, secondary, and tertiary amines will interact differently with target residues. N-alkylation or N-arylation can significantly alter a compound's pharmacological profile, including its receptor affinity and selectivity. For example, in related 3-[3-(phenalkylamino)cyclohexyl]phenols, the nature of the N-phenalkyl substituent was crucial for μ-opioid receptor antagonist activity.[1][2]

  • The Propanol Backbone: The hydroxyl group of the propanol chain is a key hydrogen bond donor and acceptor, likely forming crucial interactions with the biological target. Esterification or etherification of this group would eliminate this hydrogen bonding capability, which could drastically reduce or alter the biological activity. The stereochemistry at the carbon bearing the amino group is also expected to be a major determinant of potency, as seen in many chiral drugs.

Comparative Data on Analogous Scaffolds

To illustrate the potential SAR for this compound analogs, the following table presents representative data from a study on 3-[3-(Phenalkylamino)cyclohexyl]phenol derivatives, which share the aminocyclohexyl core. These compounds were evaluated for their antagonist activity at the μ-opioid receptor.

Compound IDN-SubstituentStereochemistryBinding Affinity (Ki, nM)Antagonist Activity (% Inhibition of DAMGO-induced GTPγS stimulation at 10 µM)
Analog 1 PhenethylRacemic cis/trans mixture15.275%
Analog 2 3-PhenylpropylRacemic cis/trans mixture8.968%
Analog 3 4-PhenylbutylRacemic cis/trans mixture25.652%
Analog 4 CinnamylRacemic cis/trans mixture10.572%
Analog 5 HRacemic cis/trans mixture>100015%
Analog 6 MethylRacemic cis/trans mixture>100026%

Data is adapted from studies on 3-[3-(Phenalkylamino)cyclohexyl]phenol analogs and is intended to be illustrative of potential SAR trends.[1][2]

From this data, we can infer that a larger, aromatic substituent on the nitrogen is beneficial for activity compared to a small alkyl or no substituent. The length of the alkyl chain connecting the phenyl ring to the nitrogen also appears to influence both binding affinity and functional activity.

Experimental Protocols

The following are representative experimental protocols for the biological evaluation of this compound analogs, based on established methodologies for similar compounds.

Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of the test compounds for a specific receptor, for example, the μ-opioid receptor.

  • Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CHO-hMOR cells) are prepared by homogenization and centrifugation. The final pellet is resuspended in a binding buffer.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay for Agonist/Antagonist Activity

This assay measures the functional activity of the compounds by quantifying their effect on G-protein activation.

  • Reaction Mixture: Cell membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and the test compound. For antagonist testing, a known agonist (e.g., DAMGO) is also included.

  • Incubation: The reaction is incubated to allow for G-protein activation and binding of [³⁵S]GTPγS.

  • Filtration: The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified.

  • Data Analysis: For agonists, the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal effect) are calculated. For antagonists, the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding is determined.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of novel this compound analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Analog Library (Modifications on Cyclohexyl, Amino, and Propanol moieties) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding Primary Screening: Radioligand Binding Assay (Ki) Purification->Binding Function Secondary Screening: Functional Assay (e.g., GTPγS) Binding->Function Selectivity Selectivity Profiling (Against other receptors/enzymes) Function->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Workflow for SAR study of this compound analogs.

References

A Comparative Analysis of 3-Amino-3-cyclohexyl-propan-1-ol and Other Amino Alcohols for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical and performance characteristics of 3-Amino-3-cyclohexyl-propan-1-ol with other notable amino alcohols. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in catalyst selection and molecular design. While direct comparative performance data for this compound is limited in publicly available literature, this guide leverages data from structurally related and widely studied amino alcohols to provide a representative analysis.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of an amino alcohol, such as its acidity (pKa), lipophilicity (logP), and other physical constants, are critical determinants of its behavior in both chemical and biological systems. These parameters influence solubility, reactivity, and bioavailability, making them essential for catalyst design and drug development. A summary of these properties for this compound and other selected amino alcohols is presented below.

PropertyThis compound2-Amino-2-methyl-1-propanol2-Amino-1-butanolL-Prolinol3-Amino-1-propanol
Molecular Formula C₉H₁₉NOC₄H₁₁NOC₄H₁₁NOC₅H₁₁NOC₃H₉NO
Molecular Weight ( g/mol ) 157.2589.1489.14101.1575.11
Melting Point (°C) Not available24-28[1]-2[2][3]42-44[4]10-12[5]
Boiling Point (°C) 282.7 at 760 mmHg165[1]176-178[3][6]74-76 at 2 mmHg[4][7]184-187[5]
Density (g/mL) 0.9840.934 at 25°C[1]0.943 at 25°C[3][6]1.036 at 20°C[4][7]0.982 at 20°C[5]
logP 1.977-0.8-0.617 (est.)[8]-0.3[9]-1.1[10]
pKa Not availableNot availableNot available14.77 (predicted)[7]9.96[5][8]
Solubility Not availableSoluble in water[10]Soluble in water, ether, and alcoholsFully miscible in water[4][7]Miscible with water[11]

Performance in Asymmetric Catalysis: A Case Study

Amino alcohols are renowned for their utility as chiral ligands and organocatalysts in asymmetric synthesis, a cornerstone of modern pharmaceutical development. Due to the lack of specific comparative data for this compound, we present a well-documented case study comparing the performance of L-Prolinol, a chiral amino alcohol, with the amino acid L-Proline in the asymmetric aldol reaction. This reaction is a benchmark for evaluating the efficacy of organocatalysts in forming carbon-carbon bonds with high stereocontrol.[1]

The data below summarizes the performance of these two catalysts in the asymmetric aldol reaction between acetone and isobutyraldehyde.[1]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-Prolinol20DMSORoom Temp.486895:593 (anti)
L-Proline30DMSORoom Temp.489795:596 (anti)

This comparative data highlights that while both catalysts provide excellent stereoselectivity, L-Proline demonstrates a higher yield under these specific conditions. The structural variations among different amino alcohols, such as the presence of a cyclohexyl group in this compound, can significantly influence their catalytic activity and selectivity.

Experimental Protocols

General Procedure for the L-Prolinol Catalyzed Asymmetric Aldol Reaction: [1] To a solution of the aldehyde (1.0 mmol) in the specified solvent (2.0 mL), the ketone (5.0 mmol) and L-Prolinol (0.2 mmol, 20 mol%) are added. The reaction mixture is stirred at room temperature for the time indicated. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

General Procedure for the L-Proline Catalyzed Asymmetric Aldol Reaction: [1] In a vial, L-proline (0.3 mmol, 30 mol%) is dissolved in DMSO (1.0 mL). The aldehyde (1.0 mmol) and the ketone (4.0 mL) are then added. The mixture is stirred at room temperature for the specified time. After the reaction is complete, water (10 mL) is added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The product is purified by flash column chromatography.

Visualizing Catalytic Pathways and Workflows

To better understand the processes involved in utilizing and evaluating amino alcohol catalysts, the following diagrams, generated using the DOT language, illustrate a typical catalytic cycle and a general experimental workflow.

experimental_workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Asymmetric Aldol Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_catalyst Prepare Amino Alcohol Catalyst Solution reaction_setup Combine Catalyst and Reactants prep_catalyst->reaction_setup prep_reactants Prepare Aldehyde and Ketone Solutions prep_reactants->reaction_setup stirring Stir at Specified Temperature and Time reaction_setup->stirring quench Quench Reaction stirring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Flash Column Chromatography concentration->purification yield_calc Calculate Yield purification->yield_calc dr_ee_det Determine dr and ee (Chiral HPLC) purification->dr_ee_det

Caption: General experimental workflow for catalyst comparison.

catalytic_cycle catalyst Amino Alcohol Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde aldol_adduct Aldol Adduct iminium->aldol_adduct + H₂O aldol_adduct->catalyst - Product product Aldol Product aldol_adduct->product water H₂O

Caption: Enamine catalytic cycle for the direct asymmetric aldol reaction.

Biological Activity and Drug Development Potential

For instance, derivatives of 3-amino-3-phenylpropionamide have shown high affinity for the mu opioid receptor.[12] Furthermore, studies on cyclohexanonic long-chain fatty alcohols have indicated effects on amino acid levels in the brain of diabetic rats, suggesting that cyclohexyl-containing compounds can exhibit significant biological activity.[13] The development of novel amino alcohol derivatives continues to be an active area of research for various therapeutic targets.

Conclusion

This compound possesses a unique combination of a hydrophilic amino alcohol backbone and a lipophilic cyclohexyl substituent. While a comprehensive experimental comparison with other amino alcohols is not yet available in the literature, its structural features suggest potential as a chiral ligand or organocatalyst, and as a building block in medicinal chemistry. The provided comparative data on other amino alcohols and the detailed experimental protocols offer a valuable resource for researchers looking to explore the applications of this and related compounds. Further investigation is warranted to fully elucidate the catalytic and biological potential of this compound.

References

A Comparative Guide to HPLC and qNMR for Purity Validation of 3-Amino-3-cyclohexyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step. This guide provides a comparative analysis of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) with derivatization and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity validation of 3-Amino-3-cyclohexyl-propan-1-ol, a key building block in the synthesis of various pharmaceutical agents.

Introduction to Analytical Challenges

This compound lacks a significant UV-absorbing chromophore, making its direct quantification by HPLC with UV detection challenging. To overcome this, a common strategy involves pre-column derivatization to attach a UV-active or fluorescent tag to the molecule. This guide details a hypothetical, yet scientifically grounded, reversed-phase HPLC method with derivatization and compares its performance characteristics with a non-destructive, primary analytical method: qNMR.

Comparative Analysis of HPLC and qNMR Methods

The choice of analytical technique for purity determination depends on various factors, including the analyte's properties, the required level of accuracy and precision, sample throughput, and available instrumentation. Below is a summary of the key performance parameters for the two methods.

ParameterHPLC with DerivatizationQuantitative NMR (qNMR)
Principle Chromatographic separation of the derivatized analyte from impurities, followed by detection.Direct measurement of the molar concentration of the analyte relative to a certified internal standard.
Derivatization RequiredNot required
Selectivity High, based on chromatographic separation.High, based on unique NMR signals for the analyte and internal standard.
**Linearity (R²) **> 0.999> 0.999
Limit of Detection (LOD) Low (ng/mL range)Moderate (µg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL range)Moderate (µg/mL range)
Precision (%RSD) < 2%< 1%
Accuracy (% Recovery) 98-102%99-101%
Sample Throughput ModerateHigh
Destructive YesNo

Experimental Protocols

HPLC with Pre-column Derivatization

This method involves the derivatization of this compound with a suitable agent, such as Dansyl Chloride, which introduces a fluorescent tag, allowing for sensitive detection.

1. Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a 1 mg/mL solution.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution.

  • Derivatization Procedure: To 100 µL of the standard or sample solution, add 200 µL of a 1.5 mg/mL solution of Dansyl Chloride in acetone and 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9.5). Vortex the mixture and heat at 60°C for 30 minutes. After cooling to room temperature, add 100 µL of a 2% aqueous solution of methylamine to quench the excess Dansyl Chloride. Dilute the final solution with the mobile phase to a suitable concentration for injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).

    • Gradient Program: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Fluorescence detector with excitation at 340 nm and emission at 525 nm.

  • Injection Volume: 10 µL.

Quantitative NMR (qNMR)

qNMR provides a direct measurement of the analyte's purity against a certified internal standard without the need for derivatization.

1. Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample and 10 mg of a certified internal standard (e.g., Maleic acid) into a clean vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard quantitative pulse program with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of the analyte and the internal standard.

3. Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the internal standard

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both the HPLC and qNMR methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Standard dissolve Dissolve in Diluent start->dissolve derivatize Derivatize with Dansyl Chloride dissolve->derivatize quench Quench Excess Reagent derivatize->quench dilute Dilute for Injection quench->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect Fluorescence Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC analysis workflow for this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: qNMR analysis workflow for this compound.

Conclusion

Both HPLC with derivatization and qNMR are powerful techniques for the purity assessment of this compound. The HPLC method offers excellent sensitivity, making it suitable for trace impurity analysis. However, the derivatization step can be time-consuming and a potential source of error. In contrast, qNMR is a primary and non-destructive method that provides direct and highly accurate purity determination without the need for a reference standard of the analyte itself (only a certified internal standard). While its sensitivity is lower than the derivatization-based HPLC method, its simplicity, high precision, and accuracy make it an ideal choice for the definitive purity assignment of bulk material and for use as a reference standard characterization tool. The selection of the most appropriate method will depend on the specific requirements of the analysis.

A Researcher's Guide to Confirming the Stereochemistry of 3-Amino-3-cyclohexyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of key experimental techniques for confirming the stereochemistry of the chiral amino alcohol, 3-Amino-3-cyclohexyl-propan-1-ol. We will delve into the methodologies, data interpretation, and relative merits of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical spectroscopy.

Introduction to Stereoisomerism in this compound

This compound possesses a single stereocenter at the carbon atom bonded to the amino group, the cyclohexyl group, the ethyl-alcohol group, and a hydrogen atom. This gives rise to two enantiomers, the (R) and (S) forms, which are non-superimposable mirror images of each other. These enantiomers can exhibit significantly different pharmacological and toxicological profiles, making their individual characterization essential.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for stereochemical confirmation depends on factors such as the physical state of the sample, the desired level of structural detail, and available instrumentation. Below is a comparative summary of the most definitive methods.

TechniquePrincipleSample RequirementsData OutputKey Advantages
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystalHigh-quality single crystal (typically > 0.1 mm)3D electron density map, absolute configurationUnambiguous determination of absolute stereochemistry
NMR Spectroscopy with Chiral Auxiliaries Formation of diastereomeric complexes with distinct NMR spectraSoluble sample, chiral derivatizing or solvating agentChemical shift differences (Δδ) between diastereomersDoes not require crystallization, provides enantiomeric purity
Chiroptical Spectroscopy (CD/VCD) Differential absorption of circularly polarized lightSoluble sample in a suitable solventCircular dichroism spectrumSensitive to stereochemistry, can be used for non-crystalline samples

Experimental Protocols

Single-Crystal X-ray Crystallography

This technique stands as the gold standard for determining the absolute configuration of a chiral molecule.[1][2][3][4][5][6]

Methodology:

  • Crystal Growth: Grow a single crystal of enantiomerically pure this compound or a salt thereof (e.g., hydrochloride). This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent (e.g., isopropanol, ethanol-ether).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a single-crystal X-ray diffractometer.[2] The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[2] To determine the absolute configuration, it is crucial to collect data with anomalous dispersion effects, which are more pronounced with heavier atoms. If the molecule itself does not contain a heavy atom, forming a salt with a heavy anion (e.g., bromide or iodide) can be beneficial.[5]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates.

  • Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous scattering data, typically by calculating the Flack parameter.[6] A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.

Data Presentation: The final output is a three-dimensional model of the molecule, showing the spatial arrangement of all atoms and allowing for the unambiguous assignment of the (R) or (S) configuration at the chiral center.

Workflow for X-ray Crystallography:

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis cluster_output Output start Enantiopure Sample crystal_growth Crystal Growth start->crystal_growth diffractometer X-ray Diffractometer crystal_growth->diffractometer data_collection Data Collection diffractometer->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement structure_solution->refinement abs_config Absolute Configuration refinement->abs_config output 3D Molecular Structure abs_config->output

Caption: Workflow for determining absolute configuration using single-crystal X-ray crystallography.

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy is a powerful tool for determining the relative and absolute stereochemistry of chiral molecules in solution.[7][8][9] To distinguish between enantiomers, a chiral environment is created by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[10]

Methodology with a Chiral Derivatizing Agent (e.g., Mosher's Acid):

  • Derivatization: React the enantiomerically enriched or racemic this compound with a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). The amino or hydroxyl group will react to form diastereomeric amides or esters.

  • NMR Analysis: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra of the resulting diastereomeric mixture.

  • Spectral Analysis: The diastereomers will have slightly different chemical shifts for the protons (and fluorine atoms) near the stereocenter. The difference in chemical shifts (Δδ = δS - δR) can be used to determine the absolute configuration based on Mosher's model.[10] The integration of the distinct signals for each diastereomer also allows for the determination of the enantiomeric excess (% ee).[11]

Methodology with a Chiral Solvating Agent:

  • Sample Preparation: Dissolve the this compound sample in a suitable NMR solvent.

  • Addition of CSA: Add a chiral solvating agent, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or a chiral lanthanide shift reagent, to the NMR tube. The CSA will form transient, weak diastereomeric complexes with the enantiomers of the analyte.[12]

  • NMR Analysis: Acquire ¹H NMR spectra at different concentrations of the CSA.

  • Spectral Analysis: The formation of diastereomeric complexes will induce chemical shift non-equivalence for the protons near the chiral center, allowing for the quantification of the enantiomers.

Data Presentation: A table summarizing the chemical shifts of key protons in the two diastereomeric species and the calculated enantiomeric excess.

Logical Flow for NMR-based Stereochemical Assignment:

nmr_logic start Chiral Sample of This compound decision Use Chiral Auxiliary? start->decision cda Chiral Derivatizing Agent (CDA) e.g., Mosher's Acid decision->cda Yes csa Chiral Solvating Agent (CSA) e.g., BINOL decision->csa Yes reaction Form Diastereomers cda->reaction complexation Form Transient Diastereomeric Complexes csa->complexation nmr_acq Acquire NMR Spectra (¹H, ¹⁹F, etc.) reaction->nmr_acq complexation->nmr_acq analysis Analyze Chemical Shift Differences (Δδ) nmr_acq->analysis quantification Quantify Enantiomeric Excess (% ee) analysis->quantification abs_config Determine Absolute Configuration (with CDA) analysis->abs_config output Stereochemical Assignment quantification->output abs_config->output

Caption: Decision and workflow for stereochemical analysis using NMR with chiral auxiliaries.

Chiroptical Spectroscopy (Circular Dichroism)

Chiroptical techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), measure the differential absorption of left and right circularly polarized light by a chiral molecule.[13][14]

Methodology:

  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a transparent solvent (e.g., methanol, acetonitrile) in a quartz cuvette.

  • Spectral Acquisition: Record the CD spectrum over a suitable wavelength range using a CD spectropolarimeter.

  • Computational Modeling: To assign the absolute configuration, the experimental spectrum is compared to a theoretically calculated spectrum. This involves:

    • Performing a conformational search for the molecule using computational chemistry software.

    • Calculating the theoretical CD spectrum for a chosen enantiomer (e.g., the R-enantiomer) by averaging the spectra of the most stable conformers.

  • Comparison and Assignment: If the sign and shape of the experimental CD spectrum match the calculated spectrum for the R-enantiomer, then the sample is assigned the R-configuration. If they are mirror images, the sample is the S-enantiomer.

Data Presentation: A plot showing the experimental and calculated CD spectra, with molar ellipticity ([θ]) on the y-axis and wavelength (nm) on the x-axis.

Conclusion

Confirming the stereochemistry of this compound can be achieved through several robust analytical techniques. Single-crystal X-ray crystallography provides the most definitive and unambiguous assignment of absolute configuration, provided a suitable crystal can be obtained.[1][3][5] NMR spectroscopy using chiral auxiliaries offers a versatile solution-state method to determine both absolute configuration (with CDAs) and enantiomeric purity.[10][11] Chiroptical spectroscopy, particularly when combined with quantum chemical calculations, serves as a powerful alternative, especially for non-crystalline samples.[13][14] The selection of the most appropriate method will be guided by the specific research question, sample availability, and the instrumentation at hand. A multi-technique approach is often beneficial for comprehensive characterization and to provide orthogonal confirmation of the stereochemical assignment.

References

A Comparative Guide to the Efficacy of Neuropeptide Y Y1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Neuropeptide Y (NPY) and its receptors, particularly the Y1 subtype, are pivotal in a multitude of physiological processes, including appetite regulation, anxiety, and cardiovascular function. Consequently, the development of potent and selective NPY Y1 receptor antagonists is a significant focus in drug discovery for conditions such as obesity and anxiety disorders. While the specific class of NPY Y1 antagonists derived from 3-Amino-3-cyclohexyl-propan-1-ol is not prominently represented in the scientific literature, this guide provides a comparative analysis of other well-characterized non-peptidic and peptidic NPY Y1 antagonists. This comparison is supported by experimental data on their binding affinity, functional activity, and in vivo efficacy.

Comparative Efficacy of NPY Y1 Antagonists

The following tables summarize the in vitro and in vivo efficacy of three representative NPY Y1 receptor antagonists: BIBP3226, BIBO3304, and J-115814.

Table 1: In Vitro Binding Affinity and Functional Activity
CompoundChemical ClassSpeciesReceptor Binding Affinity (Ki / IC50)Functional Antagonism (IC50)Selectivity Profile
BIBP3226 Arginine-mimetics (Non-peptidic)HumanKi: 1.1 nM[1]-Selective for Y1 over Y2, Y4, Y5. Also shows affinity for NPFF receptors.[1][2]
RatKi: ~1 nM-
BIBO3304 Argininamide derivative (Non-peptidic)HumanIC50: 0.38 nM[3]Inhibits NPY-induced effects>2600-fold selective over Y2, Y4, and Y5 receptors.
RatIC50: 0.72 nM[3]
J-115814 Diaminopyridine derivative (Non-peptidic)HumanKi: 1.4 nM[4]-High selectivity for Y1 over Y2, Y4, Y5, and Y6 receptors.[4]
RatKi: 1.8 nM[4]
MouseKi: 1.9 nM[4]
Table 2: In Vivo Efficacy in Animal Models
CompoundAnimal ModelAdministration RouteDoseObserved Effect
BIBP3226 Anesthetized ratsIntravenous500 nmol/kgSignificantly reduced the pressor response to NPY.[2]
MiceIntracerebroventricular5 nmolAntagonized NPY-induced hypothermia.[2]
BIBO3304 24h-fasted ratsIntracerebroventricular30 µgSignificantly inhibited food intake.[3][5]
Rats with NPY-induced feedingIntracerebroventricular30 µgInhibited NPY-induced feeding response.[3][5]
J-115814 Sprague-Dawley rats with NPY-induced feedingIntravenous3 and 10 mg/kgSignificantly inhibited NPY-induced feeding.[4]
Mice (nocturnal feeding)Intraperitoneal3, 10, 30 mg/kgDose-dependently decreased nocturnal food intake.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the understanding and replication of the presented data.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the NPY Y1 receptor.

  • Cell Culture and Membrane Preparation:

    • Human neuroblastoma cell lines, such as SK-N-MC, which endogenously express the NPY Y1 receptor, are cultured in appropriate media (e.g., MEM with 10% fetal bovine serum) at 37°C in a 5% CO2 atmosphere.

    • Cells are harvested, washed with ice-cold PBS, and then lysed in a hypotonic buffer.

    • The cell lysate is homogenized and centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes containing the receptors.

    • The membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.

  • Binding Assay Protocol:

    • Membrane homogenates (typically 20-40 µg of protein) are incubated with a radiolabeled ligand, such as [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY), and varying concentrations of the unlabeled competitor compound (e.g., BIBP3226, BIBO3304, or J-115814).[6]

    • The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA) for a set period (e.g., 2 hours) at room temperature.[6]

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.[6]

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[6]

    • The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.[6]

    • Non-specific binding is determined in the presence of a high concentration of unlabeled NPY.[6]

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value can then be determined using the Cheng-Prusoff equation.[6]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the NPY-induced increase in intracellular calcium, a key signaling event downstream of Y1 receptor activation.[7]

  • Cell Preparation:

    • Cells expressing the NPY Y1 receptor (e.g., HEK293 cells stably transfected with the human Y1 receptor) are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2-AM or Fluo-4 AM, for a specific duration at 37°C.[8][9]

  • Assay Protocol:

    • After loading, the cells are washed to remove excess dye.

    • The cell plate is placed in a fluorometric imaging plate reader (e.g., FlexStation).

    • A baseline fluorescence reading is taken.

    • The antagonist compound at various concentrations is added to the wells and incubated for a defined period.

    • The agonist, NPY, is then added to stimulate the Y1 receptors.

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.[10]

    • The ability of the antagonist to inhibit the NPY-induced calcium signal is quantified, and an IC50 value is determined.

Visualizations

Signaling Pathway of the NPY Y1 Receptor

NPY_Y1_Signaling NPY NPY Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Binds Gq Gq protein Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., feeding, vasoconstriction) Ca2->CellularResponse Leads to PKC->CellularResponse Leads to

Caption: NPY Y1 receptor signaling cascade.

Experimental Workflow for a Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., SK-N-MC) MembranePrep Membrane Preparation CellCulture->MembranePrep Incubation Incubation: Membranes + Radioligand + Competitor MembranePrep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Gamma Counting Filtration->Counting DataProcessing Calculate % Inhibition Counting->DataProcessing IC50_Calc Determine IC50 DataProcessing->IC50_Calc Ki_Calc Calculate Ki IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Classification of Compared NPY Y1 Antagonists

Antagonist_Classification cluster_nonpeptidic Non-Peptidic Antagonists NPY_Y1_Antagonists NPY Y1 Antagonists BIBP3226 BIBP3226 NPY_Y1_Antagonists->BIBP3226 BIBO3304 BIBO3304 NPY_Y1_Antagonists->BIBO3304 J_115814 J-115814 NPY_Y1_Antagonists->J_115814

Caption: Classification of the compared NPY Y1 antagonists.

References

A Spectroscopic Guide to the Enantiomers of 3-Amino-3-cyclohexyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic properties of the (R)- and (S)-enantiomers of 3-Amino-3-cyclohexyl-propan-1-ol. Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. Consequently, most standard spectroscopic techniques yield identical results for both enantiomers.[1][2] Differentiation between them necessitates the use of chiroptical methods or the introduction of a chiral environment.[1][3]

Data Presentation: Expected Spectroscopic Outcomes

The following table summarizes the anticipated results from various spectroscopic analyses of the (R)- and (S)-enantiomers of this compound.

Spectroscopic TechniqueExpected Outcome for (R)-enantiomerExpected Outcome for (S)-enantiomerRationale
¹H NMR Identical SpectrumIdentical SpectrumChemical shifts and coupling constants are determined by the local electronic environment, which is identical for both enantiomers in an achiral solvent.[1]
¹³C NMR Identical SpectrumIdentical SpectrumSimilar to ¹H NMR, the chemical environment of each carbon atom is the same for both enantiomers in an achiral medium.
Infrared (IR) Spectroscopy Identical SpectrumIdentical SpectrumVibrational frequencies of bonds are dependent on bond strength and the mass of the connected atoms, which are identical for enantiomers.[4][5]
Mass Spectrometry (MS) Identical Mass SpectrumIdentical Mass SpectrumMass-to-charge ratio is determined by the elemental composition and molecular weight, which are identical for enantiomers.[6]
Optical Rotation Equal magnitude, opposite sign (e.g., +x°)Equal magnitude, opposite sign (e.g., -x°)Enantiomers rotate plane-polarized light to an equal extent but in opposite directions.[7][8]
Circular Dichroism (CD) Mirror-image SpectrumMirror-image SpectrumEnantiomers exhibit differential absorption of left and right circularly polarized light, resulting in spectra that are mirror images of each other.[3][9]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To obtain the proton and carbon NMR spectra of the enantiomers. The spectra for the (R) and (S) forms are expected to be identical in a standard achiral solvent. To differentiate them, a chiral solvating agent can be used.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified enantiomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition (¹H NMR):

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum, which provides information about the functional groups present. The IR spectra of the enantiomers are expected to be identical.[4][5]

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments. The mass spectra of the enantiomers are expected to be identical.[6]

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[10]

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration compound.

    • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum in the desired mass range. Data can be collected in both positive and negative ion modes to determine the optimal ionization.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Optical Rotation (Polarimetry)

Objective: To measure the rotation of plane-polarized light by a solution of the enantiomer. This is a key technique to differentiate between enantiomers.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the enantiomer and dissolve it in a known volume of a suitable solvent (e.g., methanol, ethanol) to prepare a solution of known concentration.

    • The solvent itself should be optically inactive.

  • Instrument Setup:

    • Turn on the polarimeter and allow the lamp to warm up.

    • Calibrate the instrument by measuring the rotation of the pure solvent (blank), which should be zero.

  • Data Acquisition:

    • Rinse and fill the polarimeter cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the cell in the polarimeter and measure the observed rotation (α).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula: [α] = α / (c × l) where:

    • α is the observed rotation in degrees.

    • c is the concentration of the solution in g/mL.

    • l is the path length of the polarimeter cell in decimeters (dm). The (R) and (S) enantiomers should have specific rotations of equal magnitude but opposite signs.[7][8]

Circular Dichroism (CD) Spectroscopy

Objective: To measure the differential absorption of left and right circularly polarized light. The CD spectra of enantiomers are mirror images of each other.[3][9]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the enantiomer in a CD-transparent solvent (e.g., methanol, acetonitrile).[11]

    • The concentration should be adjusted to give a maximum absorbance of less than 1.0 in the wavelength range of interest.

  • Instrument Setup:

    • Turn on the CD spectrometer and purge the instrument with nitrogen gas.[12]

    • Allow the lamp to warm up.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.

    • Rinse and fill the cuvette with the sample solution.

    • Acquire the CD spectrum over the desired wavelength range (e.g., 190-400 nm).

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • The data is typically presented as ellipticity (θ) in millidegrees (mdeg) versus wavelength. It can be converted to molar ellipticity [θ] for standardized comparison.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound enantiomers.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_achiral Achiral Spectroscopic Methods cluster_chiral Chiroptical Methods cluster_results Data Analysis & Comparison Sample_R (R)-enantiomer NMR NMR (1H, 13C) Sample_R->NMR IR IR Spectroscopy Sample_R->IR MS Mass Spectrometry Sample_R->MS Polarimetry Optical Rotation Sample_R->Polarimetry CD Circular Dichroism Sample_R->CD Sample_S (S)-enantiomer Sample_S->NMR Sample_S->IR Sample_S->MS Sample_S->Polarimetry Sample_S->CD Identical Identical Spectra NMR->Identical IR->Identical MS->Identical Mirror Mirror-Image Data Polarimetry->Mirror CD->Mirror Conclusion Enantiomer Differentiation Identical->Conclusion Mirror->Conclusion

Caption: Workflow for the spectroscopic comparison of enantiomers.

References

cost-benefit analysis of different 3-Amino-3-cyclohexyl-propan-1-ol synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a critical aspect of the research and development pipeline. This guide provides a detailed cost-benefit analysis of two potential synthetic routes for 3-Amino-3-cyclohexyl-propan-1-ol, a valuable building block in medicinal chemistry. The comparison focuses on key metrics such as yield, cost of materials, and safety considerations to aid in the selection of the most appropriate method for specific research needs.

Method 1: Reductive Amination of Ethyl 3-Cyclohexyl-3-oxopropanoate

This synthetic approach involves a one-pot reaction where ethyl 3-cyclohexyl-3-oxopropanoate undergoes reductive amination. The process begins with the reaction of the β-keto ester with ammonia to form an enamine or imine intermediate. This is followed by the reduction of both the carbon-nitrogen double bond and the ester group to yield the final amino alcohol. A powerful reducing agent, such as Lithium Aluminum Hydride (LAH), is necessary to achieve the simultaneous reduction of both functional groups.

Experimental Protocol:

A solution of ethyl 3-cyclohexyl-3-oxopropanoate in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). An excess of ammonia is then introduced to the solution to facilitate the formation of the enamine/imine intermediate. Subsequently, a suspension of Lithium Aluminum Hydride in the same solvent is carefully added portion-wise to the reaction mixture, maintaining a low temperature to control the exothermic reaction. The reaction is stirred for a specified period until completion, which is monitored by a suitable analytical technique like thin-layer chromatography (TLC). Upon completion, the reaction is cautiously quenched by the sequential addition of water and a sodium hydroxide solution to decompose the excess LAH and precipitate the aluminum salts. The resulting mixture is then filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude product. Purification is typically achieved through distillation or column chromatography.

Method 2: Reduction of 3-Amino-3-cyclohexylpropanoic Acid

This two-step method first involves the synthesis of the corresponding β-amino acid, 3-amino-3-cyclohexylpropanoic acid. This intermediate can be prepared through various established methods, such as the addition of ammonia to a suitable precursor like a β-lactone or an α,β-unsaturated ester. The second step involves the reduction of the carboxylic acid functionality of the β-amino acid to the primary alcohol, yielding this compound. This reduction also requires a strong reducing agent, with Lithium Aluminum Hydride being a common choice.

Experimental Protocol:

The synthesis begins with the preparation of 3-amino-3-cyclohexylpropanoic acid. Once the amino acid is obtained and purified, it is dissolved in an anhydrous ethereal solvent like THF in a reaction vessel under an inert atmosphere. A suspension of Lithium Aluminum Hydride in THF is then slowly added to the stirred solution of the amino acid at a controlled temperature. The reaction mixture is stirred until the reduction is complete, as indicated by TLC. The reaction is then carefully quenched using a standard aqueous workup procedure as described in Method 1. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude this compound, which is then purified by distillation or chromatography.

Data Presentation: A Comparative Analysis

ParameterMethod 1: Reductive AminationMethod 2: Reduction of β-Amino Acid
Starting Material Ethyl 3-cyclohexyl-3-oxopropanoate3-Amino-3-cyclohexylpropanoic Acid
Key Reagents Ammonia, Lithium Aluminum HydrideLithium Aluminum Hydride
Number of Steps 1 (one-pot)2 (synthesis of amino acid + reduction)
Estimated Yield Moderate to GoodGood to High (for the reduction step)
Purity of Crude Product ModerateModerate to High
Reaction Time ShorterLonger (cumulative)
Temperature Control Critical (exothermic LAH reaction)Critical (exothermic LAH reaction)
Purification Distillation or Column ChromatographyDistillation or Column Chromatography

Cost-Benefit Analysis

FactorMethod 1: Reductive AminationMethod 2: Reduction of β-Amino Acid
Starting Material Cost The cost of ethyl 3-cyclohexyl-3-oxopropanoate needs to be considered.[1]The cost of the precursor for the β-amino acid and the reagents for its synthesis must be factored in.
Reagent Cost The primary costs are associated with the solvent and Lithium Aluminum Hydride. The price of LAH can vary, with recent quotes around $112 for 10g, $220 for 100g, and $1,190 for 1kg.[2] Ammonia is relatively inexpensive.The main cost is also the solvent and Lithium Aluminum Hydride.[2] The cost of synthesizing the starting amino acid adds to the overall expense.
Process Complexity Simpler, one-pot procedure.More complex due to the additional step of synthesizing the amino acid.
Time Efficiency More time-efficient due to fewer steps.Less time-efficient.
Safety and Handling Requires careful handling of pyrophoric and water-reactive Lithium Aluminum Hydride.[3][4][5][6]Also requires meticulous handling of Lithium Aluminum Hydride.[3][4][5][6]
Waste Generation Generates waste from the LAH quenching and purification steps.Generates waste from two separate synthetic steps.
Scalability Potentially more straightforward to scale up due to the one-pot nature.Scalability depends on the efficiency and scalability of the amino acid synthesis step.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic method, the following diagrams have been generated.

Method1 start Ethyl 3-cyclohexyl-3-oxopropanoate reagents 1. Ammonia 2. LiAlH4 3. Aqueous Workup start->reagents Reductive Amination product This compound reagents->product

Caption: Synthetic workflow for Method 1.

Method2 precursor Suitable Precursor amino_acid 3-Amino-3-cyclohexylpropanoic Acid precursor->amino_acid Amino Acid Synthesis reduction 1. LiAlH4 2. Aqueous Workup amino_acid->reduction Reduction product This compound reduction->product

Caption: Synthetic workflow for Method 2.

Conclusion

Both presented methods offer viable routes to this compound.

Method 1 (Reductive Amination) is a more direct and time-efficient approach. Its one-pot nature makes it an attractive option for rapid synthesis and potentially for larger-scale production. However, the yield and purity may require optimization.

Method 2 (Reduction of β-Amino Acid) , while being a longer process, may offer better overall yields and higher purity, particularly if the intermediate amino acid is of high quality. This route provides more control over the synthesis as each step can be optimized independently.

The choice between these two methods will ultimately depend on the specific requirements of the researcher or organization. For rapid access to the compound where moderate yields are acceptable, Method 1 is preferable. For applications requiring high purity and where a multi-step synthesis is feasible, Method 2 may be the more suitable choice. A thorough cost analysis of the specific starting materials available and a careful consideration of the safety protocols for handling hazardous reagents like Lithium Aluminum Hydride are essential before embarking on either synthetic route.

References

in vitro testing of compounds synthesized from 3-Amino-3-cyclohexyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Comparative Guide to Novel Compounds Derived from 3-Amino-3-cyclohexyl-propan-1-ol

This guide provides a comparative overview of potential in vitro testing strategies for novel compounds synthesized from the scaffold of this compound. Given the structural motifs present in this parent compound, its derivatives are candidates for a range of biological activities. This document outlines relevant in vitro assays, potential alternative compounds for comparison, and detailed experimental protocols to facilitate the preliminary screening and characterization of these new chemical entities.

Based on the core structure, which combines a cyclohexane ring, an amino group, and a propanol chain, derivatives could be designed to interact with various biological targets. The following sections detail potential applications and the corresponding in vitro assays for performance evaluation.

Antimicrobial and Antifungal Activity

The presence of amino and hydroxyl groups, along with the lipophilic cyclohexyl moiety, suggests potential for antimicrobial and antifungal properties. These features can facilitate interaction with and disruption of microbial cell membranes or intracellular targets.

Comparative Compounds:

  • Fluconazole (Antifungal)[1]

  • Cystobactamids (Antibacterial)[2]

  • Chelocardins (Antibacterial)[2]

  • Kojic Acid (as a general antimicrobial/tyrosinase inhibitor for comparison)[3]

Data Presentation:

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/AlternativeCandida albicansAspergillus fumigatusStaphylococcus aureusEscherichia coli
Synthesized Compound 1 DataDataDataData
Synthesized Compound 2 DataDataDataData
FluconazoleReference DataReference DataN/AN/A
Cystobactamid CN-861-2N/AN/AReference DataReference Data
Chelocardin CHDN/AN/AReference DataReference Data

Note: "Data" indicates where experimental results for the novel compounds would be placed. "Reference Data" would be populated with known MIC values for the comparator compounds from literature or concurrent experiments. N/A indicates "Not Applicable".

Experimental Protocol: Broth Microdilution Assay for MIC Determination [2][4]

  • Preparation of Bacterial/Fungal Inoculum: Aseptically transfer 3-5 colonies of the test microorganism from an agar plate into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Incubate the culture until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute the suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Create a stock solution of the test compound in an appropriate solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate.

  • Inoculation and Incubation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth medium only). Seal the plate and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC: Following incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound that inhibits any visible growth.[4]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial/ Fungal Inoculum C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC E->F

Workflow for Broth Microdilution Assay.

Anticancer and Cytotoxic Activity

Many pharmacologically active compounds exhibit cytotoxicity against cancer cell lines. The cyclohexyl group can enhance lipophilicity, potentially aiding in cell penetration.

Comparative Compounds:

  • Doxorubicin[5]

  • Celecoxib (as a COX-2 inhibitor with anticancer effects)[6]

Data Presentation:

Table 2: Comparative Cytotoxicity (IC50 in µM)

Compound/AlternativeHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)Vero (Normal Kidney Cells)
Synthesized Compound 1 DataDataData
Synthesized Compound 2 DataDataData
DoxorubicinReference Data[5]Reference Data[5]Reference Data[5]
CelecoxibReference DataReference DataReference Data

Experimental Protocol: MTT Assay for Cytotoxicity [4][5][7]

  • Cell Seeding: Seed cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (cells treated with the solvent) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Workflow Diagram:

G A Seed Cells in 96-well Plate B Add Compound Dilutions A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H

Workflow for MTT Cytotoxicity Assay.

Cyclooxygenase (COX) Inhibition

The structural features of the synthesized compounds may allow them to fit into the active sites of COX-1 and COX-2 enzymes, which are key in inflammation.

Comparative Compounds:

  • Celecoxib (Selective COX-2 inhibitor)[6]

  • Ibuprofen (Non-selective COX inhibitor)

Data Presentation:

Table 3: Comparative COX Inhibition (IC50 in µM)

Compound/AlternativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Synthesized Compound 1 DataDataCalculated
Synthesized Compound 2 DataDataCalculated
CelecoxibReference Data[6]Reference Data[6]Reference Data[6]
IbuprofenReference DataReference DataReference Data

Experimental Protocol: In Vitro COX Inhibition Assay [6][8]

  • Enzyme Preparation: Use commercially available ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, glutathione, hematin, and the enzyme.

  • Compound Addition: Add various concentrations of the test compounds to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantification of Prostaglandin: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.

  • Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Signaling Pathway Diagram:

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Thromboxanes Prostaglandins, Thromboxanes (Housekeeping) COX1->PGs_Thromboxanes PGs_Inflammation Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammation Inhibitor Synthesized Compound (Potential Inhibitor) Inhibitor->COX1 Inhibitor->COX2

Simplified COX Signaling Pathway.

This guide provides a foundational framework for the in vitro evaluation of novel compounds derived from this compound. The selection of assays and comparators should be tailored to the specific therapeutic hypotheses for the synthesized molecules.

References

Safety Operating Guide

Proper Disposal of 3-Amino-3-cyclohexyl-propan-1-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-Amino-3-cyclohexyl-propan-1-ol. This document provides immediate, procedural, and logistical information to ensure the safe handling and disposal of this chemical compound in a laboratory setting.

Immediate Safety and Hazard Information

This compound hydrochloride is a chemical compound that requires careful handling due to its potential hazards. According to safety data sheets, it is harmful if swallowed and causes serious eye irritation.[1][2] It is classified as a combustible solid.[1][2]

Key Hazard and Safety Data:

PropertyValueSource
GHS Pictogram GHS07 (Exclamation mark)[1][2]
Signal Word Warning[1][2]
Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation[1][2]
Storage Class 11 - Combustible Solids[1][2]
Water Hazard Class (WGK) WGK 3 (highly hazardous for water)[1][2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal contractor.[3][4][5] This ensures compliance with national and local regulations.

Operational Plan for Waste Collection and Segregation:

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn, including safety goggles, a lab coat, and nitrile gloves.[2]

  • Waste Container:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.[3][4][6] The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is generally suitable for solid organic waste.

    • The original container, if in good condition, can be used for waste accumulation.[1]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[3]

    • Clearly write the full chemical name: "Waste this compound hydrochloride".

    • Indicate the hazards (e.g., "Harmful," "Irritant").

  • Segregation:

    • Store the waste container in a designated satellite accumulation area.[1]

    • Segregate this waste from incompatible materials. As a basic compound, it should be stored separately from acids.[1] It should also be kept away from strong oxidizing agents.

  • Accumulation:

    • Keep the waste container securely closed except when adding waste.[3]

    • Do not overfill the container.

  • Disposal Request:

    • Once the container is full or the waste is no longer being generated, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

Experimental Protocol: Neutralization (for educational purposes only, not recommended for routine disposal)

While professional disposal is the required standard, understanding the chemical properties of amines can be instructive. The following is a general procedure for the neutralization of an amine. This procedure is for informational purposes and should not be performed as a primary means of disposal without a thorough, substance-specific risk assessment and validation under controlled laboratory conditions by qualified personnel.

Principle: Amines are basic and can be neutralized by acids to form salts, which are generally more water-soluble.

Materials:

  • Dilute hydrochloric acid (e.g., 1M HCl)

  • pH indicator paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate beakers and graduated cylinders

  • All necessary PPE

Procedure:

  • In a well-ventilated fume hood, dissolve a small, known quantity of the this compound hydrochloride in a suitable solvent (if necessary, though it is water-soluble).

  • While stirring, slowly add the dilute hydrochloric acid dropwise to the solution.

  • Monitor the pH of the solution regularly. The target is a neutral pH (around 7.0).

  • Be aware that neutralization reactions can be exothermic. Proceed slowly and cool the container if necessary.

  • Once neutralized, the resulting solution must still be disposed of as hazardous aqueous waste through your institution's EHS-approved channels. Do not pour down the drain. [7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste is_empty_container Is it an empty container? start->is_empty_container triple_rinse Triple rinse with a suitable solvent is_empty_container->triple_rinse Yes is_small_quantity Is it a small quantity of chemical waste? is_empty_container->is_small_quantity No collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container in regular trash (or recycle) triple_rinse->dispose_container package_for_disposal Package in a labeled, compatible hazardous waste container collect_rinsate->package_for_disposal is_small_quantity->package_for_disposal store_safely Store in a designated satellite accumulation area, segregated from incompatibles package_for_disposal->store_safely contact_ehs Contact EHS or approved waste contractor for pickup store_safely->contact_ehs end End: Waste disposed of compliantly contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for 3-Amino-3-cyclohexyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for 3-Amino-3-cyclohexyl-propan-1-ol. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment must be worn at all times when handling this compound and similar amino alcohol compounds.[1][2]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[1][2]Protects against splashes and accidental eye contact.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[2][3]Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately upon contamination.[1]
Body Protection A buttoned, flame-resistant laboratory coat and long pants.[1][2]Protects skin and personal clothing from spills.
Footwear Closed-toe, closed-heel shoes.[2]Prevents exposure from spills.
Respiratory Protection Not generally required for small quantities handled with adequate engineering controls. Use in a chemical fume hood is recommended.[1][2]Minimizes inhalation of any potential aerosols or vapors.

Operational Plan: Step-by-Step Handling Protocol

Proper handling and storage are critical to maintain the stability and purity of this compound.

  • Preparation :

    • Ensure a chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible.[2]

    • Assemble all necessary equipment and reagents.

    • Don all required PPE as specified in the table above.

  • Handling :

    • Conduct all manipulations of the chemical within a fume hood.[2]

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Use appropriate tools (e.g., spatulas, pipettes) for transferring the chemical.

    • Keep containers tightly closed when not in use.[2]

    • Wash hands thoroughly after handling.[4]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

    • The hydrochloride salt is a combustible solid and should be stored accordingly.

Spill and First Aid Procedures

In Case of a Spill :

  • Minor Spills : For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2][5]

  • Major Spills : Evacuate the immediate area. Alert laboratory personnel and the safety officer.

First Aid Measures :

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[1] Seek immediate medical attention.

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5]

  • Ingestion : If swallowed, rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled hazardous waste container.Includes contaminated gloves, weigh boats, and paper towels. Collect in a designated, sealed container for pickup by a licensed chemical waste disposal contractor.[1]
Liquid Waste Labeled hazardous waste container for organic or aqueous waste.Includes unused stock solutions and reaction mixtures. Do not pour down the drain.[1][2] Collect in a compatible, sealed container.
Sharps Puncture-proof sharps container.Includes contaminated pipette tips and needles.

Disposal Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Required PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_safety Ensure Access to Eyewash/Shower prep_hood->prep_safety handle_ops Perform Operations prep_safety->handle_ops handle_store Store in Tightly Sealed Container handle_ops->handle_store disp_solid Solid Waste (Contaminated PPE, etc.) handle_store->disp_solid disp_liquid Liquid Waste (Unused Solutions) handle_store->disp_liquid disp_container Collect in Labeled Hazardous Waste Container disp_solid->disp_container disp_liquid->disp_container disp_contractor Dispose via Licensed Waste Contractor disp_container->disp_contractor

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.